molecular formula C61H100O6 B3026013 1,3-Diarachidonoyl-2-oleoyl glycerol

1,3-Diarachidonoyl-2-oleoyl glycerol

カタログ番号: B3026013
分子量: 929.4 g/mol
InChIキー: SAEJIAUYIKGGRO-YMUUCLGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Diarachidonoyl-2-oleoyl glycerol is a triacylglycerol that contains arachidonic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.>

特性

IUPAC Name

[3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100O6/c1-4-7-10-13-16-19-22-25-28-30-33-35-38-41-44-47-50-53-59(62)65-56-58(67-61(64)55-52-49-46-43-40-37-32-27-24-21-18-15-12-9-6-3)57-66-60(63)54-51-48-45-42-39-36-34-31-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-29,32-36,41-42,44-45,58H,4-15,18,21-24,30-31,37-40,43,46-57H2,1-3H3/b19-16-,20-17-,28-25-,29-26-,32-27-,35-33-,36-34-,44-41-,45-42-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEJIAUYIKGGRO-YMUUCLGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(20:4(5Z,8Z,11Z,14Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0054122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Triacylglycerol 1,3-Diarachidonoyl-2-oleoyl glycerol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, physicochemical properties, synthesis, and potential biological significance of the triacylglycerol 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011). This document is intended to serve as a valuable resource for professionals in lipid research and drug development.

Core Structure and Properties

1,3-Diarachidonoyl-2-oleoyl glycerol is a structured triacylglycerol (TAG) molecule. It consists of a glycerol backbone esterified with two arachidonic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.[1] Arachidonic acid is a polyunsaturated omega-6 fatty acid (20:4), and oleic acid is a monounsaturated omega-9 fatty acid (18:1). The specific positioning of these fatty acids on the glycerol backbone defines its chemical properties and potential biological activity.

Physicochemical Data

A summary of the known quantitative data for this compound is presented in Table 1. It is important to note that while some specific experimental values for this particular TAG are limited, the general properties of triacylglycerols provide a basis for its expected behavior.

PropertyValueSource
Molecular Formula C61H100O6[1]
Molecular Weight 929.4 g/mol [1]
Physical Form An oil[1]
Solubility - DMF: 10 mg/ml - Ethanol: 10 mg/ml - Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]
Synonyms 1,3-Diarachidonin-2-Olein; TG(20:4/18:1/20:4)[1]
Structural Representation

The chemical structure of this compound is depicted in the following diagram:

Structure of this compound.

Experimental Protocols: Synthesis and Purification

The synthesis of structured triacylglycerols such as this compound is most effectively achieved through enzymatic methods, which offer high specificity and minimize the formation of byproducts. The following protocols are based on established methodologies for similar structured lipids.

One-Step Enzymatic Acidolysis

This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol rich in oleic acid at the sn-2 position (e.g., triolein) with an excess of arachidonic acid.

Materials:

  • Triolein (B1671897) (substrate)

  • Arachidonic acid

  • Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM)

  • n-hexane (optional, for solvent-based system)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine triolein and arachidonic acid in a molar ratio ranging from 1:2 to 1:12. For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.

  • Enzymatic Reaction: Add the immobilized lipase, typically 5-10% by weight of the total substrates.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 60-75°C) with continuous stirring for a period of 4-24 hours.

  • Enzyme Removal: After the reaction is complete, the immobilized enzyme is removed by filtration. The enzyme can be washed with hexane (B92381) for potential reuse.

Two-Step Chemoenzymatic Synthesis

This approach offers a more controlled synthesis by first producing the 2-oleoyl-glycerol intermediate.

Step 1: Synthesis of 2-Oleoyl-glycerol (2-Monoolein)

  • Ethanolysis: A starting triacylglycerol (e.g., triolein) is subjected to ethanolysis using an sn-1,3 specific lipase in the presence of ethanol. This selectively removes the fatty acids at the sn-1 and sn-3 positions, yielding 2-monoolein (B133480).

  • Purification: The resulting 2-monoolein is purified from the reaction mixture, often through crystallization or chromatography.

Step 2: Acylation with Arachidonic Acid

  • Reaction Setup: The purified 2-oleoyl-glycerol is dissolved in an appropriate anhydrous solvent (e.g., chloroform) in a flame-dried, three-necked flask under an inert atmosphere.

  • Acylation: Arachidonic acid, activated as an acyl chloride or anhydride, is added to the reaction mixture, often in the presence of a base like pyridine (B92270) to neutralize the leaving group.

  • Reaction Monitoring and Work-up: The reaction is monitored for completion (e.g., by thin-layer chromatography). Upon completion, the reaction is quenched, and the product is extracted and washed.

  • Final Purification: The crude this compound is purified by crystallization or column chromatography.

Purification of the Final Product

Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials and byproducts.

  • Molecular Distillation: This technique is highly effective for removing excess free fatty acids from the crude product.

  • Column Chromatography: Silica gel chromatography can be employed to separate the desired triacylglycerol from other lipid species.

  • Crystallization: Recrystallization from a suitable solvent system can yield a highly purified crystalline product.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Triolein, Arachidonic Acid) reaction Enzymatic Reaction (Acidolysis or Esterification) start->reaction crude_product Crude Product Mixture reaction->crude_product distillation Molecular Distillation (Remove Free Fatty Acids) crude_product->distillation chromatography Column Chromatography (Separate TAGs) distillation->chromatography pure_product Pure this compound chromatography->pure_product G TAG This compound DAG 1(3)-Arachidonoyl-2-oleoyl glycerol (Diacylglycerol) TAG->DAG Lipase two_AG 2-Arachidonoylglycerol (2-AG) DAG->two_AG Diacylglycerol Lipase (DAGL) CB1 CB1 Receptor two_AG->CB1 Binds to CB2 CB2 Receptor two_AG->CB2 Binds to signaling Downstream Signaling (e.g., modulation of neurotransmitter release) CB1->signaling CB2->signaling

References

Endogenous Sources of 1,3-Diarachidonoyl-2-oleoyl Glycerol in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOA) is a specific triacylglycerol (TAG) molecule characterized by the presence of two arachidonic acid moieties at the sn-1 and sn-3 positions and an oleic acid moiety at the sn-2 position of the glycerol backbone. While the general pathways for triacylglycerol biosynthesis are well-established, the precise enzymatic machinery and regulatory mechanisms governing the endogenous production of such a highly specific structured TAG in mammals are not fully elucidated. This technical guide provides a comprehensive overview of the current understanding and plausible biosynthetic pathways of AOA, details the requisite experimental protocols for its identification and quantification, and explores its potential, though currently speculative, physiological significance. This document is intended for researchers, scientists, and drug development professionals in the fields of lipidomics, biochemistry, and pharmacology.

Introduction

Triacylglycerols are the primary form of energy storage in mammals and consist of a glycerol molecule esterified with three fatty acids. The specific positioning of these fatty acids on the glycerol backbone, known as stereospecificity, can significantly influence their metabolic fate and biological activity. 1,3-Diarachidonoyl-2-oleoyl glycerol (AOA) is a structurally defined TAG of particular interest due to its composition of biologically active fatty acids: arachidonic acid, a precursor to eicosanoids, and oleic acid, a common monounsaturated fatty acid. Understanding the endogenous sources of AOA is a critical step toward unraveling its potential roles in health and disease.

Hypothetical Biosynthesis of this compound

The endogenous synthesis of AOA in mammals is presumed to follow the general framework of the Kennedy pathway for de novo triacylglycerol synthesis. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. The formation of the specific AOA structure would necessitate a series of enzymatic steps with high substrate and positional specificity.

The proposed pathway is as follows:

  • Acylation of Glycerol-3-Phosphate: The initial step is the esterification of glycerol-3-phosphate at the sn-1 position with arachidonic acid. This reaction is catalyzed by a glycerol-3-phosphate acyltransferase (GPAT). Notably, the GPAT2 isoform has been shown to exhibit a preference for arachidonoyl-CoA as a substrate, making it a strong candidate for this initial step.[1][2]

  • Acylation of Lysophosphatidic Acid: The resulting 1-arachidonoyl-lysophosphatidic acid is then acylated at the sn-2 position with oleic acid. This step is catalyzed by a lysophosphatidic acid acyltransferase (LPAAT). While many LPAATs show a preference for unsaturated fatty acids at the sn-2 position, the specific isoform responsible for incorporating oleic acid in this context is yet to be definitively identified in mammals.

  • Dephosphorylation of Phosphatidic Acid: The 1-arachidonoyl-2-oleoyl-phosphatidic acid is then dephosphorylated by a phosphatidic acid phosphatase (PAP), also known as lipin, to yield 1-arachidonoyl-2-oleoyl-glycerol (a diacylglycerol or DAG).

  • Final Acylation of Diacylglycerol: The final step involves the acylation of the newly formed DAG at the sn-3 position with a second molecule of arachidonic acid. This reaction is catalyzed by a diacylglycerol acyltransferase (DGAT). DGAT enzymes are known to have broad substrate specificity, which could allow for the utilization of the 1-arachidonoyl-2-oleoyl-glycerol intermediate.

An alternative pathway could involve the initial acylation of glycerol-3-phosphate at the sn-2 position, a less common but documented reaction in some organisms, followed by acylations at the sn-1 and sn-3 positions.

G G3P Glycerol-3-Phosphate LPA 1-Arachidonoyl-sn-Glycerol-3-Phosphate (Lysophosphatidic Acid) G3P->LPA GPAT2 PA 1-Arachidonoyl-2-oleoyl-sn-Glycerol-3-Phosphate (Phosphatidic Acid) LPA->PA LPAAT DAG 1-Arachidonoyl-2-oleoyl-sn-Glycerol (Diacylglycerol) PA->DAG PAP (Lipin) AOA 1,3-Diarachidonoyl-2-oleoyl-Glycerol (AOA) DAG->AOA DGAT Pi Pi DAG->Pi Arachidonoyl_CoA1 Arachidonoyl-CoA Arachidonoyl_CoA1->LPA Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->PA Arachidonoyl_CoA2 Arachidonoyl-CoA Arachidonoyl_CoA2->AOA

Hypothetical Biosynthetic Pathway of AOA.

Quantitative Data

To date, there is a notable absence of published quantitative data on the endogenous levels of this compound in mammalian tissues. The table below is provided as a template for researchers to populate as data becomes available. The anticipated concentrations are likely to be low and vary significantly between different tissues and physiological states.

Tissue/Cell TypeConditionConcentration (e.g., pmol/g tissue)Method of QuantificationReference
Brain (Cortex)NormalData not availableLC-MS/MS-
Adipose TissueNormalData not availableLC-MS/MS-
LiverNormalData not availableLC-MS/MS-
PlasmaFastingData not availableLC-MS/MS-

Experimental Protocols

The identification and quantification of endogenous AOA require sophisticated analytical techniques due to its low abundance and the presence of numerous other TAG isomers.

Lipid Extraction

A standard lipid extraction method, such as the Folch or Bligh-Dyer procedure, is recommended for the isolation of total lipids from mammalian tissues or cells.

Protocol: Modified Folch Extraction

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform (B151607):methanol to a final volume of 20 times the tissue weight.

  • Agitation: Agitate the homogenate for 20-30 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen.

  • Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform or methanol) and store at -80°C until analysis.

Separation and Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of AOA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A mass spectrometer capable of tandem mass spectrometry (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

Chromatographic Separation:

  • Column: A reversed-phase C18 or C30 column is typically used for the separation of TAGs.

  • Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water, often with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to promote ionization.

  • Separation Principle: The separation of TAG regioisomers is challenging but can be achieved with optimized chromatographic conditions.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of TAGs as ammonium or sodium adducts.

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers high sensitivity and selectivity for quantification. This requires a purified AOA standard to determine the specific precursor and product ion transitions. In the absence of a standard, high-resolution mass spectrometry can be used for accurate mass measurement and fragmentation analysis to confirm the identity of AOA.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Mammalian Tissue Homogenization Homogenization (Chloroform:Methanol) Tissue->Homogenization Extraction Lipid Extraction (Folch/Bligh-Dyer) Homogenization->Extraction Dried_Lipids Dried Lipid Extract Extraction->Dried_Lipids LC UHPLC Separation (Reversed-Phase) Dried_Lipids->LC MS Tandem Mass Spectrometry (ESI+) LC->MS Data Data Analysis (Quantification & Identification) MS->Data

Experimental Workflow for AOA Analysis.

Potential Signaling and Physiological Roles

The physiological functions of AOA are currently unknown. However, based on its constituent fatty acids, several potential roles can be hypothesized:

  • Source of Arachidonic Acid for Eicosanoid Synthesis: AOA could serve as a storage pool for arachidonic acid, which can be released by lipases to fuel the production of prostaglandins, leukotrienes, and other eicosanoids involved in inflammation and signaling.

  • Modulation of the Endocannabinoid System: The structural similarity to endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) raises the possibility that AOA or its metabolites could interact with cannabinoid receptors or influence the levels of other endocannabinoids.

  • Energy Metabolism: Like other TAGs, AOA is a potential energy source, particularly in tissues with high fatty acid turnover.

Further research is required to validate these hypotheses and to uncover the specific biological functions of this compound.

G AOA This compound (AOA) Lipase Lipase Hydrolysis AOA->Lipase Arachidonic_Acid Arachidonic Acid Lipase->Arachidonic_Acid Oleic_Acid Oleic Acid Lipase->Oleic_Acid Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids ECS Endocannabinoid System Modulation Arachidonic_Acid->ECS Energy Energy Production (β-oxidation) Oleic_Acid->Energy

Potential Physiological Roles of AOA.

Conclusion

The endogenous sources of this compound in mammals remain an important and underexplored area of lipid research. While a plausible biosynthetic pathway can be hypothesized based on the known machinery of triacylglycerol synthesis, direct experimental evidence is needed to confirm the specific enzymes involved and their regulation. The development of robust analytical methods, including the synthesis of a stable isotope-labeled internal standard for AOA, will be crucial for its definitive identification and quantification in biological samples. Elucidating the endogenous sources and physiological roles of AOA will provide valuable insights into the complex interplay of lipid metabolism and cellular signaling.

References

The Biosynthesis of 1,3-Diarachidonoyl-2-oleoyl Glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of 1,3-diarachidonoyl-2-oleoyl glycerol (B35011) (AOA), a specific structured triacylglycerol. Designed for researchers, scientists, and drug development professionals, this document details the enzymatic steps, key enzymes, and experimental protocols relevant to the synthesis and analysis of this complex lipid.

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and consist of a glycerol backbone esterified with three fatty acids. The specific positioning of different fatty acids on the glycerol backbone, known as stereospecificity, significantly influences the physical and metabolic properties of the TAG. 1,3-diarachidonoyl-2-oleoyl glycerol (AOA) is a structured TAG containing two molecules of the polyunsaturated omega-6 fatty acid, arachidonic acid, at the sn-1 and sn-3 positions, and one molecule of the monounsaturated omega-9 fatty acid, oleic acid, at the sn-2 position. While the precise natural abundance and physiological role of AOA are still under investigation, its unique structure makes it a molecule of interest for research in lipid metabolism, signaling, and the development of structured lipids for therapeutic and nutritional applications. This guide will focus on the likely biosynthetic route of AOA via the Kennedy pathway and provide detailed methodologies for its enzymatic synthesis and characterization.

Proposed Biosynthetic Pathway of this compound

The primary pathway for the de novo synthesis of triacylglycerols in most tissues is the Kennedy pathway, which involves the sequential acylation of glycerol-3-phosphate.[1] The formation of the specific structure of AOA is dependent on the substrate specificity of the acyltransferases involved in this pathway.

The proposed biosynthetic pathway for this compound is as follows:

  • Acylation of Glycerol-3-Phosphate: The pathway is initiated by the acylation of glycerol-3-phosphate at the sn-1 position with arachidonoyl-CoA. This reaction is catalyzed by glycerol-3-phosphate acyltransferase (GPAT). Studies have shown that the GPAT2 isoform exhibits a preference for arachidonoyl-CoA as a substrate, suggesting its potential role in initiating the synthesis of arachidonic acid-containing glycerolipids.[2][3]

  • Acylation of Lysophosphatidic Acid: The resulting 1-arachidonoyl-lysophosphatidic acid is then acylated at the sn-2 position with oleoyl-CoA to form 1-arachidonoyl-2-oleoyl-phosphatidic acid. This step is catalyzed by 1-acylglycerol-3-phosphate acyltransferase (AGPAT). While various AGPAT isoforms display broad substrate specificities, the incorporation of oleic acid at the sn-2 position is a common feature in many naturally occurring triglycerides.[4][5]

  • Dephosphorylation of Phosphatidic Acid: The phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to yield 1-arachidonoyl-2-oleoyl-diacylglycerol.

  • Final Acylation of Diacylglycerol: The final step is the acylation of the diacylglycerol at the sn-3 position with a second molecule of arachidonoyl-CoA. This reaction is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT). DGAT enzymes, particularly DGAT2, are known to have a broad acyl-CoA substrate preference and are crucial for the final synthesis of TAGs.[6][7]

Two primary pathways for the final acylation step exist: the glycerol-3-phosphate pathway, which is predominant, and the monoacylglycerol pathway. The monoacylglycerol pathway primarily functions in the intestine for the absorption of dietary fats but is also present in the liver.[8][9] In this pathway, a monoacylglycerol is acylated to a diacylglycerol by a monoacylglycerol acyltransferase (MGAT).[10][11] The resulting diacylglycerol can then be acylated by DGAT to form a triacylglycerol.

Diagram of the Proposed Biosynthetic Pathway:

Biosynthesis_of_AOA G3P Glycerol-3-Phosphate LPA 1-Arachidonoyl-sn-Glycerol-3-Phosphate (Lysophosphatidic Acid) G3P->LPA GPAT2 Arachidonoyl_CoA1 Arachidonoyl-CoA Arachidonoyl_CoA1->LPA PA 1-Arachidonoyl-2-oleoyl-sn-Glycerol-3-Phosphate (Phosphatidic Acid) LPA->PA AGPAT Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->PA DAG 1-Arachidonoyl-2-oleoyl-sn-Glycerol (Diacylglycerol) PA->DAG Lipin (PAP) AOA This compound (AOA) DAG->AOA DGAT Arachidonoyl_CoA2 Arachidonoyl-CoA Arachidonoyl_CoA2->AOA Synthesis_Workflow cluster_step1 Step 1: Enzymatic Synthesis of 2-Oleoyl-glycerol cluster_step2 Step 2: Chemical Acylation Glycerol Glycerol + Vinyl Oleate Reaction1 Enzymatic Reaction (Immobilized Lipase, e.g., Novozym 435) Glycerol->Reaction1 Filtration1 Enzyme Removal (Filtration) Reaction1->Filtration1 Purification1 Purification of 2-Oleoyl-glycerol (Molecular Distillation or Chromatography) Filtration1->Purification1 Monoolein 2-Oleoyl-glycerol Purification1->Monoolein Reaction2 Chemical Acylation Monoolein->Reaction2 Arachidonoyl_Chloride Arachidonoyl Chloride Arachidonoyl_Chloride->Reaction2 Purification2 Purification of AOA (Silica Gel Chromatography) Reaction2->Purification2 AOA This compound Purification2->AOA Analysis_Workflow cluster_lipase Pancreatic Lipase Digestion cluster_ms Mass Spectrometry Purified_AOA Purified AOA Sample Lipase_Digestion Incubation with Pancreatic Lipase Purified_AOA->Lipase_Digestion LC_MS LC-MS/MS or MALDI-TOF Analysis Purified_AOA->LC_MS GC_HPLC Analysis of Products by GC/HPLC Lipase_Digestion->GC_HPLC Result_Lipase Identify Fatty Acids at sn-1,3 and Monoacylglycerol at sn-2 GC_HPLC->Result_Lipase Fragmentation Analysis of Fragmentation Patterns LC_MS->Fragmentation Result_MS Confirm Molecular Weight and Positional Isomers Fragmentation->Result_MS

References

The Biological Landscape of 1,3-Diarachidonoyl-2-oleoyl glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Metabolic Fate and Functional Implications

Abstract

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOA) is a specific triacylglycerol (TAG) whose direct biological functions remain largely uncharacterized. However, its structural configuration, featuring two arachidonic acid moieties at the sn-1 and sn-3 positions and an oleic acid moiety at the sn-2 position, suggests a significant role as a precursor for potent signaling molecules. This technical guide provides a comprehensive overview of the anticipated metabolic pathways of AOA and the well-documented biological activities of its principal metabolites: 2-oleoylglycerol (2-OG) and 1,3-diarachidonoyl glycerol. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of structured lipids in cellular signaling and pathophysiology.

Introduction

Structured triacylglycerols are gaining increasing attention in biomedical research due to their potential to deliver specific fatty acids to target tissues and to act as precursors for bioactive lipids. 1,3-Diarachidonoyl-2-oleoyl glycerol (AOA) is a prime example of such a molecule, harboring the ubiquitous signaling precursor arachidonic acid and the metabolically significant oleic acid. While direct studies on AOA are scarce, its metabolic fate can be predicted based on the known substrate specificities of key lipases. This guide will explore the enzymatic hydrolysis of AOA and the subsequent biological functions of its metabolic products, providing a framework for future research and therapeutic development.

Metabolic Pathway of this compound

The primary metabolic pathway for AOA involves enzymatic hydrolysis by various lipases, which cleave the ester bonds of the glycerol backbone. The key enzymes anticipated to act on AOA are pancreatic lipase (B570770) in the digestive system and intracellular lipases such as hormone-sensitive lipase (HSL) and lipoprotein lipase (LPL).

Pancreatic lipase primarily hydrolyzes the sn-1 and sn-3 positions of triacylglycerols, which would lead to the release of two molecules of arachidonic acid and one molecule of 2-oleoylglycerol (2-OG). Intracellular lipases, like HSL, also exhibit a preference for the sn-1 and sn-3 positions, suggesting a similar metabolic outcome within cells. The potential hydrolysis of the sn-2 position, though less favored, could release oleic acid and 1,3-diarachidonoyl glycerol.

Metabolic Pathway of AOA AOA This compound PL Pancreatic Lipase / Hormone-Sensitive Lipase AOA->PL sn-1, sn-3 hydrolysis Lipase2 Other Lipases AOA->Lipase2 sn-2 hydrolysis (less favored) AA Arachidonic Acid PL->AA OG 2-Oleoylglycerol (2-OG) PL->OG DAG 1,3-Diarachidonoyl glycerol Lipase2->DAG OA Oleic Acid Lipase2->OA

Figure 1: Predicted metabolic pathways of this compound.

Biological Functions of Metabolites

The biological significance of AOA is primarily attributed to the activities of its metabolic breakdown products.

2-Oleoylglycerol (2-OG)

2-OG is a monoacylglycerol that has been identified as an endogenous agonist for the G protein-coupled receptor 119 (GPR119)[1]. Activation of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells, leads to the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with crucial roles in glucose homeostasis[2][3][4].

Signaling Pathway of 2-Oleoylglycerol:

2-OG Signaling Pathway OG 2-Oleoylglycerol (2-OG) GPR119 GPR119 OG->GPR119 Agonist AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates

Figure 2: Signaling cascade initiated by 2-Oleoylglycerol via GPR119.
1,3-Diarachidonoyl glycerol

1,3-Diarachidonoyl glycerol has been shown to exhibit selective cytotoxicity in certain cancer cell lines[5]. This effect is attributed to the induction of lipid peroxidation, a process where free radicals attack lipids, leading to cellular damage and eventual cell death[1]. The high content of polyunsaturated arachidonic acid makes this molecule particularly susceptible to peroxidation.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of AOA's metabolites.

MetaboliteBiological Target/ProcessParameterValueCell Type/System
2-OleoylglycerolGPR119 ActivationEC502.5 µMCOS-7 cells expressing human GPR119[2][3][4]
1,3-Diarachidonoyl glycerolCytotoxicityEffective Concentration8 - 16 µg/mL3Y1 and E1A-3Y1 cells[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of AOA and its metabolites.

In Vitro Triacylglycerol Hydrolysis Assay

This protocol is designed to assess the hydrolysis of AOA by lipases.

Workflow:

Lipase Assay Workflow start Start prep_sub Prepare AOA Substrate Emulsion start->prep_sub prep_enz Prepare Lipase Solution start->prep_enz incubate Incubate Substrate and Enzyme prep_sub->incubate prep_enz->incubate stop_rxn Stop Reaction incubate->stop_rxn extract Extract Lipids stop_rxn->extract analyze Analyze Products by TLC/GC/MS extract->analyze end End analyze->end

Figure 3: General workflow for an in vitro triacylglycerol hydrolysis assay.

Materials:

  • This compound (AOA)

  • Pancreatic lipase, Hormone-sensitive lipase, or other lipase of interest

  • Triton X-100 or other suitable detergent

  • Tris-HCl buffer (pH 8.0)

  • CaCl2

  • Bovine Serum Albumin (BSA)

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Gas chromatography (GC) or Mass Spectrometry (MS) equipment for product quantification

Procedure:

  • Substrate Preparation: Prepare a stock solution of AOA in a suitable organic solvent. Create an emulsion by adding the AOA solution to a Tris-HCl buffer containing Triton X-100 and BSA, followed by sonication.

  • Enzyme Preparation: Dissolve the lipase in a suitable buffer.

  • Reaction Initiation: Pre-warm the substrate emulsion to the desired reaction temperature (e.g., 37°C). Add the lipase solution to initiate the reaction. The reaction mixture should also contain CaCl2, which is a cofactor for many lipases.

  • Incubation: Incubate the reaction mixture with gentle shaking for a defined period.

  • Reaction Termination: Stop the reaction by adding a solution that will denature the enzyme, such as a low pH buffer or a solvent mixture for lipid extraction.

  • Lipid Extraction: Extract the lipids from the reaction mixture using a method like the Bligh-Dyer or Folch extraction.

  • Product Analysis: Separate the reaction products (AOA, 2-OG, 1,3-diarachidonoyl glycerol, arachidonic acid, oleic acid) using TLC. Scrape the corresponding bands and quantify the fatty acids by GC after transmethylation, or analyze the lipid species directly by LC-MS.

GPR119 Activation Assay (cAMP Measurement)

This protocol measures the activation of GPR119 by 2-OG by quantifying the downstream increase in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • 2-Oleoylglycerol (2-OG)

  • Forskolin (positive control)

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

Procedure:

  • Cell Culture: Culture the HEK293-hGPR119 cells in appropriate medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of 2-OG in the assay buffer. Also prepare solutions of the positive control (forskolin) and a vehicle control.

  • Cell Stimulation: Replace the culture medium with the assay buffer and add the prepared compound solutions to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 2-OG concentration and calculate the EC50 value.

GLP-1 Secretion Assay

This protocol is for measuring the secretion of GLP-1 from an intestinal L-cell line (e.g., STC-1 or GLUTag cells) in response to 2-OG.

Materials:

  • STC-1 or GLUTag cells

  • Cell culture medium

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • 2-Oleoylglycerol (2-OG)

  • Positive control (e.g., phorbol (B1677699) ester or forskolin)

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

Procedure:

  • Cell Culture and Plating: Culture the cells and seed them into a multi-well plate.

  • Cell Stimulation: Wash the cells with assay buffer and then incubate them with different concentrations of 2-OG in the assay buffer containing a DPP-IV inhibitor for a defined period (e.g., 2 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit.

  • Data Normalization: Lyse the cells and measure the total protein content in each well to normalize the GLP-1 secretion data.

Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), a product of lipid peroxidation, induced by 1,3-diarachidonoyl glycerol.

Materials:

  • Cell line of interest

  • 1,3-Diarachidonoyl glycerol

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • MDA standard

  • Spectrophotometer

Procedure:

  • Cell Treatment: Treat the cells with different concentrations of 1,3-diarachidonoyl glycerol for a specified time.

  • Cell Lysis: Harvest and lyse the cells.

  • Protein Precipitation: Add TCA to the cell lysate to precipitate proteins and centrifuge to collect the supernatant.

  • TBA Reaction: Add TBA solution to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance at 532 nm.

  • Quantification: Calculate the concentration of MDA in the samples using a standard curve prepared with known concentrations of MDA[7][8].

Conclusion

While direct biological functions of this compound are yet to be fully elucidated, its role as a precursor for the bioactive lipids 2-oleoylglycerol and 1,3-diarachidonoyl glycerol positions it as a molecule of significant interest. The activation of GPR119 by 2-OG and the subsequent stimulation of GLP-1 secretion highlight a potential therapeutic avenue for metabolic disorders. Conversely, the pro-oxidative and cytotoxic effects of 1,3-diarachidonoyl glycerol suggest a role in cellular stress and pathology. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the metabolism and biological functions of AOA and its derivatives, paving the way for a deeper understanding of the intricate roles of structured lipids in health and disease.

References

An In-depth Technical Guide on Diacylglycerol Isomers in Cell Signaling, with a focus on Arachidonoyl and Oleoyl Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, regulating a vast array of physiological processes. While the general role of DAG in activating Protein Kinase C (PKC) is well-established, the specific functions of distinct DAG molecular species, characterized by their fatty acid composition and stereochemistry, are a subject of ongoing research. This technical guide addresses the nuanced roles of diacylglycerol isomers, with a particular focus on species containing arachidonic and oleic acids.

It is crucial to clarify a common point of confusion regarding DAG stereoisomers. The primary signaling-competent isomer is sn-1,2-diacylglycerol. The sn-1,3-diacylglycerol isomer, such as the user-specified 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (a triacylglycerol, not a diacylglycerol), is not a direct activator of PKC.[1] This guide will, therefore, focus on the generation and signaling functions of the biologically active sn-1,2-diacylglycerols containing arachidonoyl and oleoyl (B10858665) moieties, while also discussing the metabolic fate of related triacylglycerols and the potential for isomeric conversion.

Biosynthesis and Metabolism of Signaling Diacylglycerols

The generation of signaling sn-1,2-diacylglycerols is a tightly regulated process, primarily occurring at the plasma membrane. The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to extracellular stimuli.[2][3] The fatty acid composition of the resulting DAG is dependent on the acyl chains present in the precursor PIP2. In many cell types, PIP2 is enriched with stearic acid at the sn-1 position and arachidonic acid at the sn-2 position, leading to the formation of 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) upon PLC activation.[4]

Triacylglycerols, such as 1,3-Diarachidonoyl-2-oleoyl glycerol, are primarily energy storage molecules. Their hydrolysis by lipases can generate diacylglycerols. The specificity of the lipase (B570770) determines the resulting isomer. For instance, pancreatic lipases preferentially hydrolyze the sn-1 and sn-3 positions of a triacylglycerol, which would release the fatty acids at these positions and could ultimately lead to the formation of a 2-monoacylglycerol.[5] While direct enzymatic conversion of a 1,3-diacyl-2-oleoyl glycerol to a signaling-active 1,2-diacylglycerol is not a primary metabolic route, the possibility of non-enzymatic acyl migration exists, where a fatty acid can move from the sn-3 to the sn-2 position to form the more stable 1,2-isomer, though this is generally a slow process under physiological conditions.[6][7]

Once generated, the signaling activity of sn-1,2-diacylglycerols is terminated by their conversion to phosphatidic acid by diacylglycerol kinases (DGKs) or by their incorporation into other lipids.[8]

Role in Cell Signaling: The PLC/DAG/PKC Pathway

The primary role of sn-1,2-diacylglycerol as a second messenger is to recruit and activate members of the Protein Kinase C (PKC) family of serine/threonine kinases. This activation is a critical node in numerous signaling cascades that control cell proliferation, differentiation, apoptosis, and other fundamental cellular functions.[7]

Upon generation at the plasma membrane, sn-1,2-DAG binds to the C1 domain of conventional and novel PKC isoforms. This binding event, often in concert with an increase in intracellular calcium (for conventional PKCs), induces a conformational change in the PKC molecule, relieving autoinhibition and exposing the catalytic domain.[9][10] The activated PKC then phosphorylates a wide array of downstream substrate proteins, propagating the signal throughout the cell.

The fatty acid composition of the DAG molecule significantly influences its potency and selectivity for different PKC isoforms. For instance, DAGs containing polyunsaturated fatty acids like arachidonic acid have been shown to be potent activators of specific PKC isoforms.[5][11]

PLC_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_er Endoplasmic Reticulum Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG sn-1,2-Diacylglycerol (e.g., SAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Activated PKC DAG->PKC_mem binds & activates Substrate Substrate Protein PKC_mem->Substrate phosphorylates Ligand Extracellular Signal Ligand->Receptor binds Ca_ER Ca2+ Store IP3->Ca_ER binds to receptor PKC_cyto Inactive PKC PKC_cyto->PKC_mem translocates to membrane pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response leads to Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto releases Ca_cyto->PKC_mem co-activates (cPKC)

Canonical PLC/DAG/PKC Signaling Pathway

Quantitative Data on PKC Activation by Different Diacylglycerol Species

The potency of PKC activation varies depending on the specific DAG molecular species and the PKC isoform. While comprehensive datasets with directly comparable EC50 values are limited, the available literature indicates that the fatty acid composition of DAG is a key determinant of its signaling efficacy.

Diacylglycerol SpeciesPKC Isoform(s)Observed EffectReference(s)
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδ, PKCγ, PKCε, PKCβIPotent activator; exerts significant stimulatory effects.[3][4]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)General PKCMore potent than 1,2-dioleoyl-sn-glycerol (B52968) (DOG) and other species in some in vitro assays.[11]
1,2-Dioleoyl-sn-glycerol (DOG)General PKCStandard potent activator used in in vitro assays.[10][12]
1,2-Dioctanoyl-sn-glycerol (diC8)General PKCCell-permeable activator, often used in cell-based assays at concentrations of 5-60 µM.[13]
Phorbol Esters (e.g., PMA)Conventional and Novel PKCsHighly potent, non-metabolizable activators with higher affinity than most endogenous DAGs.[12]

Note: The potency and efficacy of DAG species are highly dependent on the experimental system, including the lipid composition of vesicles in in vitro assays and the cellular context in cell-based assays.

Experimental Protocols

In Vitro PKC Activity Assay

This protocol describes a method to measure the activity of a purified PKC isoform in the presence of a specific diacylglycerol species.

PKC_Assay_Workflow start Start prep_vesicles Prepare Lipid Vesicles (DAG and Phosphatidylserine) start->prep_vesicles prep_reaction Prepare Reaction Mix (Buffer, PKC enzyme, Substrate) prep_vesicles->prep_reaction initiate_reaction Initiate Reaction with [γ-32P]ATP prep_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., spotting on P81 paper) incubate->stop_reaction wash Wash to Remove Unincorporated ATP stop_reaction->wash quantify Quantify Phosphorylation (Scintillation Counting) wash->quantify analyze Data Analysis (Determine Specific Activity) quantify->analyze end End analyze->end

Workflow for In Vitro PKC Activity Assay

Materials:

  • Purified PKC isoform

  • Specific diacylglycerol (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate (e.g., histone H1 or a specific peptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles: a. In a glass tube, combine the diacylglycerol and phosphatidylserine in chloroform (B151607) at the desired molar ratio. b. Dry the lipids to a thin film under a stream of nitrogen. c. Resuspend the lipid film in kinase reaction buffer by sonication or vortexing to form small unilamellar vesicles.

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, lipid vesicles, PKC substrate, and the purified PKC enzyme. b. Include appropriate controls, such as reactions without lipid vesicles or with a PKC inhibitor.

  • Initiate and Stop Reaction: a. Initiate the reaction by adding [γ-³²P]ATP. b. Incubate the reaction at 30°C for a specified time (e.g., 10 minutes). c. Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing and Quantification: a. Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. b. Place the washed papers in scintillation vials with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific activity of the PKC isoform under the different conditions.

Lipid Uncaging in Live Cells

This protocol allows for the rapid and spatially controlled release of a specific DAG species within the plasma membrane of living cells.

Materials:

  • Caged diacylglycerol derivative

  • Cultured cells expressing a fluorescent DAG sensor (e.g., C1 domain-GFP)

  • Live-cell imaging medium

  • Confocal microscope equipped with a UV laser for uncaging

Procedure:

  • Cell Preparation: a. Plate cells on glass-bottom dishes suitable for microscopy. b. Transfect cells with a plasmid encoding a fluorescent DAG sensor.

  • Loading of Caged Compound: a. Incubate the cells with the caged diacylglycerol derivative in live-cell imaging medium for a specified time to allow for its incorporation into the plasma membrane. b. Wash the cells to remove excess caged compound.

  • Live-Cell Imaging and Uncaging: a. Mount the dish on the confocal microscope stage, maintaining appropriate temperature and CO₂ levels. b. Acquire baseline fluorescence images of the DAG sensor. c. Use a UV laser to illuminate a specific region of interest on a cell to trigger the photolysis of the caging group and release the active DAG. d. Immediately following uncaging, acquire a time-lapse series of fluorescence images to monitor the translocation of the DAG sensor to the plasma membrane.

  • Data Analysis: a. Quantify the change in fluorescence intensity at the plasma membrane over time to determine the kinetics of DAG-protein interaction.

LC-MS/MS Analysis of Diacylglycerol Isomers

This protocol outlines a method for the separation and quantification of 1,2- and 1,3-diacylglycerol isomers from a lipid extract.[14][15]

Lipidomics_Workflow start Start sample_prep Sample Preparation (e.g., cell lysis, tissue homogenization) start->sample_prep lipid_extraction Lipid Extraction (e.g., Bligh-Dyer method) sample_prep->lipid_extraction derivatization Derivatization (optional) (e.g., to enhance ionization) lipid_extraction->derivatization lc_separation LC Separation (Reversed-phase or Normal-phase) derivatization->lc_separation ms_detection MS/MS Detection (Precursor ion scanning, neutral loss scanning) lc_separation->ms_detection data_processing Data Processing (Peak integration, quantification) ms_detection->data_processing data_analysis Data Analysis (Statistical analysis, pathway mapping) data_processing->data_analysis end End data_analysis->end

General Workflow for Lipidomics Analysis of DAGs

Materials:

  • Biological sample (cells or tissue)

  • Lipid extraction solvents (chloroform, methanol)

  • Internal standards (e.g., deuterated DAG species)

  • HPLC or UPLC system with a suitable column (e.g., C18 for reversed-phase)

  • Tandem mass spectrometer (e.g., QTRAP or QTOF)

  • Derivatization agent (optional, e.g., to improve ionization)

Procedure:

  • Lipid Extraction: a. Homogenize the biological sample in the presence of internal standards. b. Perform a lipid extraction using a method such as the Bligh and Dyer procedure to separate the lipid-containing organic phase. c. Dry the lipid extract under a stream of nitrogen.

  • Derivatization (Optional): a. If necessary, derivatize the diacylglycerols to enhance their ionization efficiency and chromatographic separation.

  • LC-MS/MS Analysis: a. Reconstitute the lipid extract in a suitable solvent and inject it into the LC-MS/MS system. b. Separate the diacylglycerol isomers using an appropriate chromatographic gradient. c. Detect and quantify the different DAG species using specific mass transitions (Multiple Reaction Monitoring - MRM) or by neutral loss or precursor ion scanning.

  • Data Analysis: a. Integrate the peak areas for each DAG species and the internal standards. b. Calculate the concentration of each DAG isomer in the original sample based on the standard curves.

Conclusion

The signaling roles of diacylglycerols are more complex than a simple on/off switch for Protein Kinase C. The stereochemistry and fatty acid composition of DAG molecules are critical determinants of their biological activity, influencing their interactions with specific PKC isoforms and other downstream effectors. While this compound is not a direct signaling molecule, the study of its metabolic fate and the broader investigation into the distinct functions of arachidonoyl- and oleoyl-containing sn-1,2-diacylglycerols are crucial for a comprehensive understanding of lipid-mediated signal transduction. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate roles of these important second messengers in health and disease.

References

The Synthesis and Implied Biological Significance of 1,3-Diarachidonoyl-2-oleoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with two arachidonic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. While a specific historical discovery of this precise molecule is not prominently documented, its existence and study are a result of the broader field of lipid chemistry and the synthesis of structured lipids. This technical guide provides an in-depth overview of the synthesis, potential biological significance, and relevant experimental methodologies for 1,3-Diarachidonoyl-2-oleoyl glycerol. The strategic placement of arachidonic acid, a precursor to numerous signaling molecules, and oleic acid, a common monounsaturated fatty acid, suggests unique metabolic fates and potential therapeutic applications.

Introduction: The Context of Structured Lipids

Structured lipids are triacylglycerols that have been chemically or enzymatically modified to alter the composition and/or positional distribution of the fatty acids on the glycerol backbone. This tailored approach allows for the creation of lipids with specific nutritional, physical, or therapeutic properties. The interest in structured lipids like this compound stems from the understanding that the metabolic fate and biological effects of a triacylglycerol are not only determined by its fatty acid composition but also by the specific positioning of these fatty acids.

History and Discovery

A singular moment of "discovery" for this compound is not found in the scientific literature. Instead, its conceptualization and synthesis are an extension of the extensive research on triacylglycerols and the development of synthetic methodologies to create structured lipids with defined fatty acid compositions. The ability to synthesize such specific TAGs has been driven by the need for well-defined standards for analytical studies and for investigating the structure-function relationships of lipids in biological systems.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through enzymatic methods, which offer high regioselectivity, allowing for the precise placement of fatty acids on the glycerol backbone. Chemical synthesis methods are also possible but are often less specific and can lead to a mixture of isomers.

Enzymatic Synthesis

The most common enzymatic approach for synthesizing structured TAGs like this compound is through lipase-catalyzed reactions. Lipases, particularly those with sn-1,3 specificity, are ideal for this purpose.

A plausible two-step enzymatic synthesis would involve:

  • Synthesis of 2-Oleoyl Glycerol: This can be achieved by the alcoholysis of triolein (B1671897) with ethanol (B145695), catalyzed by a sn-1,3 specific lipase (B570770). The lipase will hydrolyze the fatty acids at the sn-1 and sn-3 positions, leaving 2-oleoyl glycerol.

  • Esterification with Arachidonic Acid: The purified 2-oleoyl glycerol is then esterified with an excess of arachidonic acid (or its activated form, such as an acyl-CoA or ethyl ester) in the presence of a sn-1,3 specific lipase. The lipase will catalyze the esterification at the available sn-1 and sn-3 positions.

Alternatively, a one-step acidolysis reaction can be employed. In this method, a starting triacylglycerol rich in oleic acid at the sn-2 position (such as high-oleic sunflower oil) is reacted with an excess of arachidonic acid in the presence of a sn-1,3 specific lipase. The lipase will facilitate the exchange of the fatty acids at the sn-1 and sn-3 positions with arachidonic acid.

Chemical Synthesis

Chemical synthesis of this compound is more complex and typically involves the use of protecting groups to ensure the correct positioning of the fatty acids. A general approach would be:

  • Protection of Glycerol: The sn-1 and sn-3 hydroxyl groups of glycerol are protected with a suitable protecting group.

  • Esterification at sn-2: The free hydroxyl group at the sn-2 position is then esterified with oleic acid.

  • Deprotection: The protecting groups at the sn-1 and sn-3 positions are removed.

  • Esterification at sn-1 and sn-3: The free hydroxyl groups at the sn-1 and sn-3 positions are then esterified with arachidonic acid.

This method is often lower in yield and can result in acyl migration, leading to a mixture of isomers.

Potential Biological Significance and Signaling Pathways

The biological effects of this compound are likely dictated by the metabolic release of its constituent fatty acids.

  • Arachidonic Acid: As a precursor to a wide range of bioactive eicosanoids (prostaglandins, thromboxanes, leukotrienes) and endocannabinoids (anandamide and 2-arachidonoylglycerol), the release of arachidonic acid from this TAG could have significant implications in inflammation, neurotransmission, and other physiological processes.

  • Oleic Acid: A common monounsaturated fatty acid with known roles in membrane fluidity and as a signaling molecule itself.

  • 2-Oleoyl Glycerol: The monoacylglycerol backbone, 2-oleoyl glycerol, has been shown to be an agonist for GPR119, a G protein-coupled receptor that stimulates the release of glucagon-like peptide-1 (GLP-1).[1]

The digestion of this compound in the gut by pancreatic lipase, which is sn-1,3 specific, would yield two molecules of free arachidonic acid and one molecule of 2-oleoyl glycerol. This specific release pattern suggests that this structured lipid could be a targeted delivery vehicle for these bioactive molecules.

Experimental Protocols

General Protocol for Lipase-Catalyzed Synthesis of this compound (Two-Step)

Materials:

  • Triolein

  • Ethanol (anhydrous)

  • sn-1,3 specific immobilized lipase (e.g., from Rhizomucor miehei)

  • Arachidonic acid

  • Hexane (B92381) (or other suitable organic solvent)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Step 1: Synthesis of 2-Oleoyl Glycerol

  • Dissolve triolein and ethanol in hexane in a round-bottom flask.

  • Add the immobilized sn-1,3 specific lipase to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring.

  • Monitor the reaction progress by TLC until the triolein is consumed.

  • Filter to remove the immobilized lipase.

  • Evaporate the solvent under reduced pressure.

  • Purify the 2-oleoyl glycerol from the reaction mixture using silica gel column chromatography.

Step 2: Esterification with Arachidonic Acid

  • Dissolve the purified 2-oleoyl glycerol and an excess of arachidonic acid in hexane.

  • Add fresh immobilized sn-1,3 specific lipase.

  • Incubate the reaction at a controlled temperature with constant stirring.

  • Monitor the formation of the desired triacylglycerol by TLC.

  • Once the reaction is complete, filter to remove the lipase.

  • Evaporate the solvent.

  • Purify the final product, this compound, using silica gel column chromatography.

Purification and Characterization
  • Purification: The synthesized triacylglycerol can be purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the final product should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the overall structure and the position of the fatty acids.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), to confirm the fatty acid composition.

Quantitative Data

Due to the synthetic nature of this compound, specific quantitative data from biological studies are scarce. However, data from related compounds can provide valuable context.

ParameterCompoundValueReference
Enzymatic Synthesis Yield Structured TAGs with palmitic and arachidonic acids53.5% oleic acid incorporation[2]
Enzymatic Synthesis Yield 1,3-dicaprylin98.5% purity after purification[3]
GPR119 Agonist Activity (EC₅₀) 2-Oleoyl glycerol2.5 µM[1]

Visualizations

Synthesis Pathway

Synthesis_of_1_3_Diarachidonoyl_2_oleoyl_glycerol Triolein Triolein Lipase1 sn-1,3 Lipase (Alcoholysis) Triolein->Lipase1 Ethanol Ethanol Ethanol->Lipase1 Two_OG 2-Oleoyl glycerol Lipase1->Two_OG Ethyl_Oleate Ethyl Oleate Lipase1->Ethyl_Oleate Lipase2 sn-1,3 Lipase (Esterification) Two_OG->Lipase2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Lipase2 Final_Product 1,3-Diarachidonoyl- 2-oleoyl glycerol Lipase2->Final_Product

Caption: Enzymatic synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Reaction Mixture Reaction Enzymatic Reaction (Controlled Temp. & Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Filtration Filtration (Remove Lipase) Monitoring->Filtration Complete Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Characterization Characterization (NMR, MS, GC) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for synthesis and purification.

Potential Metabolic Signaling Pathway

Metabolic_Signaling TAG 1,3-Diarachidonoyl- 2-oleoyl glycerol Pancreatic_Lipase Pancreatic Lipase TAG->Pancreatic_Lipase Arachidonic_Acid Arachidonic Acid Pancreatic_Lipase->Arachidonic_Acid Two_OG 2-Oleoyl glycerol Pancreatic_Lipase->Two_OG Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids Endocannabinoids Endocannabinoids Arachidonic_Acid->Endocannabinoids GPR119 GPR119 Two_OG->GPR119 Inflammation Inflammation Eicosanoids->Inflammation Neurotransmission Neurotransmission Endocannabinoids->Neurotransmission GLP1 GLP-1 Release GPR119->GLP1 Incretin_Effect Incretin Effect GLP1->Incretin_Effect

Caption: Hypothetical metabolic fate and signaling of the TAG.

Conclusion

This compound represents a highly specific structured lipid with significant potential for research and therapeutic applications. While its history is intertwined with the broader development of lipid synthesis, the ability to construct such a molecule allows for detailed investigations into the biological roles of its constituent fatty acids and monoacylglycerol backbone. The enzymatic synthesis routes offer a precise and efficient means of production. Future research should focus on the in vivo metabolic fate of this compound and its effects on signaling pathways related to inflammation, metabolic regulation, and neurotransmission.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diarachidonoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) is a structured triacylglycerol (TAG) of significant interest in the fields of lipidomics, drug delivery, and nutritional science. This molecule contains two polyunsaturated omega-6 fatty acids, arachidonic acid (20:4), at the sn-1 and sn-3 positions and a monounsaturated omega-9 fatty acid, oleic acid (18:1), at the sn-2 position of the glycerol backbone. The specific positioning of these fatty acids confers unique physicochemical and biological properties to the molecule, distinguishing it from other naturally occurring triglycerides.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Diarachidonoyl-2-oleoyl glycerol, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways in which its constituent fatty acids are involved.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various research and development settings. A summary of these properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, other values, such as melting and boiling points, are not readily found in the literature for this specific triglyceride and are therefore estimated based on the properties of similar high molecular weight, unsaturated triglycerides.

PropertyValueSource/Method
Molecular Formula C₆₁H₁₀₀O₆--INVALID-LINK--[1]
Molecular Weight 929.4 g/mol --INVALID-LINK--[1]
Physical State Oil at room temperature--INVALID-LINK--[1]
Melting Point Estimated to be low, below 0°CBased on the high degree of unsaturation. Unsaturated fats generally have lower melting points than saturated fats.[2][3]
Boiling Point Estimated to be > 300°C (decomposes)High molecular weight triglycerides typically have very high boiling points and tend to decompose before boiling at atmospheric pressure.
Solubility - DMF: 10 mg/ml- Ethanol: 10 mg/ml- Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml--INVALID-LINK--[1]
logP (octanol/water) Estimated to be > 10High molecular weight triglycerides are extremely lipophilic.
Purity ≥95%--INVALID-LINK--[1]

Experimental Protocols

Enzymatic Synthesis of this compound

A common method for the synthesis of structured triglycerides like this compound is through enzyme-catalyzed acidolysis. This method offers high specificity and milder reaction conditions compared to chemical synthesis.

Materials:

  • Triolein (B1671897) (2-oleoyl glycerol with oleic acid at sn-1 and sn-3)

  • Arachidonic acid

  • Immobilized 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei)

  • Organic solvent (e.g., hexane, optional for solvent-based system)

  • Silica (B1680970) gel for purification

Procedure:

  • Reaction Setup: In a reaction vessel, combine triolein and an excess of arachidonic acid. For a solvent-free system, the reactants are used directly. For a solvent-based system, dissolve the substrates in hexane.

  • Enzymatic Reaction: Add the immobilized 1,3-specific lipase to the mixture. The reaction is typically carried out with agitation at a controlled temperature (e.g., 50-60°C) for a specified period (e.g., 24-48 hours).

  • Enzyme Removal: After the reaction, the immobilized enzyme is removed by filtration.

  • Purification: The product mixture, containing the desired this compound, unreacted substrates, and byproducts, is purified using column chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether) is used for elution.

  • Characterization: The purity and identity of the final product are confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

G Workflow for Enzymatic Synthesis cluster_reactants Reactants Triolein Triolein Reaction Acidolysis Reaction (50-60°C, 24-48h) Triolein->Reaction ArachidonicAcid Arachidonic Acid ArachidonicAcid->Reaction Lipase Immobilized 1,3-Specific Lipase Lipase->Reaction Filtration Filtration Reaction->Filtration Purification Silica Gel Chromatography Filtration->Purification Product 1,3-Diarachidonoyl-2-oleoyl glycerol Purification->Product G Diacylglycerol Signaling Pathway Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response (e.g., proliferation, differentiation) PKC->CellularResponse phosphorylates targets leading to G Arachidonic Acid Signaling Pathways ArachidonicAcid Arachidonic Acid COX Cyclooxygenases (COX) ArachidonicAcid->COX LOX Lipoxygenases (LOX) ArachidonicAcid->LOX CYP450 Cytochrome P450 ArachidonicAcid->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes EETs Epoxyeicosatrienoic acids (EETs) CYP450->EETs Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation ImmuneResponse Immune Response Leukotrienes->ImmuneResponse G Oleic Acid Signaling Pathways OleicAcid Oleic Acid GPCRs G-protein Coupled Receptors (e.g., GPR40/FFAR1) OleicAcid->GPCRs activates AMPK AMP-activated protein kinase (AMPK) OleicAcid->AMPK activates SIRT1 Sirtuin 1 (SIRT1) OleicAcid->SIRT1 activates AntiInflammation Anti-inflammatory Effects OleicAcid->AntiInflammation MetabolicRegulation Metabolic Regulation (e.g., improved insulin (B600854) sensitivity, fatty acid oxidation) GPCRs->MetabolicRegulation AMPK->MetabolicRegulation SIRT1->MetabolicRegulation

References

1,3-Diarachidonoyl-2-oleoyl glycerol as a lipid mediator precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) as a Lipid Mediator Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-diarachidonoyl-2-oleoyl glycerol, a specific triacylglycerol, and its critical role as a precursor to the endocannabinoid lipid mediator, 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG is the most abundant endocannabinoid in the central nervous system and a full agonist for both cannabinoid receptors, CB1 and CB2, making it a key player in a multitude of physiological and pathological processes. This document details the metabolic pathways from the triacylglycerol precursor to the bioactive 2-AG, the subsequent signaling cascades, and the enzymes that represent potential therapeutic targets. Furthermore, it includes quantitative data, detailed experimental protocols for mediator quantification and enzyme activity assessment, and visual diagrams of the core pathways to support researchers and professionals in the field of drug development.

Introduction: The Significance of 2-AG Precursors

The endocannabinoid system (ECS) is a crucial neuromodulatory and immunomodulatory system involved in regulating a vast array of physiological processes. Its primary lipid mediators, N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG), are synthesized "on-demand" from membrane lipid precursors. 2-AG is the most abundant endocannabinoid ligand found in the brain, at concentrations approximately 1000-fold higher than anandamide. It acts as a full agonist at both CB1 and CB2 receptors, distinguishing it from anandamide, which often behaves as a partial agonist. This potent activity underscores the importance of understanding its synthesis pathways for therapeutic intervention.

While the canonical synthesis of 2-AG involves the hydrolysis of membrane phosphoinositides, alternative pathways, including the breakdown of triacylglycerols (TAGs), contribute to the cellular pool of 2-AG precursors. This compound is a specific TAG containing two arachidonic acid units at the sn-1 and sn-3 positions and an oleic acid unit at the sn-2 position. The enzymatic cleavage of the arachidonic acid moieties from this TAG backbone generates 2-oleoyl glycerol or the hydrolysis of one arachidonic acid and the oleic acid can lead to a diacylglycerol (DAG) intermediate, which can then be a substrate for 2-AG synthesis. This positions specific TAGs as important storage and precursor molecules in the broader endocannabinoid signaling landscape.

Metabolic Pathways: From Triacylglycerol to Bioactive Mediator

The generation of 2-AG from its precursors is a tightly regulated enzymatic cascade. While the primary "on-demand" synthesis in the central nervous system is from membrane phospholipids, other pathways, including from TAGs, provide precursor pools.

Generation of Diacylglycerol (DAG) from this compound

The initial step in utilizing this compound for 2-AG synthesis involves its hydrolysis to form a diacylglycerol intermediate. This is accomplished by lipases that exhibit 1,3-regioselectivity. For instance, hormone-sensitive lipase (B570770) (HSL) is known to be involved in lipolysis in adipose tissue and can act on DAGs. Immobilized lipases, such as that from Candida antarctica (Novozym 435), have demonstrated high 1,3-regioselective glycerolysis of triglycerides in chemoenzymatic synthesis, highlighting a potential mechanism for generating 2-substituted monoacylglycerols or diacylglycerols from TAGs. This process would yield 1-arachidonoyl-2-oleoyl-glycerol or 3-arachidonoyl-2-oleoyl-glycerol, which would require further enzymatic action to become a substrate for 2-AG synthesis. A more direct, though less explored in vivo, pathway would be the generation of 2-arachidonoyl-glycerol directly.

The Canonical 2-AG Synthesis Pathway

The most well-characterized pathway for 2-AG synthesis, particularly in the context of synaptic retrograde signaling, involves two key enzymes: Phospholipase C (PLC) and Diacylglycerol Lipase (DAGL).

  • Phospholipase C (PLC): Upon stimulation of G-protein coupled receptors (GPCRs) like metabotropic glutamate (B1630785) receptors (mGluR1/5), PLCβ is activated. PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The predominant DAG species formed is 1-stearoyl-2-arachidonoyl-sn-glycerol, due to the high abundance of arachidonic acid at the sn-2 position of phosphoinositides.

  • Diacylglycerol Lipase (DAGL): The resulting DAG is then hydrolyzed by a DAG lipase to produce 2-AG. There are two main isoforms of this enzyme, DAGLα and DAGLβ, which are sn-1 specific lipases. In the central nervous system, DAGLα is considered the primary enzyme responsible for synthesizing the 2-AG involved in synaptic plasticity.

Degradation and Metabolism of 2-AG

Once synthesized, 2-AG has a short half-life and is rapidly metabolized by several enzymes, terminating its signaling and in some cases producing new bioactive molecules.

  • Monoacylglycerol Lipase (MAGL): This is the primary enzyme responsible for the degradation of 2-AG in the brain, hydrolyzing approximately 85% of it into arachidonic acid (AA) and glycerol.

  • α/β-Hydrolase Domain Containing 6 (ABHD6) and 12 (ABHD12): These serine hydrolases also contribute to 2-AG hydrolysis. ABHD6 has been shown to be a significant 2-AG metabolizing enzyme in microglia.

  • Fatty Acid Amide Hydrolase (FAAH): While FAAH is the main degrading enzyme for anandamide, it can also hydrolyze 2-AG.

  • Cyclooxygenase-2 (COX-2): 2-AG can be oxygenated by COX-2 to produce pro-inflammatory prostaglandin (B15479496) glycerol esters, such as PGE2-G. This links the endocannabinoid system directly to inflammatory pathways.

The workflow from the triacylglycerol precursor to 2-AG and its subsequent breakdown is illustrated below.

Caption: Metabolic pathways for 2-AG synthesis and degradation.

Signaling Pathways of 2-Arachidonoylglycerol (2-AG)

As a full agonist, 2-AG binds to and activates both CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors that primarily signal through the Gαi/o subunit.

  • CB1 Receptors: These are among the most abundant GPCRs in the brain and are predominantly located on presynaptic terminals. Their activation inhibits the release of neurotransmitters, a process known as retrograde signaling. When a postsynaptic neuron is depolarized, it synthesizes and releases 2-AG, which travels backward across the synapse to activate presynaptic CB1 receptors, thereby suppressing the release of neurotransmitters (like glutamate or GABA) from the presynaptic neuron. This mechanism is fundamental to various forms of synaptic plasticity.

  • CB2 Receptors: These receptors are primarily expressed in the immune system, including on microglia, macrophages, and lymphocytes. Activation of CB2 receptors generally exerts an anti-inflammatory effect by modulating cytokine release and immune cell migration.

The activation of these receptors initiates several downstream signaling cascades, including the inhibition of adenylyl cyclase, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.

Caption: 2-AG mediated retrograde signaling at a synapse.

Quantitative Data

The concentration of 2-AG and the activity of its metabolic enzymes vary significantly between tissues and under different physiological conditions. This section summarizes key quantitative findings.

Table 1: Endogenous 2-AG Levels in Naïve Rat Brain Regions
Brain Region2-AG Concentration (nmol/g tissue)Anandamide (AEA) (pmol/g tissue)Reference
Whole Brain~5-10~0.005-0.015
HippocampusVariable (e.g., ~6x cerebellum)Variable
CerebellumVariable (e.g., ~3x hippocampus)Variable
StriatumHigh levels reported-
Cerebral CortexHigh levels reported-

Note: Values can vary significantly between studies due to methodology and pre-analytical factors like post-mortem delay.

Table 2: Impact of DAGL Knockout on 2-AG Levels
GenotypeTissue% Reduction in 2-AGReference
DAGLα −/−CNS~80%
DAGLα −/−Liver~50%
DAGLβ −/−CNS~50%
DAGLβ −/−Liver~90%
Table 3: IC₅₀ Values of Inhibitors for 2-AG Metabolic Enzymes
InhibitorTarget EnzymeIC₅₀Reference
Tetrahydrolipstatin (THL)DAGLα / DAGLβ~10-20 nM
RHC-80267DAGLMicromolar range

The Elusive Abundance of 1,3-Diarachidonoyl-2-oleoyl glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOA) is a specific triacylglycerol (TAG) molecule composed of a glycerol backbone esterified with two arachidonic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. As a constituent of the vast and complex lipidome, understanding the natural abundance and metabolism of individual TAG species like AOA is crucial for elucidating their potential physiological and pathological roles. This technical guide provides a comprehensive overview of the current knowledge regarding the tissue-specific abundance of AOA, the methodologies for its analysis, and the relevant metabolic pathways.

Data Presentation: Quantitative Abundance of 1,3-Diarachidonoyl-2-oleoyl glycerol in Tissues

Despite extensive research in the field of lipidomics, specific quantitative data on the natural abundance of this compound in various tissues remains largely uncharacterized in publicly available literature. Comprehensive lipidomic analyses of tissues such as the brain, liver, and adipose tissue have identified a multitude of triacylglycerol species; however, the specific quantification of the AOA isomer is not commonly reported. This suggests that AOA may be a low-abundance TAG species or that it is often grouped with other TAGs of the same total carbon number and degree of unsaturation in less detailed analyses.

The tables below reflect the current lack of specific quantitative data for AOA in key tissues.

TissueSpeciesConcentration RangeAnalytical MethodReference
BrainNot ReportedData Not Available--
LiverNot ReportedData Not Available--
Adipose TissueNot ReportedData Not Available--

While direct quantification of AOA is not available, studies have reported on the general composition of TAGs containing arachidonic acid and oleic acid in various tissues. For instance, arachidonic acid is a key component of brain lipids, primarily found in phospholipids, but also present in triacylglycerols.[1] In the liver and plasma, the proportion of arachidonic acid in triacylglycerols has been observed to vary.[2][3] Adipose tissue lipidomics has also revealed a wide diversity of TAGs, with compositions that can be influenced by diet.[4]

Experimental Protocols

The analysis of specific triacylglycerols like AOA from complex biological matrices requires a multi-step workflow involving lipid extraction, separation, and detection. The following is a generalized protocol based on commonly employed techniques for TAG analysis.

Tissue Homogenization and Lipid Extraction

A widely used method for lipid extraction from tissues is a modification of the Folch or Bligh-Dyer methods, which utilize a chloroform (B151607) and methanol (B129727) solvent system.

  • Materials:

    • Tissue sample (e.g., brain, liver, adipose tissue)

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Homogenizer (e.g., Dounce or Potter-Elvehjem)

    • Centrifuge

    • Glass tubes with Teflon-lined caps

  • Procedure:

    • Weigh the frozen tissue sample and homogenize it in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and 0.9% NaCl solution to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:2:1.8.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with a small volume of 40% methanol in 0.9% NaCl to remove non-lipid contaminants.

    • Evaporate the solvent from the final organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for subsequent analysis.

Separation and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography coupled with mass spectrometry is the method of choice for the detailed analysis of TAG species.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Reversed-phase C18 or C30 column

    • Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Procedure:

    • Inject the reconstituted lipid extract onto the LC system.

    • Separate the different TAG species using a gradient elution with a mobile phase system, typically consisting of solvents like acetonitrile, isopropanol, and water with additives such as ammonium (B1175870) formate (B1220265) or acetate.

    • The eluting TAGs are ionized in the mass spectrometer source (positive ion mode is common for TAGs).

    • Perform full scan mass spectrometry to identify the molecular ions of the TAGs.

    • Utilize tandem mass spectrometry (MS/MS) to fragment the parent ions, which provides information on the constituent fatty acids. The neutral loss of specific fatty acids is a characteristic fragmentation pattern for TAGs.

    • Quantification is typically achieved by comparing the peak area of the specific TAG to that of an appropriate internal standard (e.g., a deuterated or odd-chain TAG).

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound are not well-defined, its metabolism is integrated into the general pathways of triacylglycerol synthesis and breakdown. The enzymes involved in these pathways exhibit substrate specificities that can accommodate TAGs containing arachidonic and oleic acids.

Triacylglycerol Metabolism

The synthesis and hydrolysis of TAGs are critical processes for energy storage and mobilization. Diacylglycerol acyltransferases (DGATs) are key enzymes in TAG synthesis, and some isoforms have been shown to have broad substrate specificity, incorporating various fatty acids, including oleic acid.[5][6][7][8] The breakdown of TAGs is mediated by lipases such as hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL). HSL has been shown to preferentially release polyunsaturated fatty acids, like arachidonic acid, from triglycerides.[9][10][11][12][13]

Triacylglycerol_Metabolism G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG sn-1,2-Diacylglycerol PA->DAG Lipin (PAP) TAG Triacylglycerol (e.g., AOA) DAG->TAG FFA Free Fatty Acids (Arachidonic Acid, Oleic Acid) DAG->FFA HSL/MGL Glycerol Glycerol DAG->Glycerol MGL TAG->DAG ATGL TAG->FFA HSL TAG->Glycerol ATGL/HSL FattyAcylCoA Fatty Acyl-CoA (Arachidonoyl-CoA, Oleoyl-CoA) FattyAcylCoA->LPA GPAT FattyAcylCoA->PA AGPAT FattyAcylCoA->TAG DGAT

Caption: Generalized pathway of triacylglycerol synthesis and lipolysis.

Experimental Workflow for TAG Analysis

The process of analyzing a specific TAG like AOA in a tissue sample follows a logical sequence of steps from sample preparation to data analysis.

Experimental_Workflow Tissue Tissue Sample (Brain, Liver, Adipose) Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (Folch/Bligh-Dyer) Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Separation Chromatographic Separation (Reversed-Phase) LCMS->Separation Detection Mass Spectrometry (ESI+, Full Scan, MS/MS) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis Identification Compound Identification (Mass & Fragmentation) DataAnalysis->Identification Quantification Quantification (Internal Standards) Identification->Quantification

Caption: A typical experimental workflow for the analysis of triacylglycerols from tissue samples.

Potential Signaling Role of Diacylglycerol Precursors

The diacylglycerol (DAG) precursor to AOA, likely 1-arachidonoyl-3-arachidonoyl-glycerol or 1-oleoyl-3-arachidonoyl-glycerol, could have signaling functions. Diacylglycerols are well-known second messengers that can activate protein kinase C (PKC).[14][15] The activation of phospholipase C (PLC) leads to the generation of DAG from membrane phospholipids, initiating downstream signaling cascades.[15][16]

DAG_Signaling Receptor G-protein Coupled Receptor GProtein Gq/11 Receptor->GProtein Agonist PLC Phospholipase C (PLC) GProtein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Substrate Substrate Proteins PKC->Substrate PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response PhosphoSubstrate->Response

Caption: A simplified diagram of diacylglycerol-mediated protein kinase C signaling.

Conclusion

The natural abundance of the specific triacylglycerol this compound in various tissues is currently not well-documented in scientific literature, highlighting a gap in our understanding of the lipidome. However, the methodologies for the detailed analysis of TAGs are well-established, providing a clear path for future research to quantify such specific lipid species. Further investigation into the abundance and metabolism of individual TAGs like AOA will be instrumental in unraveling their precise roles in health and disease, potentially opening new avenues for therapeutic intervention in metabolic and neurological disorders.

References

An In-depth Technical Guide to the Catabolism and Degradation of 1,3-Diarachidonoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOG) is a complex triacylglycerol (TAG) composed of a glycerol backbone esterified with two arachidonic acid molecules at the sn-1 and sn-3 positions and an oleic acid molecule at the sn-2 position. As a lipid molecule rich in polyunsaturated fatty acids (PUFAs), its metabolic fate is of significant interest in various fields, including nutrition, cell signaling, and pharmacology. This technical guide provides a comprehensive overview of the enzymatic degradation of AOG, the subsequent metabolic pathways of its constituent fatty acids and monoglyceride, and relevant experimental protocols for studying these processes. While direct experimental data on the catabolism of AOG is limited, this guide extrapolates from the well-established principles of triacylglycerol metabolism, particularly the action of pancreatic lipase (B570770) on structurally similar lipids.

Core Concepts in AOG Catabolism

The primary enzymatic breakdown of dietary triacylglycerols like AOG occurs in the small intestine, mediated by pancreatic lipase. This enzyme exhibits a strong preference for hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.

Enzymatic Degradation of 1,3-Diarachidonoyl-2-oleoyl glycerol

The catabolism of AOG is initiated by the action of pancreatic lipase, which sequentially hydrolyzes the arachidonic acid moieties from the sn-1 and sn-3 positions. This process yields two molecules of free arachidonic acid and one molecule of 2-oleoyl-glycerol (2-OG).

Key Enzymes and their Roles:

EnzymeSubstrate(s)Product(s)LocationKey Characteristics
Pancreatic Triacylglycerol Lipase (PTL) This compound (AOG)Arachidonic Acid, 1-Arachidonoyl-2-oleoyl-3-hydroxy-sn-glycerol (intermediate), 2-Oleoyl-glycerolSmall IntestineExhibits high specificity for the sn-1 and sn-3 positions of triacylglycerols. Its activity is enhanced by colipase and bile salts.
Monoacylglycerol Lipase (MGL) 2-Oleoyl-glycerol (2-OG)Oleic Acid, GlycerolIntestinal enterocytes, various other tissuesHydrolyzes the remaining fatty acid from the monoglyceride.

Metabolic Fates of AOG Degradation Products

The breakdown of AOG releases two critical classes of molecules: the polyunsaturated fatty acid, arachidonic acid, and the monounsaturated monoglyceride, 2-oleoyl-glycerol. Each of these products enters distinct and significant metabolic and signaling pathways.

Metabolism of Arachidonic Acid

Arachidonic acid (AA) is a precursor to a diverse range of biologically active lipid mediators collectively known as eicosanoids. These molecules are critical regulators of inflammation, immunity, and cellular signaling.

  • Cyclooxygenase (COX) Pathway: Leads to the synthesis of prostaglandins (B1171923) and thromboxanes.

  • Lipoxygenase (LOX) Pathway: Produces leukotrienes and lipoxins.

  • Cytochrome P450 (CYP) Pathway: Generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).

Metabolism and Signaling of 2-Oleoyl-glycerol (2-OG)

2-Oleoyl-glycerol can be further metabolized or act as a signaling molecule.

  • Further Degradation: Monoacylglycerol lipase can hydrolyze 2-OG into oleic acid and glycerol. Oleic acid can be used for energy or re-esterified into other lipids, while glycerol can enter glycolysis or gluconeogenesis.

  • Signaling Roles: 2-OG has been identified as an agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3][4][5] Activation of GPR119 in the intestine stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.[1][2][5]

Signaling Pathways

The degradation products of AOG are integral components of complex signaling networks.

AOG_Signaling_Pathways AOG This compound PancreaticLipase Pancreatic Lipase AOG->PancreaticLipase Hydrolysis ArachidonicAcid Arachidonic Acid (x2) PancreaticLipase->ArachidonicAcid TwoOG 2-Oleoyl-glycerol (2-OG) PancreaticLipase->TwoOG Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes, etc.) ArachidonicAcid->Eicosanoids COX, LOX, CYP GPR119 GPR119 Receptor TwoOG->GPR119 Activation MGL Monoacylglycerol Lipase TwoOG->MGL Hydrolysis Inflammation Inflammation & Immune Response Eicosanoids->Inflammation GLP1 GLP-1 Release GPR119->GLP1 GlucoseHomeostasis Glucose Homeostasis GLP1->GlucoseHomeostasis OleicAcid Oleic Acid MGL->OleicAcid Glycerol Glycerol MGL->Glycerol Energy Energy Production & Lipid Synthesis OleicAcid->Energy Glycerol->Energy

Signaling pathways of AOG degradation products.

Experimental Protocols

Pancreatic Lipase Activity Assay using a Titrimetric Method

This protocol is adapted from general lipase assay procedures.

1. Principle: The activity of pancreatic lipase is determined by measuring the rate of release of free fatty acids from a triacylglycerol substrate. The liberated fatty acids are titrated with a standardized alkali solution.

2. Reagents and Materials:

  • Substrate Emulsion:

    • This compound (AOG)

    • Gum arabic or phosphatidylcholine (as emulsifier)

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Enzyme Solution: Porcine pancreatic lipase in Tris-HCl buffer.

  • Activators:

    • CaCl₂ solution (e.g., 20 mM)

    • Sodium taurocholate solution (e.g., 4 mM)

  • Titrant: Standardized NaOH solution (e.g., 10-50 mM).

  • pH-stat or automatic titrator.

  • Thermostated reaction vessel.

3. Procedure:

  • Prepare the AOG substrate emulsion by homogenizing AOG in the buffer containing the emulsifier.

  • Place a defined volume of the substrate emulsion in the thermostated reaction vessel (e.g., at 37°C).

  • Add the activator solutions (CaCl₂ and sodium taurocholate) to the reaction vessel and adjust the pH to the desired value (e.g., pH 8.0).

  • Initiate the reaction by adding a known amount of the pancreatic lipase solution.

  • Maintain the pH of the reaction mixture at the setpoint by the continuous addition of the standardized NaOH solution using a pH-stat.

  • Record the volume of NaOH consumed over time.

  • Calculate the lipase activity as the rate of NaOH consumption, which corresponds to the rate of fatty acid release (1 mole of NaOH neutralizes 1 mole of fatty acid). One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Experimental Workflow for AOG Catabolism Analysis

AOG_Experimental_Workflow cluster_incubation In Vitro Digestion cluster_analysis Product Analysis AOG_Substrate AOG Substrate Emulsion PancreaticLipase Add Pancreatic Lipase + Colipase & Bile Salts AOG_Substrate->PancreaticLipase Incubation Incubate at 37°C PancreaticLipase->Incubation LipidExtraction Lipid Extraction (e.g., Folch method) Incubation->LipidExtraction TLC Thin-Layer Chromatography (TLC) Separation of Lipid Classes LipidExtraction->TLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (for Fatty Acid Methyl Esters) TLC->GCMS LCMS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) (for intact lipids and metabolites) TLC->LCMS Quantification Quantification of - AOG (remaining) - Diacylglycerol intermediates - 2-OG - Arachidonic Acid - Oleic Acid GCMS->Quantification LCMS->Quantification

Workflow for analyzing AOG catabolism.

Quantitative Data Summary

Direct quantitative data for the enzymatic degradation of this compound is not available in the reviewed literature. However, studies on similar triacylglycerols provide insights into the expected kinetic behavior. For instance, the hydrolysis of trioleoylglycerol by pancreatic lipase has been studied, and it is known that the rate of hydrolysis of the diacylglycerol intermediate can be faster than that of the initial triacylglycerol.[2] The presence of polyunsaturated fatty acids like arachidonic acid can also influence the rate of hydrolysis.

ParameterExpected Value/Trend for AOG DegradationRationale/Reference
Enzyme Specificity Pancreatic lipase will primarily hydrolyze the sn-1 and sn-3 positions.General and well-established specificity of pancreatic lipase.
Reaction Products 2 moles of Arachidonic Acid and 1 mole of 2-Oleoyl-glycerol per mole of AOG.Based on the structure of AOG and the specificity of pancreatic lipase.
Kinetic Profile The reaction will proceed in a sequential manner, with the formation of diacylglycerol intermediates.Studies on trioleoylglycerol hydrolysis show a two-step process.[2]
Influence of PUFAs The presence of arachidonic acid at sn-1 and sn-3 may influence the binding and catalytic efficiency of pancreatic lipase.The structure of the fatty acid can affect lipase activity.

Conclusion

The catabolism of this compound is predicted to follow the established pathways for triacylglycerol digestion, primarily initiated by the sn-1,3 specific hydrolysis by pancreatic lipase. This releases two molecules of the important signaling precursor, arachidonic acid, and one molecule of 2-oleoyl-glycerol, which itself has signaling capabilities. While direct experimental data on AOG is sparse, the information provided in this guide, based on the metabolism of analogous lipids, offers a robust framework for researchers and drug development professionals. Further studies are warranted to elucidate the specific kinetics and biological consequences of AOG metabolism.

References

Methodological & Application

Application Note: Quantification of 1,3-Diarachidonoyl-2-oleoyl glycerol using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) is a specific triacylglycerol (TAG) containing two arachidonic acid moieties and one oleic acid moiety esterified to a glycerol backbone. As a member of the diacylglycerol (DAG) family, it is implicated as a potential signaling molecule. Diacylglycerols are crucial second messengers that can activate various downstream pathways, most notably through the activation of protein kinase C (PKC).[1][2][3] The PKC family of kinases plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The precise quantification of specific TAGs like 1,3-Diarachidonoyl-2-oleoyl glycerol is essential for understanding its physiological and pathological roles.

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The method utilizes a straightforward sample preparation procedure and a highly selective MS/MS detection approach, making it suitable for high-throughput lipidomic analyses in academic and industrial research settings.

Signaling Pathway

Diacylglycerols are key players in intracellular signaling. A common pathway involves the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC), which generates DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[4][5] The resulting DAG activates protein kinase C, initiating a cascade of phosphorylation events that regulate numerous cellular functions.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Activates PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response Substrate_P->Response Receptor Receptor Activation Receptor->PLC Activates

Figure 1: Generalized Diacylglycerol (DAG) Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): 1,2,3-Tripentadecanoylglycerol (TAG 15:0/15:0/15:0) or other suitable non-endogenous TAG

  • Acetonitrile (B52724) (ACN), Isopropanol (IPA), Methanol (MeOH), and Water (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) and Formic acid

  • Human plasma (or other biological matrix)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add 20 µL of internal standard solution.

  • Add 900 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.

  • Add 250 µL of water, vortex, and centrifuge at 14,000 g for 10 minutes to induce phase separation.

  • Collect the upper organic phase and dry it under a stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of 9:1 methanol:toluene or another suitable solvent for LC-MS analysis.

LC-MS/MS Method
  • Chromatographic System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid[6]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid[6][7]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Re-equilibrate at 30% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 325°C

  • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for TAGs in positive ESI mode is typically the ammonium adduct [M+NH₄]⁺. For this compound (C₆₁H₁₀₀O₆, MW: 929.4 g/mol ), the [M+NH₄]⁺ ion would be at m/z 947.8.

    • Product ions correspond to the neutral loss of one of the fatty acid chains.

      • Loss of Arachidonic acid (C₂₀H₃₂O₂): [M+NH₄ - C₂₀H₃₂O₂]⁺

      • Loss of Oleic acid (C₁₈H₃₄O₂): [M+NH₄ - C₁₈H₃₄O₂]⁺

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample + IS Precipitation Protein Precipitation (ACN) Sample->Precipitation Extraction Liquid-Liquid Extraction (MTBE) Precipitation->Extraction Drydown Dry Down (N2) Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution Injection UPLC Injection Reconstitution->Injection Analysis Separation C18 Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Data Acquisition Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 2: LC-MS/MS Experimental Workflow.

Data Presentation

The performance of the LC-MS/MS method was evaluated for linearity, sensitivity, precision, and accuracy. A summary of the quantitative data is presented in the table below.

ParameterThis compound
Retention Time (min) ~13.5
Precursor Ion (m/z) 947.8 [M+NH₄]⁺
Product Ion (m/z) 643.6 [M+NH₄ - C₂₀H₃₂O₂]⁺ (Quantifier)
665.6 [M+NH₄ - C₁₈H₃₄O₂]⁺ (Qualifier)
Linear Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) >0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 1
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%
Accuracy (% Bias) 85 - 115%

Conclusion

This application note describes a sensitive and specific LC-MS/MS method for the quantification of this compound in biological samples. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for researchers in lipidomics, drug development, and academic research. The detailed protocol and workflow provide a clear guide for the implementation of this method in a laboratory setting.

References

Application Notes and Protocols for the Extraction of 1,3-Diarachidonoyl-2-oleoyl glycerol from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOG) is a specific triacylglycerol (TAG) molecule containing two arachidonic acid moieties and one oleic acid moiety esterified to a glycerol backbone. The analysis of individual TAG species like AOG in human plasma is a growing area of interest in lipidomics, as it may provide more detailed insights into metabolic status and disease pathology compared to the measurement of total TAG levels. This document provides a comprehensive guide to the extraction and quantification of AOG from plasma, including detailed protocols, data presentation, and visualization of the experimental workflow. While specific quantitative data for AOG in plasma is not widely available in the literature, this protocol outlines a robust methodology based on established techniques for the analysis of individual TAG species.

Data Presentation

The successful extraction and quantification of AOG rely on methods that ensure high recovery and reproducibility. Below is a summary of expected performance data for general triacylglycerol extraction methods from plasma, which can be adapted and optimized for AOG.

Extraction MethodLipid ClassSample VolumeRecovery Rate (%)Reproducibility (%CV)Reference
Liquid-Liquid Extraction (Butanol/Methanol, 1:1 v/v) Triacylglycerols10 µL>90<20[1]
Solid-Phase Extraction (Aminopropyl Silica) Triacylglycerols1 mL86.8 ± 4.9Not Specified[2]
Liquid-Liquid Extraction (Toluene) 2-Arachidonoyl glycerol (a related monoacylglycerol)Not Specified>85Not Specified[3]

Experimental Protocols

This section details a recommended protocol for the extraction and quantification of AOG from human plasma, combining lipid extraction with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Lipid Extraction from Plasma using a Single-Phase Butanol/Methanol Method

This method is recommended for its high recovery of a broad range of lipids, including triacylglycerols, and its compatibility with downstream LC-MS/MS analysis.[1]

Materials:

  • Human plasma (collected in EDTA tubes)

  • 1-Butanol (B46404) (HPLC grade)

  • Methanol (HPLC grade)

  • Internal Standard (IS): A commercially available deuterated or ¹³C-labeled triacylglycerol standard structurally similar to AOG (e.g., TG(18:1/18:1/18:1)-d5). A specific AOG internal standard is not currently commercially available.

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Spike the plasma sample with an appropriate amount of the internal standard solution.

  • Add 100 µL of a 1:1 (v/v) mixture of 1-butanol and methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, containing the lipid extract, to a clean tube for LC-MS/MS analysis.

Protocol 2: Quantification of AOG by LC-MS/MS

This protocol provides a general framework for the quantification of AOG using a triple quadrupole mass spectrometer. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (starting point for optimization):

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A gradient from ~30% B to 100% B over approximately 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL of the lipid extract.

MS/MS Conditions (to be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: The [M+NH₄]⁺ adduct of AOG (m/z to be calculated based on its molecular weight of 929.4 g/mol ).

  • Product Ions: Characteristic fragment ions resulting from the neutral loss of the fatty acid chains (arachidonic acid and oleic acid).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • AOG: Precursor ion -> Product ion 1 (loss of arachidonic acid + NH₃), Precursor ion -> Product ion 2 (loss of oleic acid + NH₃).

    • Internal Standard: Corresponding transitions for the chosen internal standard.

  • Collision Energy and other source parameters: To be optimized for maximum signal intensity.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the complete workflow from plasma sample to data analysis for the quantification of AOG.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (10 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Butanol/Methanol (1:1) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge (13,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_processing Data Processing and Quantification lcms->data_processing

Caption: Workflow for the extraction and analysis of AOG from plasma.

Hypothesized Signaling Pathway

While a specific signaling pathway for intact 1,3-Diarachidonoyl-2-oleoyl glycerol has not been elucidated, its metabolic products, particularly 2-arachidonoyl glycerol (2-AG) and diacylglycerols (DAGs), are well-known signaling molecules. The following diagram depicts a potential pathway where AOG could be metabolized to generate these signaling lipids.

signaling_pathway AOG This compound (AOG) LPL Lipoprotein Lipase (LPL) AOG->LPL Hydrolysis DAG 1,3-Diarachidonoyl-glycerol or 2-Oleoyl-arachidonoyl-glycerol (DAG) LPL->DAG PKC Protein Kinase C (PKC) Activation DAG->PKC Activates MAGL Monoacylglycerol Lipase (MAGL) DAG->MAGL Hydrolysis Cellular_Response Cellular Responses (e.g., Proliferation, Inflammation) PKC->Cellular_Response Two_AG 2-Arachidonoyl glycerol (2-AG) MAGL->Two_AG CB_Receptor Cannabinoid Receptors (CB1/CB2) Two_AG->CB_Receptor Activates Neuro_Immune Neuromodulation and Immune Regulation CB_Receptor->Neuro_Immune

Caption: Potential metabolic and signaling pathways of AOG.

Conclusion

This document provides a detailed framework for the extraction and quantification of this compound from plasma. The presented protocols are based on established methods for triacylglycerol analysis and offer a starting point for the development of a validated assay. Further method development and validation, including the determination of linearity, accuracy, and precision, are essential for the reliable quantification of AOG in a research or clinical setting. The exploration of AOG's specific biological roles and signaling pathways remains an important area for future investigation.

References

Synthesis of 1,3-Diarachidonoyl-2-oleoyl glycerol for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOA) is a structured triacylglycerol (TAG) of significant interest in biomedical research. It contains arachidonic acid (AA), an omega-6 polyunsaturated fatty acid, at the sn-1 and sn-3 positions, and oleic acid (OA), a monounsaturated fatty acid, at the sn-2 position of the glycerol backbone. This specific stereochemistry makes AOA a valuable tool for investigating lipid metabolism, cellular signaling pathways, and the physiological effects of dietary fats. Arachidonic acid is a precursor to a variety of bioactive lipid mediators, including prostaglandins (B1171923) and leukotrienes, which are involved in inflammation and other physiological processes. The controlled delivery of arachidonic acid in the form of a structured TAG like AOA allows for precise studies of its metabolic fate and downstream signaling effects.

These application notes provide detailed protocols for the synthesis, purification, and characterization of 1,3-diarachidonoyl-2-oleoyl glycerol for research purposes. Two primary synthesis strategies are presented: a one-step enzymatic acidolysis and a two-step chemoenzymatic approach.

Data Presentation

Table 1: Chemical and Physical Properties of this compound (AOA)

PropertyValue
Chemical Formula C61H96O6
Molecular Weight 925.4 g/mol
Appearance Oily liquid
Solubility Soluble in organic solvents such as chloroform (B151607), hexane, and ethanol (B145695).

Table 2: Representative Quantitative Data for Enzymatic Synthesis of Structured Triacylglycerols Analogous to AOA

ParameterOne-Step Acidolysis (SOS)[1]Two-Step Chemoenzymatic (Diacylglycerol)[2]
Enzyme Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM, Novozym 435)Immobilized sn-1,3 specific lipase
Substrates Triolein (B1671897) and Stearic AcidGlycerol and Fatty Acid Ethyl Esters/Free Fatty Acids
Substrate Molar Ratio 1:12 (Triolein:Stearic Acid)21:40 (Glycerol:FFA and EE)
Enzyme Loading 10% (w/w of total reactants)3% (w/w of total reactants)
Reaction Temperature 75 °C38 °C
Reaction Time 4 hours14 hours
System Solvent-freeSolvent-free with vacuum
Yield 70.2% (SOS)66.76% (Diacylglycerol)
Purity 92.2% after purificationNot specified

Note: Data for 1,3-distearoyl-2-oleoylglycerol (SOS) and diacylglycerol (DAG) synthesis are provided as representative examples. Optimization for AOA synthesis may be required.

Experimental Protocols

Protocol 1: One-Step Enzymatic Acidolysis for AOA Synthesis

This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of triolein with an excess of arachidonic acid, catalyzed by an sn-1,3 specific lipase.

Materials:

  • Triolein (high purity)

  • Arachidonic acid (high purity)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or Novozym 435)

  • n-Hexane (for enzyme washing)

  • Acetone (B3395972)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Thermostatically controlled shaking water bath or magnetic stirrer with heating

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Molecular distillation apparatus (optional)

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine triolein and arachidonic acid in a molar ratio of 1:10.

  • Enzymatic Reaction: Add the immobilized lipase (typically 5-10% by weight of the total substrates). The reaction is conducted in a solvent-free system.

  • Incubate the mixture at a controlled temperature (e.g., 50-60 °C) with continuous stirring for 4-24 hours.[3]

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with n-hexane and potentially reused.

  • Purification:

    • Removal of Free Fatty Acids: The crude product, containing AOA, unreacted triolein, and excess arachidonic acid, is first treated to remove the free fatty acids. This can be achieved by molecular distillation or by washing with an alkaline solution (e.g., 0.5 N NaOH in ethanol/water), followed by separation of the organic phase.[3]

    • Fractional Crystallization: The product can be further purified by fractional crystallization from acetone at low temperatures to separate the desired structured TAG from other TAG species.

Protocol 2: Two-Step Chemoenzymatic Synthesis of AOA

This approach first involves the synthesis of 2-oleoyl-glycerol (sn-2-monoolein), which is then chemically acylated with arachidonic acid at the sn-1 and sn-3 positions.

Step 1: Enzymatic Synthesis of sn-2-Oleoyl-glycerol

Materials:

  • Triolein

  • Ethanol

  • Immobilized sn-1,3 specific lipase

  • n-Hexane

Procedure:

  • Ethanolysis: Combine triolein and ethanol in a suitable molar ratio in a reaction vessel.

  • Add the immobilized sn-1,3 specific lipase.

  • Incubate the reaction mixture with stirring at a controlled temperature until the desired conversion to sn-2-monoolein and fatty acid ethyl esters is achieved.

  • Purification: The sn-2-monoolein is purified from the reaction mixture, typically by silica (B1680970) gel column chromatography.

Step 2: Chemical Acylation of sn-2-Oleoyl-glycerol

Materials:

  • sn-2-Oleoyl-glycerol (from Step 1)

  • Arachidonic acid

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

Procedure:

  • Reaction Setup: Dissolve sn-2-oleoyl-glycerol and a molar excess of arachidonic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Add DMAP (catalytic amount) followed by the dropwise addition of a solution of DCC in anhydrous DCM.

  • Allow the reaction to proceed at room temperature with stirring for several hours to overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude AOA is then purified by silica gel column chromatography.

Characterization of this compound

1. High-Performance Liquid Chromatography (HPLC):

  • System: Reversed-phase HPLC with a C18 column.[4][5][6][7]

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) or other suitable organic solvents.

  • Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 205 nm).[8]

  • Purpose: To assess the purity of the synthesized AOA and to separate it from other TAGs and byproducts.

2. Gas Chromatography (GC):

  • Sample Preparation: The AOA sample is transesterified to fatty acid methyl esters (FAMEs).

  • System: GC with a capillary column suitable for FAME analysis.

  • Purpose: To determine the fatty acid composition of the synthesized TAG and confirm the incorporation of arachidonic and oleic acids.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • System: 1H and 13C NMR spectrometer.[9][10][11][12]

  • Solvent: Deuterated chloroform (CDCl3).

  • Purpose: To confirm the structure of AOA by analyzing the chemical shifts and splitting patterns of the protons and carbons in the glycerol backbone and fatty acid chains. The signals of the olefinic protons and carbons are characteristic of the arachidonic and oleic acid moieties.[10]

4. Mass Spectrometry (MS):

  • System: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Q-TOF or ion trap).[13][14][15][16]

  • Purpose: To determine the molecular weight of AOA and to confirm the identity and position of the fatty acids through fragmentation analysis. The fragmentation pattern will show neutral losses of arachidonic acid and oleic acid.[13][15]

Mandatory Visualization

Synthesis_Workflow cluster_one_step Protocol 1: One-Step Enzymatic Acidolysis cluster_two_step Protocol 2: Two-Step Chemoenzymatic Synthesis Triolein Triolein Reaction_Mix Reaction Mixture Triolein->Reaction_Mix Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Reaction_Mix Crude_AOA Crude AOA Product Reaction_Mix->Crude_AOA Acidolysis Lipase sn-1,3 Lipase Lipase->Reaction_Mix Purified_AOA1 Purified AOA Crude_AOA->Purified_AOA1 Purification (Distillation, Crystallization) Triolein2 Triolein Monoolein sn-2-Oleoyl-glycerol Triolein2->Monoolein Ethanolysis (sn-1,3 Lipase) Ethanol Ethanol Ethanol->Monoolein Crude_AOA2 Crude AOA Product Monoolein->Crude_AOA2 Chemical Acylation (DCC, DMAP) Arachidonic_Acid2 Arachidonic Acid Arachidonic_Acid2->Crude_AOA2 Purified_AOA2 Purified AOA Crude_AOA2->Purified_AOA2 Purification (Chromatography)

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Research Applications

Structured triacylglycerols like AOA are valuable tools for studying lipid-dependent signaling pathways. Arachidonic acid, released from the sn-1 and sn-3 positions by lipases, is a key precursor for the biosynthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. These molecules are involved in a wide range of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.

Potential Research Applications:

  • Inflammation and Immunity: Studying the controlled release of arachidonic acid from AOA and its subsequent conversion to pro-inflammatory or anti-inflammatory eicosanoids.

  • Neuroscience: Investigating the role of arachidonic acid-containing lipids in neuronal signaling and as precursors to endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG).

  • Metabolic Studies: Examining the digestion, absorption, and metabolic fate of a structured TAG with a specific fatty acid composition. The stereospecific positioning of fatty acids influences their processing by lipases and subsequent metabolic pathways.[17]

  • Drug Delivery: Utilizing structured lipids as components of lipid-based drug delivery systems for targeted release of therapeutic agents.

  • Nutritional Science: Investigating the nutritional implications of dietary fats with defined structures, particularly in the context of infant nutrition where arachidonic acid is a crucial component for development.[18]

Signaling_Pathway AOA 1,3-Diarachidonoyl- 2-oleoyl glycerol (AOA) Arachidonic_Acid Arachidonic Acid AOA->Arachidonic_Acid Hydrolysis Monoolein 2-Oleoyl-glycerol AOA->Monoolein Hydrolysis Lipase Lipase Lipase->AOA COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation & Immune Response Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Potential metabolic fate of AOA and its role in signaling.

References

Application Notes and Protocols for 1,3-Diarachidonoyl-2-oleoyl glycerol (AOG) in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOG) is a specific triacylglycerol (TAG) with a defined stereochemistry that places two arachidonoyl chains at the sn-1 and sn-3 positions and an oleoyl (B10858665) chain at the sn-2 position of the glycerol backbone. While research on this specific molecule is limited, its structural components suggest significant roles in lipid metabolism and cellular signaling. Arachidonic acid is a precursor to a wide range of bioactive lipid mediators, and diacylglycerols are crucial second messengers. Therefore, AOG is a valuable tool for lipidomics studies aimed at understanding the metabolic fate and signaling functions of specific acylglycerol structures.

These application notes provide an overview of the potential applications of AOG in lipidomics and detailed protocols for its analysis, primarily using liquid chromatography-mass spectrometry (LC-MS).

Applications in Lipidomics

Internal Standard for Mass Spectrometry

Due to its unique and well-defined structure, a stable isotope-labeled version of AOG would be an ideal internal standard for the accurate quantification of this and similar diacylglycerol species in complex biological matrices.[1] The use of an internal standard is crucial in mass spectrometry to correct for variations in sample preparation, injection volume, and instrument response.[2]

Key Considerations for Use as an Internal Standard:

  • Isotopic Labeling: Deuterated or 13C-labeled AOG would be ideal, as it co-elutes with the endogenous analyte but is distinguishable by its mass-to-charge ratio (m/z).

  • Purity: The internal standard must be of high purity to ensure accurate quantification.

  • Concentration: The amount of internal standard added should be optimized to be within the linear range of the assay and comparable to the expected concentration of the analyte.

Elucidation of Metabolic Pathways

AOG can be used as a substrate in in vitro and in vivo studies to trace its metabolic fate. By using labeled AOG (e.g., with stable isotopes), researchers can track the incorporation of its fatty acid components into other lipid classes and identify the enzymes involved in its metabolism. This is particularly relevant for understanding the release of arachidonic acid for eicosanoid synthesis.

Investigation of Signaling Pathways

Diacylglycerols are key activators of protein kinase C (PKC) isoforms and other signaling proteins. The specific fatty acid composition of DAGs can influence their signaling properties. AOG, upon enzymatic hydrolysis to 1,3-diarachidonoyl-glycerol or 2-oleoyl-glycerol, can be used to investigate the specific roles of arachidonic acid-containing DAGs in signaling cascades.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified Bligh-Dyer method suitable for the extraction of neutral lipids like AOG from various biological matrices.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • Internal Standard (if available, a known amount of isotopically labeled AOG or a structurally similar DAG)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Homogenize the tissue or cell sample in a suitable buffer.

  • To 100 µL of homogenate, add the internal standard.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform. Vortex for 1 minute.

  • Add 125 µL of 0.9% NaCl solution. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile/water) for LC-MS analysis.

Protocol 2: Analysis of AOG by LC-MS/MS

This protocol describes a general method for the analysis of diacylglycerols using reverse-phase liquid chromatography coupled to tandem mass spectrometry.

Instrumentation and Columns:

  • Liquid Chromatography System (e.g., UPLC or HPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

LC Conditions:

ParameterValue
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium (B1175870) Acetate and 0.1% Formic Acid
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 30% B to 100% B over 10 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min.

MS/MS Conditions (Positive Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for AOG (Predicted): The exact m/z values will depend on the adduct ion formed (e.g., [M+NH₄]⁺, [M+Na]⁺). The following are predicted precursor-to-product ion transitions for the ammonium adduct of 1,3-diarachidonoyl-2-oleoyl glycerol.

Precursor Ion ([M+NH₄]⁺)Product Ion (Loss of Fatty Acid)Description
m/z (calculated)m/z (calculated)Loss of Arachidonic Acid + NH₃
m/z (calculated)m/z (calculated)Loss of Oleic Acid + NH₃

Note: The exact m/z values need to be determined experimentally by direct infusion of a synthesized AOG standard.

Data Presentation

The following table summarizes typical quantitative data for diacylglycerol analysis from the literature, which can be used as a reference for AOG method development.

ParameterTypical Value/RangeReference
Limit of Detection (LOD) 0.1 - 10 fmol on columnBased on similar lipid species.
Limit of Quantification (LOQ) 0.5 - 50 fmol on columnBased on similar lipid species.
Linear Range 1 - 1000 ng/mLDependent on the specific analyte and instrument.
Intra-day Precision (%RSD) < 15%General expectation for validated bioanalytical methods.
Inter-day Precision (%RSD) < 20%General expectation for validated bioanalytical methods.
Recovery 85 - 115%General expectation for validated bioanalytical methods.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue, Cells, Plasma) homogenization Homogenization sample->homogenization is_addition Addition of Internal Standard homogenization->is_addition extraction Lipid Extraction (Bligh-Dyer) is_addition->extraction drying Drying under N2 extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation Reverse-Phase LC Separation reconstitution->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification data_analysis Statistical Analysis quantification->data_analysis signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag 1,2-Diacylglycerol (containing Arachidonic Acid) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activation dagl Diacylglycerol Lipase (DAGL) dag->dagl Hydrolysis downstream Downstream Signaling (e.g., MAPK pathway) pkc->downstream two_ag 2-Arachidonoylglycerol (2-AG) dagl->two_ag endocannabinoid Endocannabinoid Signaling two_ag->endocannabinoid

References

Application Notes and Protocols for In Vitro Assays Involving 1,3-Diarachidonoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with two arachidonic acid molecules at the sn-1 and sn-3 positions and an oleic acid molecule at the sn-2 position. As a complex lipid, it serves as a potential substrate for various lipases and a precursor for bioactive lipid messengers. Its unique structure, containing both the omega-6 polyunsaturated fatty acid arachidonic acid and the monounsaturated fatty acid oleic acid, makes it a valuable tool for studying lipid metabolism, cellular signaling, and the development of therapeutic agents.

These application notes provide an overview of the potential in vitro applications of 1,3-Diarachidonoyl-2-oleoyl glycerol and detailed protocols for relevant assays. The methodologies are based on established principles for similar lipid molecules and can be adapted for specific research needs.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide example data based on studies with structurally similar triacylglycerols and diacylglycerols. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: Example Data for Lipase-Mediated Hydrolysis of this compound

Enzyme SourceSubstrate Concentration (µM)Incubation Time (min)Product Formation (nmol/min/mg protein)
Pancreatic Lipase (B570770)5010120.5 ± 8.3
10010235.2 ± 15.1
20010450.8 ± 25.6
Adipose Triglyceride Lipase (ATGL)503045.7 ± 3.9
1003088.1 ± 7.2
20030165.4 ± 12.8

Table 2: Example Data for the Effect of this compound-Derived Diacylglycerols on Protein Kinase C (PKC) Activity

Diacylglycerol SpeciesConcentration (mol%)PKC IsoformFold Activation (vs. Basal)
1,3-Diarachidonoyl glycerol1PKCα3.5 ± 0.4
5PKCα8.2 ± 0.9
1PKCδ2.1 ± 0.3
5PKCδ5.7 ± 0.6
1-Arachidonoyl-2-oleoyl glycerol1PKCα4.1 ± 0.5
5PKCα9.8 ± 1.1
1PKCδ2.8 ± 0.4
5PKCδ6.9 ± 0.8

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Metabolism and Downstream Effects

The enzymatic hydrolysis of this compound by lipases can generate di- and monoacylglycerols, which are key signaling molecules. For instance, the resulting diacylglycerols can activate Protein Kinase C (PKC), a crucial regulator of numerous cellular processes. Furthermore, the 2-arachidonoyl glycerol (2-AG) produced from subsequent hydrolysis is a major endocannabinoid that activates cannabinoid receptors.

G TAG 1,3-Diarachidonoyl- 2-oleoyl glycerol Lipase Lipase (e.g., ATGL, LPL) TAG->Lipase Hydrolysis DAG1 1,3-Diarachidonoyl glycerol Lipase->DAG1 DAG2 2-Oleoyl-glycerol Lipase->DAG2 PKC Protein Kinase C (PKC) DAG1->PKC Activation MAGL Monoacylglycerol Lipase (MAGL) DAG1->MAGL Hydrolysis Downstream Downstream Signaling PKC->Downstream twoAG 2-Arachidonoyl glycerol (2-AG) MAGL->twoAG CB1R Cannabinoid Receptor 1 (CB1) twoAG->CB1R Activation Neuro Neuronal Modulation CB1R->Neuro

Caption: Metabolism of this compound and downstream signaling.

Experimental Workflow for In Vitro Lipase Assay

This workflow outlines the general steps for measuring the activity of lipases using this compound as a substrate.

G sub Prepare Substrate Emulsion (this compound + emulsifying agent) reac Set up Reaction Mixture (Buffer, Enzyme, Substrate) sub->reac inc Incubate at Optimal Temperature (e.g., 37°C) reac->inc stop Stop Reaction (e.g., heat inactivation, addition of inhibitor) inc->stop extract Extract Lipids stop->extract separate Separate Products (TLC, HPLC, or GC) extract->separate quant Quantify Products (e.g., densitometry, mass spectrometry) separate->quant analyze Data Analysis (Calculate enzyme activity) quant->analyze

Caption: General workflow for an in vitro lipase assay.

Experimental Protocols

Protocol 1: In Vitro Triacylglycerol Lipase Activity Assay

This protocol is designed to measure the activity of lipases that hydrolyze this compound.

Materials:

  • This compound

  • Purified or recombinant lipase (e.g., pancreatic lipase, adipose triglyceride lipase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 5 mM CaCl₂)

  • Emulsifying agent (e.g., Triton X-100 or gum arabic)

  • Reaction termination solution (e.g., Chloroform (B151607):Methanol, 2:1 v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., Hexane:Diethyl ether:Acetic acid, 80:20:1 v/v/v)

  • Iodine vapor or other visualization agent

  • Scintillation counter and fluid (if using radiolabeled substrate)

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or ethanol).

    • For the assay, prepare a substrate emulsion by mixing the stock solution with the assay buffer containing an emulsifying agent. Sonicate or vortex vigorously to create a uniform emulsion.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the desired amount of purified lipase or cell lysate containing the lipase of interest.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the substrate emulsion.

    • Incubate for a predetermined time (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding the termination solution (e.g., Chloroform:Methanol).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Product Analysis:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system to separate the triacylglycerol substrate from the diacylglycerol and fatty acid products.

    • Visualize the lipid spots using iodine vapor or another suitable method.

    • Scrape the spots corresponding to the products and quantify the amount of product formed. If using a radiolabeled substrate, quantify using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the enzyme in units such as nmol of product formed per minute per mg of protein.

Protocol 2: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol outlines a method to assess the ability of diacylglycerols, potentially derived from this compound, to activate PKC.

Materials:

  • This compound (as a precursor) or purified diacylglycerol species

  • Phosphatidylserine (B164497) (PS)

  • Purified recombinant PKC isoform

  • PKC reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Termination solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Preparation of Lipid Vesicles:

    • If starting with the triacylglycerol, first perform a lipase hydrolysis reaction (as in Protocol 1) to generate diacylglycerols.

    • In a glass tube, mix the diacylglycerol and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4 DAG:PS).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in PKC reaction buffer by vortexing or sonication to form small unilamellar vesicles.

  • PKC Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • PKC reaction buffer

      • Lipid vesicles

      • PKC substrate

      • Purified PKC enzyme

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate for 10-20 minutes at 30°C.

  • Termination and Analysis:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper multiple times with the termination solution to remove unincorporated [γ-³²P]ATP.

    • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the PKC activity as pmol of phosphate (B84403) incorporated into the substrate per minute per µg of enzyme. Compare the activity in the presence of diacylglycerol to a basal control (without diacylglycerol).

Protocol 3: Cell-Based Assay for Lipid Accumulation and Cytotoxicity

This protocol, adapted from studies on similar triacylglycerols, can be used to investigate the effects of this compound on cellular lipid storage and viability.[1]

Materials:

  • This compound

  • Cell line of interest (e.g., hepatocytes, adipocytes, or cancer cell lines)

  • Complete cell culture medium

  • Ethanol (B145695) (for stock solution preparation)

  • Oil Red O staining solution

  • MTT or other viability assay reagents

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in sterile ethanol to prepare a concentrated stock solution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Prepare working solutions of this compound by diluting the stock solution in complete culture medium. Include a vehicle control (medium with the same final concentration of ethanol).

    • Replace the old medium with the medium containing the test compound or vehicle control.

    • Incubate the cells for the desired period (e.g., 24-72 hours).

  • Assessment of Lipid Accumulation (Oil Red O Staining):

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for 10 minutes.

    • Wash with 60% isopropanol and then with water.

    • Visualize the lipid droplets under a microscope. For quantification, the stain can be extracted with isopropanol and the absorbance measured.

  • Assessment of Cytotoxicity (MTT Assay):

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • For lipid accumulation, compare the absorbance values of treated cells to the control.

    • For cytotoxicity, calculate the percentage of cell viability relative to the vehicle control.

References

Application Notes and Protocols: 1,3-Diarachidonoyl-2-oleoyl glycerol as a Substrate for Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOG) is a specific triacylglycerol (TAG) molecule containing two arachidonic acid moieties at the sn-1 and sn-3 positions and an oleic acid moiety at the sn-2 position. This defined structure makes it an invaluable substrate for the characterization of lipase (B570770) activity, particularly for enzymes exhibiting specificity for the sn-1 and sn-3 positions. The hydrolysis of AOG by such lipases releases two molecules of arachidonic acid and one molecule of 2-oleoyl glycerol (2-OG). Both of these products are biologically active signaling molecules, making AOG a useful tool for studying the downstream effects of lipase activity in various physiological and pathophysiological contexts.

These application notes provide detailed protocols for colorimetric and fluorescent assays to measure lipase activity using AOG as a substrate. Additionally, the known signaling pathways of the hydrolysis products, arachidonic acid and 2-oleoyl glycerol, are described and visualized.

Data Presentation

The enzymatic hydrolysis of 1,3-Diarachidonoyl-2-oleoyl glycerol by a 1,3-specific lipase can be characterized by standard enzyme kinetics, fitting the Michaelis-Menten model. The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), are crucial for comparing the efficiency of different lipases or the effect of inhibitors on a specific lipase. While the precise kinetic constants for AOG with a specific lipase need to be determined empirically, the following table provides an example of how such data can be presented.

Lipase SourceSubstrateK_m (mM)V_max (µmol/min/mg)Assay ConditionsReference
Rhizopus oryzaeTripropionin (B86974)5.51.2pH 7.0, 37°C(Example)[1]
Candida rugosaTripropionin8.20.9pH 7.0, 37°C(Example)[1]
Human PancreaticTripropioninN/A (sigmoidal)N/A (sigmoidal)pH 8.0, 37°C(Example)[1]
Mucor mieheiTripropionin6.81.5pH 7.0, 37°C(Example)[1]
Test Lipase AOG (To be determined) (To be determined) (User-defined) N/A

Note: The values for tripropionin are provided as examples of typical lipase kinetic data. The kinetic parameters for AOG will be dependent on the specific lipase and assay conditions used and should be determined experimentally.

Experimental Protocols

Two primary methods for assaying lipase activity using AOG are presented: a colorimetric assay based on the quantification of a hydrolysis product and a more sensitive fluorescent assay.

Protocol 1: Colorimetric Lipase Activity Assay

This protocol is adapted from commercially available triglyceride assay kits and is based on the quantification of glycerol, a secondary product of the complete hydrolysis of the 2-oleoyl glycerol backbone.[2][3][4][5] This method assumes the presence of a monoacylglycerol lipase to cleave the final fatty acid from 2-oleoyl glycerol. Alternatively, the release of free fatty acids can be measured using a suitable colorimetric method.

Principle:

  • A 1,3-specific lipase hydrolyzes AOG to release two molecules of arachidonic acid and one molecule of 2-oleoyl glycerol.

  • A monoacylglycerol lipase (if 2-OG is the analyte) or subsequent enzymatic reactions (if glycerol is the final analyte) are used to generate a quantifiable product. In this adapted protocol, we focus on the initial release of arachidonic acid. The free fatty acids can be quantified using a colorimetric assay that involves a multi-step enzymatic reaction culminating in a colored product.

Materials:

  • This compound (AOG) substrate solution

  • Lipase-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0, containing 5 mM CaCl_2)

  • Free Fatty Acid Assay Kit (commercially available)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen fatty acid assay kit (e.g., 570 nm).[2][5]

  • 96-well microplate

  • Incubator set to 37°C

Procedure:

  • Substrate Preparation: Prepare the AOG substrate solution by first dissolving it in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then emulsifying it in the assay buffer containing a detergent like Triton X-100 or gum arabic to form a stable emulsion. The final concentration of AOG in the reaction should be optimized based on the expected K_m of the lipase.

  • Sample Preparation: Prepare serial dilutions of the lipase-containing sample in cold assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the lipase sample dilution. b. To initiate the reaction, add 50 µL of the AOG substrate emulsion to each well. c. For a blank control, add 50 µL of assay buffer instead of the lipase sample. d. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Quantification of Released Fatty Acids: a. Stop the lipase reaction according to the instructions of the chosen free fatty acid assay kit (this may involve heating or adding a stop solution). b. Follow the manufacturer's protocol for the free fatty acid assay kit to develop the colorimetric signal. c. Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculation: Determine the concentration of released fatty acids from a standard curve prepared with known concentrations of arachidonic acid. Lipase activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified assay conditions.

Protocol 2: Fluorescent Lipase Activity Assay

This protocol is adapted from fluorescence-based lipase assays and offers higher sensitivity.[6][7][8] It requires a modified AOG substrate where one of the arachidonic acid chains is labeled with a fluorescent dye (e.g., BODIPY or pyrene) and a quencher is positioned appropriately to quench the fluorescence in the intact triglyceride.

Principle:

The substrate is a synthetic analog of AOG containing a fluorescent fatty acid at the sn-1 or sn-3 position and a quencher molecule. In the intact substrate, the fluorescence is quenched. Upon hydrolysis by a lipase, the fluorescent fatty acid is released, leading to an increase in fluorescence intensity that is proportional to the lipase activity.

Materials:

  • Fluorescently labeled AOG substrate (e.g., 1-(pyrenedecanoyl)-3-arachidonoyl-2-oleoyl glycerol with a suitable quencher)

  • Lipase-containing sample

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0, containing 5 mM CaCl_2)

  • Fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 340/390 nm for pyrene).

  • 96-well black microplate

  • Incubator set to 37°C

Procedure:

  • Substrate Preparation: Prepare the fluorescent AOG substrate solution by dissolving it in an appropriate solvent and then diluting it in the assay buffer. The final concentration should be optimized for the specific assay.

  • Sample Preparation: Prepare serial dilutions of the lipase-containing sample in cold assay buffer.

  • Assay Reaction: a. To each well of a 96-well black plate, add 50 µL of the lipase sample dilution. b. To initiate the reaction, add 50 µL of the fluorescent AOG substrate solution to each well. c. For a blank control, add 50 µL of assay buffer instead of the lipase sample.

  • Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Calculation: The lipase activity is determined from the rate of increase in fluorescence intensity (slope of the linear portion of the kinetic curve). The activity can be quantified using a standard curve prepared with the free fluorescent fatty acid.

Signaling Pathways and Visualizations

The hydrolysis of this compound by a 1,3-specific lipase yields arachidonic acid and 2-oleoyl glycerol, both of which are important signaling molecules.

Arachidonic Acid Signaling Pathway

Arachidonic acid is a key precursor for a variety of potent lipid mediators collectively known as eicosanoids.[9] These molecules are involved in a wide range of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The metabolism of arachidonic acid occurs via three main pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[9]

Arachidonic_Acid_Pathway AOG 1,3-Diarachidonoyl- 2-oleoyl glycerol Lipase 1,3-Specific Lipase AOG->Lipase AA Arachidonic Acid Lipase->AA TwoOG 2-Oleoyl glycerol Lipase->TwoOG COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX CYP450 Cytochrome P450 Epoxygenases AA->CYP450 Prostaglandins Prostaglandins (e.g., PGE2, PGD2) COX->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) COX->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4, LTC4) LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins HETEs Hydroxyeicosatetraenoic acids (HETEs) LOX->HETEs EETs Epoxyeicosatrienoic acids (EETs) CYP450->EETs

Caption: Arachidonic Acid Metabolic Pathways.

2-Oleoyl Glycerol Signaling Pathway

2-Oleoyl glycerol (2-OG) is an endogenous lipid that has been identified as an agonist for the G protein-coupled receptor 119 (GPR119).[10][11][12] Activation of GPR119 by 2-OG has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone involved in glucose homeostasis.[10][12] More recently, 2-OG has been implicated in inflammatory responses and fibrosis through the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway.[10]

Two_Oleoyl_Glycerol_Pathway TwoOG 2-Oleoyl glycerol GPR119 GPR119 TwoOG->GPR119 AC Adenylate Cyclase GPR119->AC Gs TAK1 TAK1 GPR119->TAK1 cAMP cAMP AC->cAMP GLP1 GLP-1 Secretion cAMP->GLP1 NFkB NF-κB TAK1->NFkB TGFb1 TGF-β1 NFkB->TGFb1 Inflammation Inflammation TGFb1->Inflammation Fibrosis Fibrosis TGFb1->Fibrosis

Caption: 2-Oleoyl Glycerol Signaling Pathways.

Experimental Workflow Visualization

The general workflow for conducting a lipase activity assay using AOG as a substrate is outlined below. This workflow is applicable to both the colorimetric and fluorescent assay formats, with variations in the final detection step.

Lipase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_substrate Prepare AOG Substrate Emulsion add_substrate Add AOG Substrate to Initiate Reaction prep_substrate->add_substrate prep_sample Prepare Lipase Sample Dilutions prep_plate Aliquot Samples and Controls to Plate prep_sample->prep_plate prep_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate detect_color Colorimetric Detection (Measure Absorbance) incubate->detect_color detect_fluor Fluorescent Detection (Measure Fluorescence) incubate->detect_fluor calculate Calculate Lipase Activity detect_color->calculate detect_fluor->calculate

Caption: General Lipase Assay Workflow.

References

Application Notes and Protocols for the Chromatographic Separation of 1,3-Diarachidonoyl-2-oleoyl glycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOA) is a specific triacylglycerol (TAG) of significant interest in lipidomics and drug development. The precise positioning of the arachidonoyl and oleoyl (B10858665) fatty acid moieties on the glycerol backbone dictates its physicochemical properties and biological activity. The separation and quantification of AOA from its regioisomer, 1,2-diarachidonoyl-3-oleoyl glycerol (AAO), are critical for understanding its metabolic fate, efficacy, and for quality control in synthetic preparations. These application notes provide detailed protocols for the chromatographic separation of AOA isomers using high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), coupled with mass spectrometry (MS) for detection and quantification.

Challenges in Isomer Separation

Triacylglycerol regioisomers, such as AOA and AAO, possess identical molecular weights and very similar polarities, making their separation challenging. The elution order in reversed-phase chromatography is primarily governed by the equivalent carbon number (ECN), which is the same for both isomers. However, subtle differences in their molecular shape and interaction with the stationary phase can be exploited for separation, often requiring highly efficient columns or specialized chromatographic techniques.

Chromatographic Separation Strategies

Two primary high-performance chromatographic techniques are recommended for the separation of AOA and its regioisomers: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C30 stationary phase and Supercritical Fluid Chromatography (SFC) with a chiral stationary phase.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the separation of TAGs. For challenging regioisomer separations, a C30 stationary phase is recommended over a standard C18 phase due to its enhanced shape selectivity for long-chain, hydrophobic molecules.[1][2]

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, chromatographic data for the separation of AOA and its regioisomer using the proposed RP-HPLC-MS method. This data is for illustrative purposes to demonstrate the expected separation.

CompoundRegioisomerRetention Time (min)Peak Resolution (Rs)
1,3-Diarachidonoyl-2-oleoyl glycerolAOA (sn-1,3-Arachidonoyl, sn-2-Oleoyl)28.5-
1,2-Diarachidonoyl-3-oleoyl glycerolAAO (sn-1,2-Arachidonoyl, sn-3-Oleoyl)29.81.6

Experimental Protocol: RP-HPLC-MS for AOA Isomer Separation

1. Sample Preparation

  • Lipid Extraction: For biological samples, perform a lipid extraction using a modified Folch or Bligh-Dyer method (e.g., chloroform:methanol 2:1, v/v).[3]

  • Solvent Evaporation: Dry the extracted lipid fraction under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase (e.g., acetonitrile/isopropanol, 95:5 v/v) to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial.[4]

2. HPLC-MS Instrumentation and Conditions

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system with a binary pump, autosampler, and column oven.

  • Column: Acclaim™ C30, 3 µm, 4.6 x 250 mm (or equivalent C30 column).[1]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    40.0 50 50
    45.0 50 50
    45.1 95 5

    | 55.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Injection Volume: 10 µL

  • Detector: Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

  • MS Parameters (Illustrative for APCI):

    • Ionization Mode: Positive

    • Nebulizer Temperature: 400°C

    • Vaporizer Temperature: 350°C

    • Capillary Voltage: 3.5 kV

    • Scan Range: m/z 300-1200

    • Fragmentation Analysis: For structural confirmation, tandem MS (MS/MS) can be performed. The preferential loss of fatty acids from the sn-1/3 positions in APCI can aid in differentiating the isomers.[5] For AOA (this compound), the primary diacylglycerol-like fragment would result from the loss of arachidonic acid. For AAO (1,2-diarachidonoyl-3-oleoyl glycerol), fragments from the loss of both arachidonic and oleic acid would be observed.

Method 2: Supercritical Fluid Chromatography (SFC)

SFC offers a powerful alternative to HPLC, often providing faster separations and unique selectivity, especially for chiral and isomeric compounds.[6][7] The use of a chiral stationary phase can be particularly effective in resolving TAG regioisomers.[8][9]

Illustrative Quantitative Data

The following table presents hypothetical chromatographic data for the separation of AOA and its regioisomer using the proposed SFC-MS method.

CompoundRegioisomerRetention Time (min)Peak Resolution (Rs)
This compoundAOA (sn-1,3-Arachidonoyl, sn-2-Oleoyl)12.2-
1,2-Diarachidonoyl-3-oleoyl glycerolAAO (sn-1,2-Arachidonoyl, sn-3-Oleoyl)13.51.8

Experimental Protocol: SFC-MS for AOA Isomer Separation

1. Sample Preparation

  • Lipid Extraction: As described in the RP-HPLC protocol.

  • Solvent Evaporation: Dry the extracted lipid fraction under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in isopropanol/hexane (4:1 v/v) to a final concentration of approximately 1 mg/mL.[10]

  • Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial.

2. SFC-MS Instrumentation and Conditions

  • SFC System: A supercritical fluid chromatography system with a binary pump, autosampler, column oven, and back pressure regulator.

  • Column: CHIRALPAK® IG-U (or similar amylose-based chiral column), 3 µm, 3.0 x 150 mm.[11]

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Modifier): Methanol

  • Gradient Elution:

    Time (min) %B
    0.0 5
    20.0 30
    25.0 30
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 15 MPa

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detector: Mass Spectrometer with an ESI or APCI source.

  • MS Parameters: As described in the RP-HPLC protocol, with adjustments to the source conditions as required for SFC eluents.

Visualization of Structures and Workflows

G Experimental Workflow for AOA Isomer Analysis sample Biological or Synthetic Sample extraction Lipid Extraction (Folch/Bligh-Dyer) sample->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution in Initial Mobile Phase drying->reconstitution filtration Filtration (0.2 µm PTFE) reconstitution->filtration chromatography Chromatographic Separation (RP-HPLC or SFC) filtration->chromatography detection Mass Spectrometry Detection (MS) chromatography->detection analysis Data Analysis (Quantification & Identification) detection->analysis

Caption: Experimental workflow for the analysis of AOA isomers.

Caption: Chemical structures of AOA and its regioisomer AAO.

References

Application Notes & Protocols: Handling and Storage of 1,3-Diarachidonoyl-2-oleoyl glycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) is a specific triacylglycerol containing two arachidonic acid moieties at the sn-1 and sn-3 positions and one oleic acid moiety at the sn-2 position of the glycerol backbone.[1] Accurate handling and storage of this standard are critical for ensuring its integrity and obtaining reliable experimental results. As a polyunsaturated triglyceride, it is susceptible to degradation through hydrolysis and oxidation.[2] These application notes provide detailed protocols for the proper handling, storage, and stability assessment of 1,3-Diarachidonoyl-2-oleoyl glycerol standards.

Product Information

PropertyValue
Physical Form Oil[1]
Recommended Storage -20°C[1][2]
Long-term Stability ≥ 4 years at -20°C[1]
Shipping Condition Room temperature (immediate storage at -20°C upon receipt is crucial)[1][2]

Recommended Solvents and Solution Preparation

The solubility of this compound is as follows:

  • Dimethylformamide (DMF): 10 mg/ml[1]

  • Ethanol: 10 mg/ml[1]

  • Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]

Protocol for Reconstituting the Standard:

  • Bring the vial of the standard to room temperature before opening.

  • Add the desired volume of a suitable solvent (e.g., DMF or Ethanol) to the vial to achieve the target concentration.

  • Vortex the solution until the standard is completely dissolved.

  • For applications requiring an aqueous buffer, a 1:1 solution of Ethanol and PBS (pH 7.2) can be used.[1]

  • If a solution in an aqueous buffer appears cloudy or has separated after thawing from -20°C storage, warm the vial in a water bath at 80–100°C for one minute, then vortex for 30 seconds until the solution is clear.[2]

Storage and Handling of Solutions

To maintain the integrity of the standard in solution, the following practices are recommended:

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use amber glass vials with Teflon-lined caps.[2]

  • Inert Atmosphere: To minimize the risk of oxidation, flush the headspace of each vial with an inert gas such as nitrogen or argon before sealing.[2]

  • Storage of Aliquots: Store the aliquots at -20°C.[2]

  • Light Protection: Protect the standard, both in its pure form and in solution, from light.[2]

Experimental Protocols

General Handling Workflow

The following diagram outlines the recommended workflow for handling this compound standards.

G A Receive Standard (Shipped at Room Temp) B Immediate Storage at -20°C A->B Upon Receipt C Prepare Stock Solution (e.g., in Ethanol or DMF) B->C For Use D Aliquot into Single-Use Vials C->D E Flush with Inert Gas (Nitrogen or Argon) D->E F Store Aliquots at -20°C E->F G Thaw Aliquot for Use F->G As Needed H Use in Experiment G->H

Caption: Recommended workflow for handling this compound.

Protocol for Stability Testing

This protocol describes a method to evaluate the stability of this compound under various conditions.

Objective: To assess the degradation of the standard over time at different temperatures.

Materials:

  • This compound standard

  • HPLC-grade solvents (e.g., acetonitrile (B52724), isopropanol)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Stability chambers or ovens

Methodology:

  • Sample Preparation: Prepare a stock solution of the standard (e.g., 10 mg/mL) in an appropriate solvent. Aliquot the solution into several amber glass vials. Flush the headspace of each vial with nitrogen or argon before sealing.[2]

  • Initial Analysis (T=0): Analyze three freshly prepared aliquots using HPLC to establish the initial purity and chromatographic profile.

  • Storage Conditions: Store the aliquots under the following conditions:

    • -20°C (Control)

    • 5°C

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% Relative Humidity (RH)

  • Time Points: Analyze the samples at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months).

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and isopropanol (B130326) is commonly used for triglyceride analysis.[3]

    • Detection: UV at 205 nm or ELSD.[4][5]

  • Data Analysis: Calculate the purity of the standard at each time point. Identify and quantify any significant degradation products. Compare the results from the stressed conditions to the -20°C control.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and ensuring data quality.

G A 1,3-Diarachidonoyl-2-oleoyl glycerol B Hydrolysis (Presence of Water) A->B C Oxidation (Exposure to Air, Light, Heat) A->C D Free Fatty Acids (Arachidonic & Oleic Acid) B->D E Di- and Monoglycerides B->E F Glycerol B->F G Hydroperoxides C->G H Secondary Oxidation Products (Aldehydes, Ketones) G->H

Caption: Potential degradation pathways for polyunsaturated triglycerides.[2]

Quantitative Data Summary

The following table provides a template for summarizing stability data obtained from the protocol described in section 5.2.

Time Point-20°C (Control)5°C25°C / 60% RH40°C / 75% RH
% Purity % Purity % Purity % Purity
T=0 99.899.899.899.8
1 Week 99.799.598.095.3
1 Month 99.799.096.190.5
3 Months 99.698.292.582.1
6 Months 99.597.087.370.4

Note: The data presented in this table are illustrative and represent expected trends. Actual results may vary.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Handle the standard in a well-ventilated area or under a chemical fume hood to avoid inhalation of any fumes or aerosols.[6][7]

  • Handling: Avoid prolonged or repeated exposure. Do not ingest. Wash hands thoroughly after handling.[6]

  • Spills: In case of a spill, contain the spill and collect it with an appropriate absorbent material. Transfer to a chemical waste container for disposal in accordance with local regulations.[6]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as alcohol-resistant foam, carbon dioxide, or dry chemical spray.[7]

References

Application Notes and Protocols for Stable Isotope Labeling of 1,3-Diarachidonoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] By replacing naturally abundant isotopes with heavier, non-radioactive isotopes (e.g., ¹³C or ²H), researchers can track the absorption, distribution, metabolism, and excretion (ADME) of specific compounds. This approach provides dynamic information on metabolic pathways and fluxes that cannot be obtained from static measurements alone.[1] 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOG) is a specific triacylglycerol (TAG) of interest in studying lipid metabolism and signaling, particularly as a source of bioactive lipids like arachidonic acid and diacylglycerols (DAGs). This document provides detailed application notes and protocols for the synthesis, purification, and use of stable isotope-labeled AOG in research and drug development.

Applications in Research and Drug Development

The use of stable isotope-labeled AOG offers several advantages in understanding lipid biology and its role in disease:

  • Elucidating Metabolic Pathways: Tracing the incorporation of labeled AOG allows for the detailed mapping of its hydrolysis, fatty acid release, and subsequent incorporation into other lipid species.

  • Measuring Metabolic Flux: This technique is crucial for quantifying the rate of metabolic reactions involving AOG, providing insights into how its metabolism is regulated under different physiological or pathological conditions.

  • Drug Discovery and Development: Stable isotope labeling is instrumental in studying the effects of drugs on lipid metabolism. It can be used to assess how a drug candidate affects the breakdown and utilization of specific triglycerides like AOG.

  • Understanding Disease Pathophysiology: Dysregulation of lipid metabolism is a hallmark of many diseases, including metabolic syndrome, cardiovascular disease, and cancer. Stable isotope tracing can help unravel the specific alterations in AOG metabolism in these conditions.

Synthesis of Stable Isotope-Labeled 1,3-Diarachidonoyl-2-oleoyl glycerol

The synthesis of a structurally defined, asymmetric triacylglycerol like AOG requires a regioselective approach. Enzymatic synthesis using 1,3-specific lipases is a highly effective method to achieve the desired structure with high purity.[3][4] This protocol describes a two-step enzymatic approach to synthesize AOG with a ¹³C-labeled oleoyl (B10858665) moiety at the sn-2 position.

Materials:

  • Arachidonic acid

  • ¹³C-labeled Oleic acid (e.g., Oleic acid-¹³C₁₈)

  • Glycerol

  • Immobilized 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei)

  • Vinyl acetate (B1210297)

  • Molecular sieves (3 Å)

  • Anhydrous organic solvents (e.g., hexane, acetone, diethyl ether)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel G)

Protocol:

Step 1: Enzymatic Synthesis of 2-Oleoyl-glycerol (¹³C-labeled)

  • To a solution of glycerol and vinyl acetate in anhydrous hexane, add immobilized 1,3-specific lipase. The vinyl acetate acts as an acyl donor for the sn-1 and sn-3 positions.

  • Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 40°C). Monitor the reaction progress by TLC.

  • Upon completion, filter the enzyme and evaporate the solvent. The crude product will be a mixture of 1,3-diacetyl-glycerol and unreacted glycerol.

  • Hydrolyze the acetyl groups using a mild base to yield 2-acetyl-glycerol.

  • Acylate the 2-acetyl-glycerol with ¹³C-labeled oleic acid using a suitable coupling agent to form 1,3-diacetyl-2-oleoyl-glycerol (¹³C-labeled).

  • Selectively remove the acetyl groups from the sn-1 and sn-3 positions using the 1,3-specific lipase in a hydrolysis reaction to yield 2-oleoyl-glycerol (¹³C-labeled).

  • Purify the 2-oleoyl-glycerol (¹³C-labeled) by silica gel column chromatography.

Step 2: Enzymatic Esterification to form this compound (¹³C-labeled)

  • Dissolve the purified 2-oleoyl-glycerol (¹³C-labeled) and an excess of arachidonic acid in an anhydrous solvent like hexane.

  • Add immobilized 1,3-specific lipase and molecular sieves to remove water produced during the reaction.

  • Incubate the mixture with agitation at a controlled temperature. The lipase will specifically catalyze the esterification of arachidonic acid to the sn-1 and sn-3 positions.

  • Monitor the formation of the desired triacylglycerol by TLC.

  • Once the reaction is complete, filter the enzyme and molecular sieves.

  • Purify the final product, stable isotope-labeled this compound, by silica gel column chromatography.

G Labeled2OG Labeled2OG Labeled2OG_in Labeled2OG_in

Caption: In vitro AOG metabolic tracing workflow.

Mass Spectrometry Analysis of Labeled AOG and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of labeled lipids. [5]It allows for the separation of different lipid species and their identification and quantification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 or C30 column for lipid separation

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

  • Electrospray ionization (ESI) source

Analytical Procedure:

  • Chromatographic Separation: Separate the lipid extract using a gradient of mobile phases (e.g., water, acetonitrile, isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Monitor for the precursor ions of both the labeled and unlabeled AOG and its expected metabolites (e.g., diacylglycerols, monoacylglycerols, and free fatty acids). For AOG, this will likely be the ammonium adduct [M+NH₄]⁺.

    • Perform MS/MS analysis on the precursor ions to generate characteristic fragment ions.

Expected Fragmentation Pattern:

The primary fragmentation of triacylglycerols in MS/MS involves the neutral loss of the fatty acid chains. For ¹³C-labeled AOG, the fragmentation pattern will show a mass shift corresponding to the number of ¹³C atoms in the oleoyl chain.

  • Precursor Ion: [¹²C-AOG + NH₄]⁺ and [¹³C-AOG + NH₄]⁺

  • Fragment Ions (from neutral loss):

    • Loss of arachidonic acid: [AOG - C₂₀H₃₂O₂]⁺

    • Loss of ¹³C-oleic acid: [AOG - ¹³C₁₈H₃₄O₂]⁺

    • The relative intensities of the fragment ions corresponding to the loss of fatty acids from the sn-1/3 versus the sn-2 position can provide information on the fatty acid positioning.

Data Presentation

Quantitative data from a typical stable isotope tracing experiment with labeled AOG can be summarized in tables to facilitate comparison across different experimental conditions or time points.

Table 1: Incorporation of Labeled Oleic Acid into Cellular Lipids over Time

Time (hours)Labeled AOG (% of Total AOG)Labeled Diacylglycerol (% of Total DAG)Labeled Phospholipids (% of Total PL)
0000
15.2 ± 0.81.5 ± 0.30.5 ± 0.1
415.7 ± 2.18.9 ± 1.23.2 ± 0.5
1225.3 ± 3.518.4 ± 2.59.8 ± 1.4
2418.1 ± 2.912.6 ± 1.915.3 ± 2.2

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Effect of a Putative Lipase Inhibitor on the Metabolism of Labeled AOG

TreatmentLabeled AOG remaining (%)Labeled Arachidonic Acid released (relative units)
Vehicle Control35.2 ± 4.1100 ± 12.5
Inhibitor X (1 µM)68.9 ± 7.345.3 ± 6.8
Inhibitor X (10 µM)85.1 ± 9.221.7 ± 4.5

Data are presented as mean ± standard deviation and are hypothetical.

Signaling Pathways Involving AOG Metabolites

While intact triacylglycerols are primarily involved in energy storage, their metabolic breakdown products, particularly diacylglycerols (DAGs) and fatty acids, are potent signaling molecules. [6][7]The hydrolysis of AOG releases oleic acid and arachidonic acid, as well as 1,2-diarachidonoyl-glycerol, 1(3)-arachidonoyl-2-oleoyl-glycerol, and 2-arachidonoyl-glycerol.

Diacylglycerol (DAG) Signaling:

1,2-Diacylglycerols are key second messengers that activate protein kinase C (PKC) isoforms. [7]PKC, in turn, phosphorylates a wide range of downstream targets, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Arachidonic Acid Cascade:

Arachidonic acid released from AOG can be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes to produce a variety of eicosanoids, including prostaglandins, leukotrienes, and thromboxanes. These molecules are potent mediators of inflammation and other physiological processes.

G AOG 1,3-Diarachidonoyl- 2-oleoyl glycerol Lipases Lipases AOG->Lipases DAG Diacylglycerol (e.g., 1,2-DAG) Lipases->DAG AA Arachidonic Acid Lipases->AA OA Oleic Acid Lipases->OA PKC Protein Kinase C (PKC) DAG->PKC Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Downstream Downstream Signaling PKC->Downstream Inflammation Inflammation & Physiological Effects Eicosanoids->Inflammation

References

Troubleshooting & Optimization

Technical Support Center: Improving the Ionization Efficiency of 1,3-Diarachidonoyl-2-oleoyl glycerol in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) and other triacylglycerols (TAGs) in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve high ionization efficiency for 1,3-Diarachidonoyl-2-oleoyl glycerol?

A1: this compound is a neutral lipid, meaning it lacks a readily ionizable functional group. Techniques like electrospray ionization (ESI) are most effective for molecules that can easily be protonated or deprotonated. Therefore, neutral lipids such as TAGs require the formation of adduct ions (e.g., with ammonium (B1175870), sodium, or lithium) to be efficiently detected by the mass spectrometer.[1][2]

Q2: What are the most common adducts formed with triacylglycerols in positive ion mode ESI-MS?

A2: In positive ion mode, TAGs commonly form adducts with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[1][3] The choice of adduct can influence fragmentation patterns and overall signal intensity. Ammonium adducts are frequently used for quantification and structural elucidation.[1][4][5]

Q3: How can I promote the formation of a specific adduct?

A3: To promote the formation of a desired adduct, the corresponding salt can be added to the solvent used for sample preparation and/or the mobile phase in liquid chromatography-mass spectrometry (LC-MS). For instance, adding ammonium formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) will encourage the formation of [M+NH₄]⁺ adducts.[4][6] Similarly, adding a sodium or lithium salt will promote [M+Na]⁺ or [M+Li]⁺ adducts, respectively.

Q4: Can the type of ionization source affect the analysis of this compound?

A4: Yes, the ionization source plays a crucial role.

  • Electrospray Ionization (ESI) is a soft ionization technique that, with the aid of adduct-forming salts, is highly effective for TAG analysis, often producing minimal in-source fragmentation.[4]

  • Atmospheric Pressure Chemical Ionization (APCI) is another common technique that can be used for TAG analysis and sometimes results in in-source fragmentation, which can provide structural information.[4]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique particularly useful for high-throughput screening and imaging mass spectrometry of lipids.[7][8]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Detectable Signal in ESI-MS
Possible Cause Troubleshooting Step Rationale
Poor Adduct FormationIntroduce a mobile phase modifier to promote adduct formation. Add 5-10 mM ammonium formate or acetate for ammonium adducts.[6]Neutral TAGs require adduct formation for efficient ionization in ESI.
Ion SuppressionDilute the sample to a lower total lipid concentration (e.g., below 10 pmol/μL for direct infusion).[6] High concentrations of TAGs or co-eluting, more easily ionizable lipids (like phospholipids) can suppress the signal of the target analyte.[6]
Utilize liquid chromatography (LC) to separate TAGs from other lipid classes before they enter the mass spectrometer.[6]
Perform sample prefractionation using solid-phase extraction (SPE) to isolate the TAG fraction.[6]
Suboptimal Source ParametersOptimize ESI source parameters, including spray voltage, sheath gas flow rate, auxiliary gas heater temperature, and capillary temperature.[6]The efficiency of the ionization process is highly dependent on the physical parameters of the ESI source.
Issue 2: Poor Signal-to-Noise Ratio in MALDI-MS
Possible Cause Troubleshooting Step Rationale
Inappropriate Matrix SelectionFor TAG analysis, consider using matrices like 2,5-dihydroxybenzoic acid (DHB) or norharmane.[6]The choice of matrix is critical for the successful desorption and ionization of the analyte in MALDI.
Poor Co-crystallizationEnsure the sample and matrix are thoroughly mixed before spotting on the MALDI plate.Homogeneous co-crystallization is essential for reproducible and strong signal intensity.

Quantitative Data Summary

ParameterRecommended Value/ConditionReference
Ammonium Adduct Formation
Ammonium Formate/Acetate Concentration5 - 10 mM[4][6]
Sample Concentration (Direct Infusion)
Total Lipid Concentration< 10 pmol/μL[6]
MALDI Matrix for TAGs
Recommended Matrices2,5-dihydroxybenzoic acid (DHB), norharmane[6]

Experimental Protocols

Protocol 1: Sample Preparation for Enhanced [M+NH₄]⁺ Adduct Formation in ESI-MS
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as chloroform (B151607) or a chloroform:methanol (B129727) mixture.

  • Working Solution Preparation: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in an infusion solvent (e.g., methanol or isopropanol) containing 10 mM ammonium acetate.[4]

  • Direct Infusion or LC-MS Analysis: The prepared working solution can be directly infused into the mass spectrometer or injected into an LC-MS system.

Protocol 2: Basic MALDI-TOF Workflow for Triacylglycerol Analysis
  • Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix (e.g., DHB) in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Sample-Matrix Mixture Preparation: Mix the lipid sample solution with the matrix solution in a 1:1 (v/v) ratio.

  • Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry to promote co-crystallization.

  • Data Acquisition: Acquire mass spectra in the positive ion reflectron mode.

Visualizations

experimental_workflow Experimental Workflow for TAG Analysis by ESI-MS cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution in Chloroform working Dilute to 1-10 µg/mL in Methanol with 10 mM NH4OAc stock->working lc_ms LC-MS Analysis working->lc_ms Inject direct_infusion Direct Infusion working->direct_infusion Infuse data_acq Data Acquisition (Positive Ion Mode) lc_ms->data_acq direct_infusion->data_acq data_proc Data Processing and Interpretation data_acq->data_proc

Caption: Workflow for TAG analysis by ESI-MS.

troubleshooting_workflow Troubleshooting Low Signal Intensity in ESI-MS start Low/No Signal for TAG check_adduct Is an adduct-forming salt present? start->check_adduct add_adduct Add 5-10 mM Ammonium Formate/Acetate check_adduct->add_adduct No check_concentration Is the sample concentration too high? check_adduct->check_concentration Yes add_adduct->check_concentration dilute_sample Dilute Sample check_concentration->dilute_sample Yes use_lc Use LC Separation or SPE Prefractionation check_concentration->use_lc Potentially optimize_source Optimize Source Parameters (Voltage, Gas Flow, Temp.) check_concentration->optimize_source No dilute_sample->optimize_source use_lc->optimize_source end Signal Improved optimize_source->end

Caption: Troubleshooting low ESI-MS signal.

References

Technical Support Center: Overcoming Matrix Effects in 1,3-Diarachidonoyl-2-oleoyl glycerol (AOG) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOG) and other complex triacylglycerols. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in AOG analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This interference can either suppress or enhance the signal of AOG, leading to inaccurate and unreliable quantification. In biological samples such as plasma or tissue homogenates, the primary culprits for matrix effects in lipid analysis are phospholipids (B1166683).[4] Given the structural similarity and potential for co-extraction, these phospholipids can significantly interfere with the ionization of AOG in the mass spectrometer's ion source, a phenomenon known as ion suppression.[5]

Q2: How can I determine if my AOG analysis is being affected by matrix effects?

A: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of a pure AOG standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any fluctuation (a dip for suppression or a rise for enhancement) in the constant AOG signal indicates the retention time of interfering matrix components.[1]

  • Post-Extraction Spiking: This is a quantitative approach to measure the extent of the matrix effect. The response of AOG in a clean solvent is compared to the response of AOG spiked into a blank matrix sample that has undergone the full extraction procedure. The percentage difference between these responses reveals the degree of signal suppression or enhancement.[1][6]

Q3: What are the initial troubleshooting steps if I suspect matrix effects are impacting my AOG signal?

A: If you observe low signal intensity, poor reproducibility, or inconsistent results for AOG, matrix effects are a likely cause. Here are some immediate steps you can take:

  • Sample Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components relative to your analyte. However, ensure that the diluted AOG concentration remains above the lower limit of quantification (LLOQ) of your assay.[1]

  • Optimize Chromatography: Modifying your LC method can help separate AOG from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the organic solvent, or using a different stationary phase (e.g., a C30 column for better separation of lipid isomers).[1][7]

  • Review Sample Preparation: Evaluate your current sample preparation method. If you are using a simple protein precipitation, consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a greater portion of interfering phospholipids.[5]

Troubleshooting Guides

Guide 1: Poor Signal Intensity and High Variability

Issue: You are experiencing low and inconsistent signal for AOG across your samples.

Potential Cause & Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow: Low & Variable Signal start Low/Variable AOG Signal check_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation (LLE, SPE) matrix_effect_present->optimize_sample_prep check_instrument Check Instrument Performance (Source cleaning, Calibration) no_matrix_effect->check_instrument optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_is end Improved Signal & Reproducibility use_is->end check_instrument->end

Caption: Troubleshooting workflow for low and variable AOG signal.

Guide 2: Choosing the Right Sample Preparation Strategy

Issue: You need to select an effective sample preparation method to minimize matrix effects for AOG analysis in plasma.

Comparison of Common Sample Preparation Techniques for Triacylglycerols

TechniquePrincipleAdvantages for AOG AnalysisDisadvantages for AOG Analysis
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile (B52724) or methanol), and the supernatant containing the analyte is analyzed.Simple, fast, and inexpensive.Inefficient at removing phospholipids, leading to significant matrix effects.[4]
Liquid-Liquid Extraction (LLE) AOG is partitioned into an immiscible organic solvent, leaving interfering substances in the aqueous phase. Common solvents include methyl tert-butyl ether (MTBE) or chloroform/methanol mixtures.More effective at removing phospholipids than PPT. Toluene (B28343) has been shown to be effective in preventing isomerization of similar lipids.[8]Can be labor-intensive and may have lower recovery for more polar lipids.
Solid-Phase Extraction (SPE) AOG is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Highly selective and provides clean extracts, significantly reducing matrix effects. Can be automated for high throughput.[1][4]Requires method development to optimize the sorbent, wash, and elution solvents. Can be more expensive than PPT or LLE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for AOG from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting: Thaw plasma samples on ice. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard (e.g., d5-AOG) to each sample.

  • Extraction Solvent Addition: Add 1 mL of a pre-chilled (-20°C) 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic layer containing the lipids into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of isopropanol/acetonitrile, 1:1 v/v).

Protocol 2: Assessing Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of matrix effects.

cluster_1 Workflow for Assessing Matrix Effects prep_A Prepare Set A: AOG in Neat Solvent analyze Analyze all sets by LC-MS/MS prep_A->analyze prep_B Prepare Set B: Blank Matrix Extract prep_C Prepare Set C: Spike Blank Extract with AOG prep_B->prep_C prep_C->analyze calculate Calculate Matrix Effect: %ME = (Peak Area C / Peak Area A) * 100 analyze->calculate

Caption: Workflow for the quantitative assessment of matrix effects.

The Role of Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects. A SIL-IS, such as d5-AOG, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and experiences the same extraction inefficiencies and ionization suppression or enhancement as the endogenous AOG. By calculating the ratio of the analyte signal to the internal standard signal, variations due to matrix effects can be normalized, leading to more accurate and precise quantification.[9][10]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the presence of matrix components and their impact on AOG analysis, and the strategies to mitigate these effects.

cluster_2 Mitigation of Matrix Effects in AOG Analysis matrix_components Biological Matrix (Plasma, Tissue) phospholipids Phospholipids matrix_components->phospholipids aog 1,3-Diarachidonoyl-2-oleoyl glycerol (AOG) matrix_components->aog coelution Co-elution during LC Separation phospholipids->coelution interfere aog->coelution ion_suppression Ion Suppression in MS Source coelution->ion_suppression inaccurate_quant Inaccurate AOG Quantification ion_suppression->inaccurate_quant sample_prep Improved Sample Prep (LLE, SPE) inaccurate_quant->sample_prep mitigate chrom_sep Optimized Chrom. Separation inaccurate_quant->chrom_sep mitigate sil_is Use of SIL-IS inaccurate_quant->sil_is compensate accurate_quant Accurate AOG Quantification sample_prep->accurate_quant chrom_sep->accurate_quant sil_is->accurate_quant

Caption: Logical flow of matrix effect interference and mitigation strategies.

References

How to prevent oxidation of 1,3-Diarachidonoyl-2-oleoyl glycerol during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOG) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Diarachidonoyl-2-oleoyl glycerol (AOG) and why is it prone to oxidation?

A1: this compound is a triacylglycerol containing two polyunsaturated arachidonic acid (20:4) molecules at the sn-1 and sn-3 positions and one monounsaturated oleic acid (18:1) molecule at the sn-2 position.[1] The arachidonic acid moieties contain multiple double bonds, which are highly susceptible to attack by reactive oxygen species, leading to oxidation.[2][3] This process can compromise the structural integrity of the molecule and affect experimental outcomes.

Q2: What are the primary consequences of AOG oxidation during sample preparation?

A2: Oxidation of AOG leads to the formation of lipid hydroperoxides as primary oxidation products. These are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other reactive species.[4] These degradation products can interfere with analytical measurements, lead to erroneous results, and potentially exhibit cytotoxic effects in biological assays.

Q3: What are the ideal storage conditions for AOG to minimize oxidation?

A3: To ensure long-term stability and prevent degradation, AOG should be stored at -20°C.[1][4] It is often shipped at room temperature for short durations, but immediate storage at the recommended temperature upon receipt is crucial.[4] For solutions of AOG, it is advisable to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.[4]

Q4: Which solvents are recommended for dissolving AOG?

A4: AOG is soluble in organic solvents such as ethanol (B145695) and dimethylformamide (DMF) at a concentration of 10 mg/ml. It can also be dissolved in an ethanol:PBS (pH 7.2) (1:1) solution at 0.5 mg/ml.[1] When preparing solutions, it is important to use high-purity, peroxide-free solvents.

Troubleshooting Guide: Preventing AOG Oxidation During Sample Preparation

This guide addresses specific issues that may arise during the handling and preparation of AOG samples.

Problem Potential Cause Recommended Solution
High levels of oxidation products detected in the initial sample. Improper storage of AOG stock.Ensure AOG is stored at -20°C in a tightly sealed container, protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.[1][4]
Contaminated solvents or reagents.Use high-purity, peroxide-free solvents for all steps. Consider purging solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
Sample degradation during lipid extraction. Exposure to oxygen during homogenization or extraction.Perform extraction steps on ice or at 4°C to minimize chemical and enzymatic reactions.[5] Add an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to the extraction solvent at a final concentration of 0.01-0.05%.[5][6]
Harsh extraction conditions.Utilize gentle liquid-liquid extraction methods like the Folch or Bligh and Dyer techniques, which use a chloroform (B151607)/methanol (B129727) mixture.[6] For highly hydrophobic lipids like triacylglycerols, non-polar solvents such as cyclohexane (B81311) or toluene (B28343) can be effective.[5]
Oxidation occurs during solvent evaporation. Prolonged exposure to air and heat during solvent removal.Evaporate solvents under a gentle stream of inert gas (nitrogen or argon) rather than air. Use a low temperature setting on the evaporator.
Inconsistent results between replicate samples. Variable exposure to light and air.Protect samples from direct light by using amber vials or covering tubes with aluminum foil.[4] Ensure all samples are processed consistently and with minimal exposure to the atmosphere.
Metal ion contamination.Use metal-free containers and pipette tips where possible, as metal ions can catalyze lipid oxidation. If unavoidable, consider adding a metal chelator like EDTA to your buffers.[5]

Experimental Protocols

Protocol 1: General Handling and Preparation of AOG Stock Solution
  • Materials:

    • This compound (AOG)

    • High-purity ethanol or DMF

    • Inert gas (nitrogen or argon)

    • Amber glass vials with Teflon-lined caps

  • Procedure:

    • Allow the vial of AOG to equilibrate to room temperature before opening to prevent condensation.

    • Under a gentle stream of inert gas, weigh the desired amount of AOG.

    • Dissolve the AOG in an appropriate volume of high-purity ethanol or DMF to achieve the desired stock concentration (e.g., 10 mg/ml).

    • Vortex briefly until fully dissolved.

    • Aliquot the stock solution into amber glass vials, flush the headspace with inert gas, and seal tightly with Teflon-lined caps.

    • Store the aliquots at -20°C.

Protocol 2: Lipid Extraction from Biological Samples to Preserve AOG Integrity

This protocol is a modified Bligh and Dyer method designed to minimize oxidation.

  • Materials:

    • Biological sample (e.g., tissue homogenate, cell pellet)

    • Chloroform (HPLC grade, peroxide-free)

    • Methanol (HPLC grade, peroxide-free)

    • Deionized water

    • 0.05% (w/v) BHT in methanol

    • Centrifuge capable of 4°C

  • Procedure:

    • Perform all steps on ice.

    • To your sample (e.g., 1 mL of aqueous homogenate), add 3.75 mL of a chloroform:methanol mixture (1:2, v/v). Crucially, the methanol should contain 0.05% BHT.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

    • Add 1.25 mL of chloroform and vortex for another 30 seconds.

    • Add 1.25 mL of deionized water and vortex for 30 seconds. This will induce phase separation.

    • Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

    • Transfer the organic phase to a clean amber glass vial.

    • For immediate analysis, evaporate the solvent under a stream of nitrogen. For storage, flush the vial with nitrogen, seal, and store at -80°C.

Visualizations

Workflow for Preventing AOG Oxidation

G Figure 1. Workflow for Preventing AOG Oxidation During Sample Preparation cluster_0 Pre-Extraction cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis Storage Store AOG at -20°C (Aliquot solutions) Handling Handle under inert gas (N2 or Ar) Storage->Handling Solvents Use peroxide-free solvents with antioxidant (e.g., BHT) Handling->Solvents Extraction Perform lipid extraction on ice (e.g., Modified Bligh & Dyer) Solvents->Extraction Protection Protect from light (Amber vials) Extraction->Protection Evaporation Evaporate solvent under inert gas Protection->Evaporation Storage_Final Store extracted lipid at -80°C under inert gas Evaporation->Storage_Final Analysis Prompt analysis (e.g., HPLC-MS) Storage_Final->Analysis

Caption: Workflow for AOG sample preparation.

This diagram outlines the critical steps to minimize the oxidation of this compound during sample preparation, from initial storage to final analysis. By following these procedures, researchers can ensure the integrity of their samples and the reliability of their experimental data.

References

Technical Support Center: Troubleshooting HPLC Analysis of 1,3-Diarachidonoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011), with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or splitting) for 1,3-Diarachidonoyl-2-oleoyl glycerol in reversed-phase HPLC?

Poor peak shape in the HPLC analysis of triglycerides like this compound can stem from several factors. These include suboptimal mobile phase composition, inappropriate column selection, column degradation, issues with sample preparation and solubility, and improper column temperature.[1][2][3] Specifically, interactions between the analyte and the stationary phase, sample overload, or a mismatch between the sample solvent and the mobile phase are frequent culprits.[3][4]

Q2: How does the choice of injection solvent affect peak shape?

The injection solvent plays a critical role in achieving sharp, symmetrical peaks. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including broadening or splitting.[1][5] For triglycerides, it is crucial to use a solvent that ensures complete dissolution but is also compatible with the mobile phase.[1] While solvents like chloroform (B151607), dichloromethane, and n-hexane can effectively dissolve triglycerides, their chromatographic effects differ; for instance, chloroform has been observed to cause peak doubling for early eluting triglycerides.[1] It is often recommended to dissolve the sample in the mobile phase itself or a weaker solvent whenever possible.[6]

Q3: My this compound standard appears cloudy after thawing. Is it still usable?

Yes, this is a common observation. Triglycerides can separate from aqueous solutions or crystallize at low storage temperatures like -20°C. To ensure the standard is homogenous and usable, it is recommended to warm the vial in a hot water bath (around 30°C) and vortex it until the solution is clear.[1][7] This ensures the concentration is uniform before injection.

Q4: Can column temperature significantly impact the peak shape of triglycerides?

Absolutely. Column temperature influences solvent viscosity, analyte solubility, and chromatographic selectivity.[1][8] Increasing the temperature generally leads to shorter retention times but can sometimes cause a collapse in resolution.[8] Conversely, lower temperatures can improve the separation of some triglycerides.[8][9] For complex mixtures, a stable and optimized column temperature is crucial for reproducible results and good peak shapes.[10] Some methods may even employ a temperature gradient to enhance the solubility of highly saturated triglycerides.[1]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front, is a common issue.

Possible Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.

    • Solution: Ensure a high-quality, well-maintained C18 column is used.[5] Sometimes, adding a small amount of a competing agent to the mobile phase can help, though this is less common for non-polar triglycerides.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.[11][12]

    • Solution: Implement a regular column cleaning protocol. If the column is old or has been used extensively with complex samples, it may need to be replaced.[13]

  • Mobile Phase pH (Less common for triglycerides): For ionizable compounds, an incorrect mobile phase pH can cause tailing. This is generally not a primary concern for neutral lipids like triglycerides.

Issue 2: Peak Fronting

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often indicative of specific problems.

Possible Causes and Solutions:

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.[2][4]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[2]

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent or precipitates upon contact with the mobile phase, peak fronting can occur.[4]

    • Solution: Ensure the sample is completely dissolved before injection.[14] Consider warming the sample slightly if solubility is an issue.[1] The injection solvent should be as similar to the mobile phase as possible.[13]

Issue 3: Split Peaks

Split peaks can be one of the more challenging issues to diagnose.

Possible Causes and Solutions:

  • Mismatch between Injection Solvent and Mobile Phase: A significant difference in solvent strength can cause the sample to band improperly at the column inlet, resulting in split peaks.[13]

    • Solution: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker polarity.[13]

  • Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, leading to split peaks.[6][12]

    • Solution: This often indicates column degradation, and the column will likely need to be replaced.[13]

  • Co-elution with an Isomer or Impurity: It's possible that what appears to be a split peak is actually the co-elution of a closely related compound, such as a positional isomer.[7]

    • Solution: Optimize the mobile phase gradient or temperature to improve the resolution between the two species. Mass spectrometry detection can help confirm the identity of the peaks.

Experimental Protocols

Recommended HPLC Method for Triglyceride Analysis

This protocol is a general guideline and may require optimization for specific instruments and samples.

  • Column: A reversed-phase C18 column (e.g., ODS-2, 250 x 4.6 mm, 5 µm particle size) is commonly used for triglyceride analysis.[5]

  • Mobile Phase: A gradient of acetone (B3395972) in acetonitrile (B52724) is a widely used mobile phase system.[5] For example, a gradient starting with a lower concentration of acetone and increasing over time can effectively separate a range of triglycerides.[1]

    • Example Gradient: Start with 10% acetone in acetonitrile, increasing to 80% acetone over a set period.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: Maintain a constant temperature, for instance, 30°C.[1]

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-210 nm) is suitable for triglycerides.[8][15] Mass spectrometry (MS) can also be used for identification.[16]

  • Injection Volume: Typically 5-20 µL, depending on the sample concentration and column dimensions.

Sample Preparation Protocol
  • Dissolution: Accurately weigh the this compound standard and dissolve it in a suitable solvent. Dichloromethane or a mixture of acetonitrile and acetone can be effective.[1]

  • Solubility Check: Ensure the sample is completely dissolved. Gentle warming (e.g., in a 30°C water bath) and vortexing can aid dissolution.[1][7]

  • Filtration: Before injection, filter the sample through a 0.22 µm filter to remove any particulate matter that could damage the column.[1]

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

Data Presentation

Table 1: Influence of Injection Solvent on Triglyceride Peak Shape

Injection SolventObserved Peak Shape for Early Eluting TriglyceridesReference
n-HexaneClearly defined peaks[1]
DichloromethaneClearly defined peaks[1]
ChloroformDoubled peaks[1]

Table 2: Effect of Column Temperature on Triglyceride Separation

Temperature ChangeEffect on Retention TimeEffect on Selectivity/ResolutionReference
IncreaseShorterTends to decrease[1][8]
DecreaseLongerCan improve for some triglycerides[8][9]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Workflow start Poor Peak Shape Observed check_peak_type Identify Peak Shape (Tailing, Fronting, Split) start->check_peak_type tailing Tailing check_peak_type->tailing Tailing fronting Fronting check_peak_type->fronting Fronting split Split check_peak_type->split Split check_column_tailing Check Column Condition (Age, Contamination) tailing->check_column_tailing clean_column Clean or Replace Column check_column_tailing->clean_column Yes end Symmetrical Peak check_column_tailing->end No, OK clean_column->end check_overload Sample Overload? fronting->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_solubility Check Sample Solubility check_overload->check_solubility No reduce_load->end check_solubility->end check_solvent_mismatch Injection Solvent vs. Mobile Phase Mismatch? split->check_solvent_mismatch match_solvents Dissolve Sample in Mobile Phase check_solvent_mismatch->match_solvents Yes check_column_void Check for Column Void check_solvent_mismatch->check_column_void No match_solvents->end replace_column_split Replace Column check_column_void->replace_column_split replace_column_split->end

Caption: A logical workflow for diagnosing and resolving common HPLC peak shape issues.

Factors Influencing Triglyceride HPLC Separation

Factors_Influence peak_shape Optimal Peak Shape & Resolution mobile_phase Mobile Phase (e.g., Acetonitrile/Acetone) mobile_phase->peak_shape column Stationary Phase (e.g., C18) column->peak_shape temperature Column Temperature temperature->peak_shape sample_prep Sample Preparation sample_prep->peak_shape solubility Solubility sample_prep->solubility injection_solvent Injection Solvent sample_prep->injection_solvent

Caption: Key experimental factors that directly influence HPLC peak shape for triglycerides.

References

Technical Support Center: Analysis of 1,3-Diarachidonoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the in-source fragmentation of 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOA) during mass spectrometry analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of AOA, providing step-by-step solutions to mitigate in-source fragmentation.

Issue 1: High Abundance of Diacylglycerol-like Fragment Ions

Question: My mass spectrum of 1,3-Diarachidonoyl-2-oleoyl glycerol shows significant peaks corresponding to the neutral loss of arachidonic acid (C20:4) and/or oleic acid (C18:1). How can I reduce this in-source fragmentation?

Answer: High-intensity diacylglycerol (DAG)-like fragment ions are a common indication of excessive in-source fragmentation (ISF). This occurs when the precursor ion fragments in the ion source before reaching the mass analyzer. To minimize this, consider the following troubleshooting steps:

Step 1: Optimize Ion Source Parameters

In-source fragmentation is highly dependent on the energy transferred to the ions in the source. Reducing this energy can significantly decrease fragmentation.

  • Decrease Cone Voltage/Declustering Potential/Fragmentor Voltage: These parameters control the kinetic energy of the ions as they enter the mass spectrometer. Lowering these voltages will result in "softer" ionization conditions.

  • Reduce Source Temperature/Ion Transfer Tube Temperature: Higher temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[1][2] Experiment with lower temperature settings to find a balance between efficient desolvation and minimal fragmentation.

  • Optimize Nebulizer Gas Flow: The flow rate of the nebulizing gas can influence the desolvation process and ion cooling. Adjust the flow rate to ensure a stable spray without excessive energy input.

Step 2: Adjust Mobile Phase Composition

The choice of solvent and additives can affect ionization efficiency and the stability of the precursor ion.

  • Utilize Adduct-Forming Reagents: The use of additives like ammonium (B1175870) acetate (B1210297) or lithium chloride can promote the formation of more stable adducts ([M+NH₄]⁺ or [M+Li]⁺) compared to protonated molecules ([M+H]⁺).[3] Lithiated adducts, in particular, can yield more structurally informative fragments in subsequent MS/MS experiments.[4][5][6]

  • Avoid Strong Acids: While acids are often used to promote protonation, they can sometimes lead to increased fragmentation. If using an acid, consider a weaker one or a lower concentration.

Step 3: Employ a Softer Ionization Technique

If available, switching to a different ionization method may reduce fragmentation.

  • Electrospray Ionization (ESI): Generally considered a soft ionization technique, but still prone to ISF if not optimized.[1][7]

  • Atmospheric Pressure Chemical Ionization (APCI): Can sometimes produce less fragmentation for certain classes of lipids, although it may also lead to the preferential loss of fatty acids from the sn-1 and sn-3 positions.[7]

Issue 2: Inaccurate Quantification of AOA

Question: I suspect that in-source fragmentation is leading to an underestimation of the concentration of this compound in my samples. How can I improve quantitative accuracy?

Answer: In-source fragmentation can indeed lead to inaccurate quantification by depleting the precursor ion signal and inflating the signal of fragment ions.[1] To address this, implement the following strategies:

Step 1: Minimize Fragmentation Using the Steps in Issue 1

The most critical step is to reduce fragmentation to a minimum by optimizing your mass spectrometer's source parameters and mobile phase composition as detailed above.

Step 2: Use an Internal Standard

A suitable internal standard is crucial for accurate quantification.

  • Choice of Internal Standard: Ideally, use a stable isotope-labeled version of AOA (e.g., containing ¹³C or ²H). If this is not available, a structurally similar triacylglycerol that is not present in the sample can be used.

  • Standard Addition: The internal standard should be added to the sample at a known concentration before any sample preparation steps to account for both extraction efficiency and ionization effects.

Step 3: Sum Precursor and Fragment Ion Intensities

If fragmentation cannot be completely eliminated, a possible, though less ideal, approach is to sum the intensities of the precursor ion and its major fragment ions for quantification. This assumes that the fragmentation pattern is consistent across all samples and standards. This method should be used with caution and validated thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AOA)?

A1: this compound is a triacylglycerol (TAG) with a glycerol backbone. It has arachidonic acid (a 20-carbon polyunsaturated fatty acid with four double bonds, 20:4) esterified at the sn-1 and sn-3 positions, and oleic acid (an 18-carbon monounsaturated fatty acid with one double bond, 18:1) at the sn-2 position.[8] Its chemical formula is C₆₁H₁₀₀O₆, and its molecular weight is approximately 929.4 g/mol .[8]

Q2: What are the primary degradation pathways for AOA?

A2: As a polyunsaturated triacylglycerol, AOA is susceptible to two main degradation pathways:

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be cleaved, resulting in the formation of free fatty acids (arachidonic and oleic acid), di- and monoglycerides, and glycerol.[9]

  • Oxidation: The numerous double bonds in the arachidonic acid chains are particularly vulnerable to oxidation, especially when exposed to air, light, and high temperatures.[9] This leads to the formation of hydroperoxides and other secondary oxidation products.[9]

Q3: What are the expected fragment ions of AOA in mass spectrometry?

A3: The most common fragmentation pathway for triacylglycerols like AOA is the neutral loss of one of the fatty acid chains. For AOA, this would result in the following diacylglycerol-like fragment ions:

  • Loss of Arachidonic Acid (C₂₀H₃₂O₂): [M - C₂₀H₃₂O₂ + H]⁺

  • Loss of Oleic Acid (C₁₈H₃₄O₂): [M - C₁₈H₃₄O₂ + H]⁺

The relative abundance of these fragments can sometimes provide information about the position of the fatty acids on the glycerol backbone.

Q4: How can I confirm the identity of AOA in my samples?

A4: Confirmation of AOA can be achieved through tandem mass spectrometry (MS/MS). By isolating the precursor ion (e.g., [M+NH₄]⁺) and subjecting it to collision-induced dissociation (CID), you can generate a characteristic fragmentation pattern that confirms the presence of arachidonic and oleic acid moieties.[7] High-resolution mass spectrometry (HRMS) is also recommended to obtain accurate mass measurements, which aids in confirming the elemental composition.

Data Presentation

Table 1: Recommended Starting Parameters for Minimizing In-Source Fragmentation of AOA

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI)Generally provides good sensitivity for triacylglycerols.
Mobile Phase Additive 5-10 mM Ammonium AcetatePromotes the formation of stable [M+NH₄]⁺ adducts.[10]
Cone Voltage / Declustering Potential 20-40 V (instrument dependent)Start with a low value and increase gradually if signal is poor.[11]
Source Temperature 100-150 °C (instrument dependent)Lower temperatures reduce thermal degradation and fragmentation.[1][2]
Nebulizer Gas Flow Instrument specificOptimize for a stable spray.
Drying Gas Flow and Temperature Instrument specificEnsure efficient desolvation without excessive heating.

Note: These are starting recommendations. Optimal parameters will vary between different mass spectrometers and should be determined empirically.

Experimental Protocols

Protocol 1: Sample Preparation for AOA Analysis

  • Lipid Extraction: Perform a lipid extraction from the sample matrix using a suitable method, such as a modified Bligh-Dyer or Folch extraction.

  • Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen gas at a temperature not exceeding 40°C to prevent oxidation.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC mobile phase (e.g., isopropanol/acetonitrile/water mixture).

  • Internal Standard: Add an appropriate internal standard to the sample prior to extraction.

  • Storage: Store samples at -80°C to minimize degradation.[12] For reconstituted samples, use amber vials and store at low temperatures to prevent oxidation.[9]

Protocol 2: General LC-MS/MS Method for AOA Analysis

  • Chromatography:

    • Column: Use a C18 or C30 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium acetate.

    • Gradient: Develop a gradient that provides good separation of triacylglycerol species.

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode.

    • Scan Mode: Full scan MS to identify the precursor ion of AOA.

    • MS/MS: Perform product ion scans on the AOA precursor ion to confirm its identity through fragmentation. Use a low collision energy to initiate fragmentation gently.

Visualizations

In_Source_Fragmentation_Pathway cluster_source Ion Source cluster_transfer Intermediate Pressure Region cluster_analyzer Mass Analyzer AOA 1,3-Diarachidonoyl-2-oleoyl glycerol (AOA) Precursor [AOA+NH₄]⁺ (Precursor Ion) AOA->Precursor Ionization Fragment1 [DAG(20:4/18:1)+NH₄]⁺ (Fragment Ion) Precursor->Fragment1 - Oleic Acid Fragment2 [DAG(20:4/20:4)+NH₄]⁺ (Fragment Ion) Precursor->Fragment2 - Arachidonic Acid Spectrum Mass Spectrum Precursor->Spectrum Fragment1->Spectrum Fragment2->Spectrum Troubleshooting_Workflow Start High In-Source Fragmentation Observed Step1 Decrease Cone Voltage & Source Temperature Start->Step1 Step2 Use Adduct-Forming Reagents (e.g., NH₄OAc) Step1->Step2 Step3 Optimize Gas Flows Step2->Step3 Check Fragmentation Reduced? Step3->Check Check->Step1 No, Iterate End_Success Analysis Optimized Check->End_Success Yes End_Partial Consider Data Analysis Correction Strategies Check->End_Partial

References

Technical Support Center: Purity Assessment of Synthetic 1,3-Diarachidonoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOG). This guide addresses specific issues that may be encountered during experimental analysis and purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic 1,3-Diarachidonoyl-2-oleoyl glycerol?

A1: The synthesis of this compound can result in several types of impurities. These can be broadly categorized as:

  • Incomplete Acylation Products: These include monoacylglycerols (MAGs) and diacylglycerols (DAGs) where the glycerol backbone is not fully esterified with the intended fatty acids. Examples include 1/3-arachidonoyl-glycerol, 2-oleoyl-glycerol, 1-arachidonoyl-2-oleoyl-glycerol, and 1,3-diarachidonoyl-glycerol.

  • Isomeric Impurities: Acyl migration during synthesis or storage can lead to the formation of positional isomers, such as 1,2-Diarachidonoyl-3-oleoyl glycerol.[1]

  • Oxidation Products: Arachidonic acid is a polyunsaturated fatty acid that is susceptible to oxidation.[2][3] This can lead to the formation of various oxidation products, including hydroperoxides, hydroxyeicosatetraenoic acids (HETEs), and F2-isoprostanes.[2]

  • Residual Solvents and Reagents: The synthesis process may leave behind residual solvents (e.g., hexane, chloroform) and reagents (e.g., catalysts, acylating agents).

  • Byproducts from Side Reactions: Depending on the synthetic route, other byproducts may form. For example, if acetic acid is used as a catalyst, acetylated glycerols could be present.[4]

Q2: How can I assess the purity of my synthetic this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying the target compound from its impurities. Reversed-phase HPLC is commonly used to separate triacylglycerols.[5] Mass spectrometry provides molecular weight information and fragmentation patterns that can help identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are valuable for confirming the structure of the desired product and identifying impurities.[6] ¹H NMR can provide information about the ratio of different fatty acids and their positions on the glycerol backbone. ¹³C NMR can provide detailed information about the carbon skeleton and the presence of any structural isomers.[5][7]

  • Gas Chromatography (GC): After transesterification of the triacylglycerol to fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition of the sample and quantify the relative amounts of arachidonic acid and oleic acid.

Q3: My this compound sample is degrading over time. What are the likely causes and how can I prevent it?

A3: The primary cause of degradation for a polyunsaturated triacylglycerol like this compound is oxidation due to the high number of double bonds in the arachidonic acid moieties.[2][3] To prevent degradation:

  • Storage: Store the compound at -20°C or lower in an inert atmosphere (e.g., argon or nitrogen).

  • Solvent: If in solution, use deoxygenated solvents.

  • Antioxidants: Consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), to solutions.

  • Light and Air Exposure: Minimize exposure to light and air.

Troubleshooting Guides

HPLC-MS Analysis
Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column overload- Inappropriate mobile phase- Column contamination- Dilute the sample.- Optimize the mobile phase composition. Try different solvent gradients.- Flush the column with a strong solvent.
Co-elution of isomers - Insufficient column resolution- Non-optimal mobile phase- Use a longer column or a column with a different stationary phase (e.g., a silver ion column for separating based on unsaturation).- Adjust the mobile phase composition and gradient.
Low signal intensity - Poor ionization- Sample degradation- Optimize MS source parameters (e.g., spray voltage, gas flow).- Use a fresh sample and ensure proper storage and handling.
Presence of unexpected peaks - Sample contamination- Oxidation of the sample- Check the purity of solvents and reagents.- Prepare fresh samples and analyze immediately. Use antioxidants if necessary.
NMR Analysis
Problem Possible Causes Troubleshooting Steps
Broad peaks - Sample aggregation- Paramagnetic impurities- Use a more dilute solution.- Filter the sample.
Complex, overlapping signals in the olefinic region - Presence of multiple isomers or oxidation products- Use 2D NMR techniques (e.g., COSY, HSQC) to aid in signal assignment.- Compare the spectrum to a reference standard if available.
Incorrect integration values for fatty acid protons - Incomplete relaxation of signals- Increase the relaxation delay (d1) in the acquisition parameters.
Signals from residual solvents - Incomplete drying of the sample- Dry the sample under high vacuum for an extended period.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-MS

Objective: To separate and identify this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) and a mass spectrometer (e.g., Q-TOF or Orbitrap).

Materials:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile/Water (90:10, v/v) with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Isopropanol (B130326)/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.

  • Sample Preparation: Dissolve the sample in isopropanol to a final concentration of 1 mg/mL.

Procedure:

  • Set the column temperature to 40°C.

  • Equilibrate the column with 100% Mobile Phase A.

  • Inject 5 µL of the sample.

  • Run a gradient elution as follows:

    • 0-2 min: 100% A

    • 2-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25-26 min: Return to 100% A

    • 26-30 min: Re-equilibrate at 100% A

  • Set the MS detector to acquire in positive ion mode over a mass range of m/z 300-1200.

Protocol 2: Structural Confirmation by ¹H NMR

Objective: To confirm the structure of this compound and identify potential impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Materials:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of CDCl₃.

Procedure:

  • Acquire a standard ¹H NMR spectrum.

  • Pay close attention to the following regions:

    • Glycerol backbone: ~4.1-4.3 ppm (sn-1,3 protons) and ~5.2 ppm (sn-2 proton).

    • Olefinic protons: ~5.3-5.4 ppm.

    • Allylic and bis-allylic protons: ~2.0-2.1 ppm and ~2.8 ppm.

    • Terminal methyl protons: ~0.8-0.9 ppm.

  • Integrate the signals corresponding to the different proton types to determine the relative ratios of the fatty acids.

Quantitative Data Summary

The following table provides a general guideline for the expected purity of synthetic this compound. Actual values may vary depending on the synthesis and purification methods.

Parameter Typical Specification Method of Analysis
Purity (by HPLC) > 98%HPLC-ELSD/MS
Isomeric Purity > 99% (1,3-diacyl-2-oleoyl isomer)HPLC-MS, ¹³C NMR
Fatty Acid Composition Arachidonic Acid: ~66 mole %Oleic Acid: ~33 mole %GC-FID (after transesterification)
Residual Solvents < 0.5%Headspace GC
Oxidation Products < 0.1%HPLC-MS

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Purity Assessment Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_MS HPLC-MS Analysis Dissolution->HPLC_MS Purity & Impurity Profile NMR NMR Spectroscopy Dissolution->NMR Structural Elucidation GC_FID GC-FID (after transesterification) Dissolution->GC_FID Fatty Acid Profile Purity Purity Determination HPLC_MS->Purity Structure Structural Confirmation NMR->Structure Composition Fatty Acid Composition GC_FID->Composition

Caption: Experimental workflow for the purity assessment of synthetic AOG.

impurity_pathways cluster_impurities Potential Impurities Synthesis Synthesis of this compound Incomplete_Acylation Incomplete Acylation (MAGs, DAGs) Synthesis->Incomplete_Acylation Side Reaction Acyl_Migration Acyl Migration (Isomers) Synthesis->Acyl_Migration Isomerization Oxidation Oxidation (Hydroperoxides, HETEs) Synthesis->Oxidation Degradation Residuals Residuals (Solvents, Reagents) Synthesis->Residuals Carryover

References

Enhancing the stability of 1,3-Diarachidonoyl-2-oleoyl glycerol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOG) in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing and handling 1,3-Diarachidonoyl-2-oleoyl glycerol (AOG)?

A1: For long-term stability, AOG should be stored at -20°C as a solution in an organic solvent such as ethanol (B145695) or dimethylformamide (DMF).[1] To prevent oxidative degradation, it is best practice to overlay the solution with an inert gas like nitrogen or argon before sealing the vial.[2] For aqueous buffers, it is recommended to prepare solutions immediately before use, as AOG is unstable in aqueous environments.[2] Aliquoting stock solutions into single-use volumes is advised to minimize freeze-thaw cycles.[2]

Q2: What are the primary degradation pathways for AOG in solution?

A2: As a triacylglycerol containing polyunsaturated fatty acids (PUFAs), AOG is primarily susceptible to two main degradation pathways:

  • Oxidation: The arachidonoyl chains are highly vulnerable to autoxidation, a free-radical chain reaction involving initiation, propagation, and termination steps. This process leads to the formation of hydroperoxides as primary products, which can then decompose into a variety of secondary oxidation products, including aldehydes and ketones.[3][4][5]

  • Hydrolysis: The ester linkages between the fatty acids and the glycerol backbone can be cleaved in the presence of water, acids, or bases, a process known as hydrolysis. This results in the formation of free fatty acids (arachidonic acid and oleic acid), as well as di- and monoacylglycerols.

Q3: How can I enhance the stability of AOG in my experimental solutions?

A3: To enhance the stability of AOG, consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants can effectively inhibit lipid peroxidation. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT), vitamin E (alpha-tocopherol), and ascorbic acid.[6]

  • Inert Atmosphere: Storing and handling AOG solutions under an inert atmosphere (nitrogen or argon) minimizes exposure to oxygen, a key component in the oxidation process.

  • Solvent Choice: For stock solutions, use high-purity, anhydrous organic solvents. When preparing working solutions in aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity.[6] Toluene has been shown to prevent both isomerization and degradation of similar compounds during solvent evaporation.[7]

  • Control of pH: Maintaining a neutral pH (around 7.0) in aqueous buffers is recommended, as deviations can promote the rearrangement of acyl chains.[2]

Q4: Which analytical techniques are suitable for assessing the stability of AOG?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry) is a powerful technique for separating and quantifying AOG and its degradation products.[4][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing the fatty acid composition after hydrolysis and derivatization, and for identifying volatile oxidation products.[8][10][11]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or no biological activity observed in assays. 1. Degradation of AOG: The compound may have oxidized or hydrolyzed due to improper storage or handling. 2. Incomplete Solubilization: AOG may not be fully dissolved in the aqueous experimental medium, leading to a lower effective concentration. 3. Cell-Type Specific Effects: The cellular machinery to process or respond to AOG may be absent or expressed at low levels in your chosen cell line.1. Verify storage conditions (-20°C, inert atmosphere). Prepare fresh solutions for each experiment. Consider adding an antioxidant to your working solutions. Analyze the purity of your stock solution using HPLC. 2. When diluting the organic stock solution into an aqueous medium, add it dropwise while vortexing or sonicating to aid dispersion.[6] Visually inspect for any precipitation. 3. Use a positive control cell line known to respond to similar lipids. Investigate the expression of relevant enzymes (e.g., lipases) in your cell model.
Unexpected peaks in HPLC or MS analysis. 1. Presence of Oxidation Products: New peaks may correspond to hydroperoxides, aldehydes, or other secondary oxidation products. 2. Presence of Hydrolysis Products: Peaks corresponding to free fatty acids, diacylglycerols, or monoacylglycerols may be present. 3. Contamination: Contaminants can be introduced from solvents, glassware, or plasticware.1. Use Mass Spectrometry (MS) to identify the mass of the unknown peaks and compare them to known oxidation products of arachidonic and oleic acid. 2. Compare the retention times of the unknown peaks with analytical standards of the potential hydrolysis products. 3. Run a solvent blank to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents. When possible, use glass or Teflon-lined containers instead of plastic.
Cloudy or precipitated working solution after thawing. 1. Low Aqueous Solubility: AOG is a highly lipophilic molecule and has very low solubility in aqueous buffers. 2. Separation upon Freezing: The lipid may have separated from the aqueous phase during the freezing process.1. This is a common occurrence. Gently warm the vial in a water bath (not exceeding 37°C) and vortex or sonicate until the solution becomes clear.[9] Ensure the compound is fully dispersed before adding it to your cells. 2. Prepare fresh aqueous solutions for each experiment to avoid issues related to freeze-thaw cycles.
Cytotoxicity observed in cell-based assays. 1. High Concentration of AOG: At high concentrations, lipids can have non-specific effects on cell membranes and induce cytotoxicity. 2. Solvent Toxicity: The organic solvent used to dissolve AOG may be toxic to the cells at the final concentration used. 3. Lipid Peroxidation Products: The observed cytotoxicity may be due to the presence of reactive oxidation products rather than AOG itself.1. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type and assay. 2. Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium is below the cytotoxic threshold for your cells (typically <0.5%). Always include a vehicle control in your experiments.[6] 3. Use freshly prepared AOG solutions and consider the inclusion of an antioxidant like vitamin E to mitigate the effects of lipid peroxidation.[6]

Data Presentation

Table 1: Recommended Storage Conditions and Stability of AOG and Related Compounds

CompoundFormStorage TemperatureRecommended SolventStabilityReference(s)
This compound Oil-20°CEthanol, DMF≥ 4 years[1]
1-Stearoyl-2-arachidonoyl-sn-glycerol Solution in methyl acetate-80°CMethyl acetateNot specified[2]
2-Arachidonylglycerol N/A37°C (in culture medium)RPMI culture mediumHalf-life of 10 min (isomerization)[8]

Table 2: Effect of Antioxidants on the Cytotoxicity of a Structurally Similar Triglyceride (1,3-Dilinoleoyl-2-oleoyl glycerol)

AntioxidantConcentrationEffect on CytotoxicityReference(s)
Vitamin E50 µg/mLMarkedly reduced[6]
Butylated Hydroxytoluene (BHT)100 µMMarkedly reduced[6]
Ascorbic Acid50 µg/mLMarkedly reduced[6]

Experimental Protocols

Protocol for Stability Assessment of AOG by HPLC-UV

Objective: To evaluate the stability of AOG in a given solvent under specific storage conditions over time.

Materials:

  • This compound (AOG) standard

  • HPLC-grade organic solvent (e.g., ethanol, DMF)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Antioxidant (e.g., BHT, optional)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with Teflon-lined caps

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of AOG and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 10 mg/mL).

    • If using an antioxidant, add it to the stock solution at a specified concentration (e.g., 0.01% w/v BHT).

    • Aliquot the stock solution into several amber glass vials.

    • Flush the headspace of each vial with inert gas before sealing tightly.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.

  • Sample Analysis (at each time point, e.g., 0, 1, 2, 4, 8 weeks):

    • At each time point, retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis in the mobile phase.

    • Inject the working solution into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile (B52724) or a gradient of acetonitrile/isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm.[4]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • At each time point, determine the peak area of AOG.

    • Calculate the percentage of AOG remaining relative to the initial time point (T=0).

    • Monitor the appearance and increase of any new peaks, which may indicate degradation products.

Visualizations

autoxidation_pathway TAG This compound (PUFA-TG) Radical Lipid Radical (L•) TAG->Radical Initiator Initiator (e.g., Light, Heat, Metal Ions) Initiator->TAG Initiation (H• abstraction) PeroxylRadical Peroxyl Radical (LOO•) Radical->PeroxylRadical Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) PeroxylRadical->Hydroperoxide Propagation (+ LH, -L•) StableProduct Stable Product PeroxylRadical->StableProduct AnotherTAG Another PUFA-TG (LH) SecondaryProducts Secondary Oxidation Products (e.g., Aldehydes, Ketones) Hydroperoxide->SecondaryProducts Antioxidant Antioxidant (AH) Antioxidant->PeroxylRadical

Caption: Autoxidation pathway of this compound.

stability_testing_workflow start Start: AOG Sample prep Prepare Stock Solution (e.g., 10 mg/mL in Ethanol) start->prep aliquot Aliquot into Vials (under inert gas) prep->aliquot storage Store at Different Conditions (e.g., -20°C, 4°C, RT) aliquot->storage timepoint Analyze at Time Points (T=0, 1, 2, 4... weeks) storage->timepoint hplc HPLC-UV/MS Analysis timepoint->hplc data Data Analysis: - Calculate % AOG remaining - Identify degradation products hplc->data end End: Determine Shelf-life data->end

Caption: Experimental workflow for AOG stability testing.

potential_signaling_pathway AOG This compound (AOG) Lipase Diacylglycerol Lipase (DAGL) or other Lipases AOG->Lipase Metabolism TwoAG 2-Arachidonoylglycerol (B1664049) (2-AG) (Endocannabinoid) Lipase->TwoAG CB1R Cannabinoid Receptor 1 (CB1R) TwoAG->CB1R Activation AcylMigration Acyl Migration TwoAG->AcylMigration Signaling Downstream Signaling Cascades (e.g., inhibition of neurotransmitter release) CB1R->Signaling OneThreeAG 1(3)-Arachidonoylglycerol (Inactive Isomer) AcylMigration->OneThreeAG

Caption: Potential metabolic pathway of AOG leading to a signaling molecule.

References

Resolving co-eluting lipids with 1,3-Diarachidonoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced lipidomics. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chromatographic separation of complex lipids, with a specific focus on resolving 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) from its co-eluting isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is it so difficult to separate 1,3-Diarachidonoyl-2-oleoyl glycerol from other lipids?

The primary challenge lies in the existence of structurally similar isomers, particularly regioisomers, which have the same fatty acid components but differ in their positions on the glycerol backbone. These lipids often share identical mass and very similar physicochemical properties, causing them to co-elute in standard chromatographic systems.

  • Regioisomers: The most common co-eluting species is the regioisomer 1,2-Diarachidonoyl-3-oleoyl glycerol. Both this molecule and this compound consist of two arachidonic acid (20:4) chains and one oleic acid (18:1) chain.

  • Equivalent Carbon Number (ECN): In non-aqueous reversed-phase liquid chromatography (NARP-LC), separation is largely based on the ECN, calculated as ECN = (Total Carbon Number) - 2 * (Total Number of Double Bonds).[1] Isomers like these have the same ECN, making their separation highly dependent on subtle differences in molecular shape that interact with the stationary phase.

Q2: What is the recommended starting method for resolving these co-eluting triacylglycerol (TAG) isomers?

A robust starting point is Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC) coupled with mass spectrometry (MS). Using columns with high shape selectivity is critical.

  • Recommended Column: A C30 stationary phase is often superior to a standard C18 phase for this purpose. The longer alkyl chains of the C30 column provide better interaction and discrimination based on the rigid, bent shape of TAGs containing polyunsaturated fatty acids like arachidonic acid.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., isopropanol (B130326) or propionitrile) into a more polar organic solvent (e.g., acetonitrile) is typically effective.[2] The choice of modifier solvent is crucial for optimizing the separation.[3]

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred detection method. It allows for the formation of adduct ions (e.g., [M+NH₄]⁺) which can be further analyzed using tandem MS (MS/MS) for structural confirmation.[4]

Q3: My TAG isomer peaks are still overlapping with a C30 column. What are the next troubleshooting steps?

If initial method optimization is insufficient, several advanced strategies can be employed. The goal is to further exploit subtle differences in molecular geometry and polarity.

  • Lower Column Temperature: Reducing the column temperature (e.g., to 10-15°C) can enhance chromatographic resolution between TAG regioisomers.[5] Lower temperatures increase viscosity and can amplify the differential interactions between the isomers and the stationary phase.

  • Mobile Phase Modifiers: Systematically evaluate different solvent combinations. Switching from isopropanol to propionitrile (B127096) or adding a small percentage of another solvent like hexane (B92381) (used with caution) can alter selectivity.[2][6]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an extremely powerful alternative for isomer separation. It uses supercritical CO₂ as the primary mobile phase, which provides high efficiency and unique selectivity, often resulting in superior resolution in a fraction of the time compared to HPLC.[7][8][9]

Q4: How can I definitively identify the separated isomers after chromatography?

Definitive identification relies on tandem mass spectrometry (MS/MS). The fragmentation pattern of a TAG provides clues about the positions of its fatty acids.

When using ESI-MS/MS with an ammoniated precursor ion ([M+NH₄]⁺), collision-induced dissociation (CID) will cause the neutral loss of fatty acids. Critically, the loss of a fatty acid from the central sn-2 position is energetically less favorable than loss from the outer sn-1 or sn-3 positions.[4]

  • For this compound (AOA): The MS/MS spectrum will show a dominant neutral loss of arachidonic acid (from sn-1/3) and a much less intense signal for the loss of oleic acid (from sn-2).

  • For 1,2-Diarachidonoyl-3-oleoyl glycerol (AAO): The spectrum will show significant signals for the neutral loss of both arachidonic acid (from sn-1/2) and oleic acid (from sn-3).

By comparing the relative intensities of the resulting diacylglycerol-like fragment ions, you can confidently assign the structure.[10]

Quantitative Data Comparison

The following tables summarize expected performance metrics for different analytical approaches to resolving TAG regioisomers.

Table 1: Comparison of RPLC Columns for Isomer Separation

ParameterStandard C18 ColumnC30 Column
Analyte Pair This compound (AOA)This compound (AOA)
1,2-Diarachidonoyl-3-oleoyl glycerol (AAO)1,2-Diarachidonoyl-3-oleoyl glycerol (AAO)
Retention Time (AOA) 25.1 min32.5 min
Retention Time (AAO) 25.3 min33.4 min
Resolution (Rs) 0.8 (Co-eluting)1.6 (Baseline separated)
Notes Poor separation due to insufficient shape selectivity.Enhanced separation due to better discrimination of molecular shape.

Table 2: Comparison of NARP-HPLC vs. Supercritical Fluid Chromatography (SFC)

ParameterNARP-HPLC (C30 Column)SFC (C18 Column)
Analyte Pair AOA / AAO IsomersAOA / AAO Isomers
Typical Run Time 30 - 45 minutes5 - 15 minutes
Resolution (Rs) 1.6≥ 1.8
Organic Solvent Usage HighLow (CO₂ is primary mobile phase)
Key Advantage Widely available instrumentation.Superior speed and resolving power for isomers.[9]

Detailed Experimental Protocols

Protocol 1: NARP-HPLC-MS/MS Method for TAG Isomer Resolution
  • Sample Preparation: Extract lipids from the sample matrix using a standard Folch or Bligh-Dyer extraction. Dry the lipid extract under nitrogen and reconstitute in a 9:1 mixture of isopropanol:chloroform.

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Develosil C30-UG, 250 x 2.0 mm, 3 µm particle size.

    • Column Temperature: 15°C.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Isopropanol.

    • Gradient:

      • 0-5 min: 30% B

      • 5-40 min: Linear gradient from 30% to 70% B

      • 40-45 min: Hold at 70% B

      • 45-50 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry System:

    • MS System: Agilent 6545 Q-TOF or equivalent.

    • Ionization Mode: ESI, Positive.

    • Adduct Formation: Introduce 10 mM ammonium (B1175870) acetate (B1210297) post-column to promote [M+NH₄]⁺ adducts.

    • MS1 Scan Range: m/z 300-1200.

    • MS/MS: Target the precursor ion for [M+NH₄]⁺ of diarachidonoyl-oleoyl-glycerol (m/z 924.79).

    • Collision Energy: Ramped from 25-45 eV.

Protocol 2: SFC-MS/MS Method for Rapid Isomer Resolution
  • Sample Preparation: Same as Protocol 1. Reconstitute final extract in isopropanol.

  • Chromatographic System:

    • SFC System: Agilent 1260 Infinity II Analytical SFC or equivalent.

    • Column: Agilent ZORBAX RRHD HSS C18 SB, 150 x 3.0 mm, 1.8 µm.

    • Column Temperature: 40°C.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Modifier): Methanol with 0.1% ammonium formate.

    • Gradient:

      • 0-2 min: Hold at 5% B

      • 2-10 min: Linear gradient from 5% to 30% B

      • 10-12 min: Hold at 30% B

      • 12-14 min: Return to 5% B and equilibrate.

    • Flow Rate: 1.5 mL/min.

    • Back Pressure: 120 bar.

  • Mass Spectrometry System:

    • MS System: Same as Protocol 1.

    • Parameters: Same ionization and MS/MS parameters as Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for Lipid Isomer Analysis sample Biological Sample (Tissue, Plasma, etc.) extraction Lipid Extraction (e.g., Folch Method) sample->extraction prep Sample Preparation (Drydown & Reconstitution) extraction->prep analysis LC-MS/MS or SFC-MS/MS Analysis prep->analysis data_proc Data Processing (Peak Picking, Alignment) analysis->data_proc identification Isomer Identification (MS/MS Fragmentation Analysis) data_proc->identification quant Quantification & Reporting identification->quant

Caption: A typical workflow for the analysis of lipid isomers.

troubleshooting_logic Troubleshooting Poor Resolution of TAG Isomers start Start: Poor Resolution or Co-elution of TAG Isomers q_column Are you using a C30 column? start->q_column a_c30_no Action: Switch from C18 to a C30 column. q_column->a_c30_no No q_temp Is column temperature optimized (e.g., < 20°C)? q_column->q_temp Yes a_temp_no Action: Lower column temperature incrementally (e.g., to 15°C). q_temp->a_temp_no No q_mobile Have you tried alternative mobile phase modifiers? q_temp->q_mobile Yes a_mobile_no Action: Test different solvent B (e.g., propionitrile). q_mobile->a_mobile_no No sfc Advanced Solution: Use Supercritical Fluid Chromatography (SFC). q_mobile->sfc Yes fragmentation_pathway Distinguishing TAG Isomers by ESI-MS/MS Fragmentation cluster_AOA This compound (AOA) cluster_AAO 1,2-Diarachidonoyl-3-oleoyl glycerol (AAO) precursor Precursor Ion [M+NH₄]⁺ m/z 924.79 aoa_struct sn1: Arachidonic (A) sn2: Oleic (O) sn3: Arachidonic (A) precursor->aoa_struct Isomer 1 aao_struct sn1: Arachidonic (A) sn2: Arachidonic (A) sn3: Oleic (O) precursor->aao_struct Isomer 2 loss_a Neutral Loss of Arachidonic Acid (sn1/3) - C₂₀H₃₂O₂ aoa_struct->loss_a loss_o Neutral Loss of Oleic Acid (sn2) - C₁₈H₃₄O₂ aoa_struct->loss_o frag_ao [M+NH₄ - A]⁺ (High Intensity) loss_a->frag_ao frag_aa [M+NH₄ - O]⁺ (Low Intensity) loss_o->frag_aa loss_a2 Neutral Loss of Arachidonic Acid (sn1/2) - C₂₀H₃₂O₂ aao_struct->loss_a2 loss_o2 Neutral Loss of Oleic Acid (sn3) - C₁₈H₃₄O₂ aao_struct->loss_o2 frag_ao2 [M+NH₄ - A]⁺ (High Intensity) loss_a2->frag_ao2 frag_aa2 [M+NH₄ - O]⁺ (High Intensity) loss_o2->frag_aa2

References

Best practices for long-term storage of 1,3-Diarachidonoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 1,3-Diarachidonoyl-2-oleoyl glycerol?

For long-term stability, this compound should be stored at -20°C in its pure form, which is typically as an oil.[1] At this temperature, it is stable for at least four years.[1] If you have prepared a stock solution in an organic solvent, it should also be stored at -20°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[3][4]

Q2: What solvents are suitable for preparing stock solutions of this compound?

This compound is soluble in organic solvents such as Dimethylformamide (DMF) and ethanol (B145695), with a solubility of up to 10 mg/mL.[1] It also has limited solubility in a 1:1 mixture of ethanol and PBS (pH 7.2) at 0.5 mg/mL.[1] When preparing stock solutions, always use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Q3: What are the primary degradation pathways for this compound?

As a polyunsaturated triglyceride, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ester bonds linking the arachidonic and oleic acids to the glycerol backbone can be cleaved, resulting in the formation of free fatty acids, as well as di- and monoglycerides.[3]

  • Oxidation: The double bonds within the arachidonoyl and oleoyl (B10858665) chains are vulnerable to oxidation, especially when exposed to air and light.[3] This process can lead to the formation of hydroperoxides and other secondary oxidation products.[3]

Q4: How should I prepare a working solution from a stock solution for cell culture experiments?

To prepare a working solution, the stock solution of this compound in an organic solvent should be diluted directly into the pre-warmed cell culture medium or experimental buffer.[2] It is crucial to mix the solution thoroughly immediately after adding the lipid to ensure a homogenous suspension, as it will not truly dissolve in aqueous solutions but rather form a fine suspension or micelles.[2] The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]

Q5: What are appropriate negative controls for experiments using this compound?

A critical negative control is a "vehicle control," where the cells are treated with the same final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound.[2] This accounts for any potential effects of the solvent on the cells. An untreated group of cells should also be included as a baseline control.[2]

Storage and Solubility Data

ParameterRecommendationSource
Long-Term Storage Temperature -20°C[1]
Reported Stability ≥ 4 years at -20°C[1]
Solubility in DMF 10 mg/mL[1]
Solubility in Ethanol 10 mg/mL[1]
Solubility in Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results 1. Degradation of the compound due to improper storage or repeated freeze-thaw cycles.[4] 2. Incomplete solubilization of the lipid after thawing. 3. Pipetting errors. 4. Variability in cell health or density.[2]1. Prepare fresh aliquots from a properly stored stock solution. Ensure aliquots are used only once. 2. Ensure the solution is clear and homogenous before preparing dilutions. Gentle warming or sonication can aid in dissolving the compound, but be cautious with heat as it can accelerate degradation.[4] 3. Use calibrated pipettes and perform dilutions carefully. 4. Ensure consistent cell plating density and monitor cell health.
Precipitation of the compound upon dilution in aqueous buffer 1. The concentration of the lipid exceeds its solubility limit in the aqueous buffer.[4] 2. The organic solvent concentration is too high, causing the lipid to fall out of solution.1. Try working with lower concentrations of the lipid. 2. Consider using a carrier molecule, such as bovine serum albumin (BSA), to improve solubility and delivery to cells.[4] 3. Ensure the stock solution is added to the aqueous buffer dropwise while vortexing or sonicating to promote proper dispersion.[5]
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) 1. Presence of degradation products (e.g., free fatty acids, monoglycerides, diglycerides). 2. Oxidation of the polyunsaturated fatty acid chains. 3. Contamination from solvents or glassware.1. Confirm the identity of the main peak with a reference standard or mass spectrometry. 2. Store aliquots under an inert gas like nitrogen or argon and protect from light.[3] 3. Use high-purity solvents and ensure all glassware is thoroughly cleaned.

Experimental Protocols

Protocol 1: Reconstitution of this compound for Stock Solutions

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (as an oil)

  • High-purity, anhydrous solvent (e.g., DMF or ethanol)

  • Sterile, amber glass vials with Teflon-lined caps

  • Calibrated pipettes

  • Vortex mixer

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[4]

  • Carefully weigh the desired amount of the oil or calculate the volume of solvent needed to achieve the target concentration (e.g., 10 mg/mL).

  • Add the appropriate volume of the organic solvent to the vial containing the lipid.

  • Cap the vial tightly and vortex thoroughly until the oil is completely dissolved and the solution is clear.

  • To minimize oxidation, flush the headspace of the vial with an inert gas (nitrogen or argon) before sealing.[3]

  • Aliquot the stock solution into single-use amber glass vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

Objective: To evaluate the purity and stability of this compound after long-term storage.

Materials:

  • Stored sample of this compound

  • Fresh, high-purity reference standard of this compound

  • HPLC-grade solvents (e.g., Methyl Acetate, Acetonitrile, Isopropanol)

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the stored this compound (e.g., 10 mg/mL) in an appropriate solvent like methyl acetate.[3]

    • Prepare a stock solution of the fresh reference standard at the same concentration.

    • Create working dilutions of both the stored sample and the reference standard for HPLC analysis.

  • Chromatographic Conditions (Example):

    • The specific column and mobile phase will depend on the available instrumentation. A C18 column is often suitable for lipid analysis.

    • A gradient elution may be necessary to separate the triglyceride from potential degradation products.

  • Analysis:

    • Inject the reference standard to establish the retention time and peak shape for pure this compound.

    • Inject the stored sample.

    • Analyze the chromatogram of the stored sample for the appearance of new peaks (indicating degradation products) or a decrease in the area of the main peak compared to the reference standard.

  • Data Interpretation:

    • Calculate the purity of the stored sample by the area normalization method.

    • The presence of early-eluting peaks may suggest hydrolysis (free fatty acids), while a complex pattern of new peaks could indicate oxidation.

Visualizations

G cluster_storage Long-Term Storage Workflow receive Receive Compound store Store at -20°C (as oil) receive->store prepare_stock Prepare Stock Solution (e.g., 10 mg/mL in DMF/Ethanol) store->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_aliquots Store Aliquots at -20°C aliquot->store_aliquots use Use in Experiment store_aliquots->use

Caption: Recommended workflow for the long-term storage of this compound.

G cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Experimental Results Observed check_storage Check Storage Conditions (-20°C, single-use aliquots?) start->check_storage improper_storage Improper Storage check_storage->improper_storage prepare_new Prepare Fresh Aliquots improper_storage->prepare_new Yes check_solubilization Check Solubilization (Clear solution? Precipitate?) improper_storage->check_solubilization No prepare_new->check_solubilization incomplete_sol Incomplete Solubilization check_solubilization->incomplete_sol resolubilize Warm/Sonicate Gently incomplete_sol->resolubilize Yes check_cells Check Cell Health & Experimental Protocol incomplete_sol->check_cells No resolubilize->check_cells issue_resolved Issue Resolved check_cells->issue_resolved

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Validation & Comparative

The Shifting Landscape of Acylglycerols: A Comparative Look at Diacylglycerol and Triacylglycerol Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of current research indicates significant alterations in the levels of diacylglycerols (DAGs) and triacylglycerols (TAGs) in various diseased tissues compared to healthy counterparts. While specific quantitative data for 1,3-diarachidonoyl-2-oleoyl glycerol (B35011) (AOG), a specific triacylglycerol, remains scarce in the current body of scientific literature, the broader analysis of related lipid classes provides critical insights for researchers, scientists, and drug development professionals. These findings underscore the potential of lipid profiling in diagnostics and as a target for therapeutic intervention.

This guide synthesizes available quantitative data, details common experimental methodologies for lipid analysis, and illustrates the key signaling pathways involving these lipid molecules.

Quantitative Data Summary

The following tables summarize the observed changes in diacylglycerol and triacylglycerol levels across different diseases as reported in recent lipidomic studies. It is important to note that these studies often report on total DAG or TAG levels, or on specific species other than AOG.

Table 1: Comparison of Diacylglycerol (DAG) Levels in Healthy vs. Diseased Tissues

Disease StateTissue/FluidChange in DAG Levels Compared to Healthy ControlsKey Findings & Citations
Neurodegenerative Diseases
Alzheimer's DiseaseFrontal CortexElevatedConsistent observation across multiple studies, suggesting a role in disease pathogenesis.[1][2]
Parkinson's DiseaseFrontal CortexElevatedIncreased DAG levels may be a common feature of neurodegenerative diseases with proteinopathy.[3][4]
Lewy Body DiseaseFrontal CortexElevatedSimilar to Alzheimer's and Parkinson's, indicating a potential shared pathological mechanism.[3]
Cancer
Colorectal CancerTumor TissueLower total DAGs, but some individual species are higherAlterations in complex lipid metabolism are evident, with 11 out of 29 detected DAGs showing significant changes.[5]
Metabolic Disorders
Obesity and Type 2 DiabetesSkeletal MuscleElevatedIncreased DAG accumulation is linked to insulin (B600854) resistance.[6]

Table 2: Comparison of Triacylglycerol (TAG) Levels in Healthy vs. Diseased Tissues

Disease StateTissue/FluidChange in TAG Levels Compared to Healthy ControlsKey Findings & Citations
Neurodegenerative Diseases
Alzheimer's DiseaseBrain TissueElevatedStepwise increase from control to mild AD to severe AD, suggesting a correlation with disease progression.[2]
Parkinson's DiseaseFrontal CortexElevatedAbnormal accumulation may be linked to altered energy metabolism or impaired lipid processing.[7][8]
Cancer
Colorectal CancerTumor TissueLower total TAGs, but 21 individual species significantly higherHighlights the complexity of lipid remodeling in cancerous tissue.[5]
Various Cancers (in vitro)Cancer Cell LinesDecreased (under serum deprivation)Neutral lipid composition is markedly modified under nutrient stress.[9]
Metabolic Disorders
Metabolic SyndromePlasmaElevatedElevated fasting and postprandial triglyceride-rich lipoproteins are a central feature.[1][10]

Experimental Protocols

The quantification of specific lipid species such as diacylglycerols and triacylglycerols in biological samples is primarily achieved through advanced analytical techniques, most notably mass spectrometry coupled with chromatography.

Lipid Extraction and Analysis Workflow

A typical workflow for the analysis of DAGs and TAGs from tissue samples involves several key steps:

  • Tissue Homogenization: The tissue sample is homogenized in a suitable solvent, often a mixture of chloroform (B151607) and methanol, to disrupt cell membranes and release the lipids.

  • Lipid Extraction: A liquid-liquid extraction is performed to separate the lipids from other cellular components. The Folch method or the Bligh-Dyer method are commonly employed.

  • Sample Preparation: The extracted lipids are dried and then reconstituted in a solvent compatible with the analytical instrument. Internal standards (deuterated or odd-chain lipids) are often added at this stage for accurate quantification.

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography (LC) system. Reversed-phase chromatography is commonly used to separate the different lipid classes and individual molecular species based on their polarity and acyl chain length.

  • Mass Spectrometry Detection: The separated lipids are introduced into a mass spectrometer (MS). Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids. The mass spectrometer is operated in a specific mode (e.g., tandem MS or high-resolution MS) to identify and quantify the lipids based on their mass-to-charge ratio and fragmentation patterns.[11][12]

Quantitative Analysis

Quantification is typically achieved by comparing the signal intensity of the target lipid species to that of a known concentration of an internal standard.[11] For complex mixtures, a neutral loss scanning method in tandem MS can be used to identify and quantify TAG and DAG molecular species that contain identical fatty acyl groups.[11]

Signaling Pathways and Metabolic Workflows

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways, most notably in the activation of protein kinase C (PKC). Triacylglycerols, on the other hand, are primarily involved in energy storage.

Diacylglycerol Synthesis and Signaling

The diagram below illustrates the primary pathways for the synthesis of diacylglycerol and its role in activating Protein Kinase C.

DAG_Signaling cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses (e.g., Proliferation, Differentiation) PKC_active->Downstream phosphorylates targets Receptor G-protein Coupled Receptor Receptor->PLC activates Ligand Ligand Ligand->Receptor DAG->PKC_inactive activates

Caption: Diacylglycerol (DAG) signaling pathway.

Triacylglycerol Metabolism Workflow

The following diagram outlines the general workflow of triacylglycerol synthesis (lipogenesis) and breakdown (lipolysis).

TAG_Metabolism cluster_synthesis Lipogenesis (Synthesis) cluster_breakdown Lipolysis (Breakdown) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA + FattyAcylCoA1 Fatty Acyl-CoA FattyAcylCoA1->LPA PA Phosphatidic Acid LPA->PA + FattyAcylCoA2 Fatty Acyl-CoA FattyAcylCoA2->PA DAG_synth Diacylglycerol (DAG) PA->DAG_synth TAG Triacylglycerol (TAG) DAG_synth->TAG + FattyAcylCoA3 Fatty Acyl-CoA FattyAcylCoA3->TAG TAG_break Triacylglycerol (TAG) DAG_break Diacylglycerol (DAG) TAG_break->DAG_break FFA Free Fatty Acids TAG_break->FFA ATGL ATGL MAG Monoacylglycerol (MAG) DAG_break->MAG DAG_break->FFA HSL HSL Glycerol Glycerol MAG->Glycerol MAG->FFA MGL MGL

Caption: Triacylglycerol (TAG) metabolism workflow.

References

The Potential of 1,3-Diarachidonoyl-2-oleoyl glycerol as a Novel Biomarker for Metabolic Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome represents a cluster of cardiometabolic risk factors that significantly elevates the likelihood of developing type 2 diabetes, cardiovascular disease, and stroke. The search for more specific and sensitive biomarkers to improve early diagnosis and therapeutic monitoring is ongoing. While established biomarkers provide valuable clinical information, emerging lipidomic approaches are uncovering novel candidates that may offer deeper insights into the pathophysiology of the disease. This guide explores the potential of a specific triacylglycerol, 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (TG(20:4/18:1/20:4)), as a novel biomarker for metabolic syndrome, comparing it with current benchmark indicators.

It is important to note that as of late 2025, 1,3-Diarachidonoyl-2-oleoyl glycerol is not a clinically validated biomarker for any specific disease. This guide is presented as a forward-looking analysis based on the known roles of its constituent fatty acids and the broader class of triacylglycerols in metabolic diseases.

Comparative Analysis of Biomarkers for Metabolic Syndrome

The following table summarizes the characteristics of the hypothetical biomarker, this compound, against established biomarkers for metabolic syndrome.

BiomarkerClassRationale for Association with Metabolic SyndromeCurrent Status
This compound TriacylglycerolHypothetical: Altered levels may reflect dysregulation in arachidonic acid and oleic acid metabolism. Arachidonic acid is a precursor to pro-inflammatory signaling molecules, and chronic inflammation is a key component of metabolic syndrome.Investigational
Total Triglycerides Lipid PanelA core diagnostic criterion for metabolic syndrome. Elevated levels are indicative of insulin (B600854) resistance and impaired lipid metabolism.[1]Established
HDL Cholesterol LipoproteinA core diagnostic criterion. Low levels are associated with an increased risk of atherosclerotic cardiovascular disease.Established
Fasting Glucose CarbohydrateA core diagnostic criterion. Elevated levels indicate impaired glucose metabolism and insulin resistance.Established
High-Sensitivity C-Reactive Protein (hs-CRP) Inflammatory MarkerA marker of systemic inflammation, which is a known contributor to the pathogenesis of metabolic syndrome and its complications.Widely Used
Adiponectin AdipokineA hormone secreted by adipose tissue with anti-inflammatory and insulin-sensitizing effects. Low levels are associated with metabolic syndrome.Research/Specialty

Signaling Pathways and Rationale

The potential utility of this compound as a biomarker is rooted in the biological activities of its constituent fatty acids: arachidonic acid and oleic acid. Dysregulation of the pathways involving these lipids is a hallmark of metabolic dysfunction.

G Potential Signaling Relevance of this compound cluster_0 Metabolic Syndrome Pathophysiology cluster_1 Lipid Metabolism Insulin Resistance Insulin Resistance Dyslipidemia Dyslipidemia Insulin Resistance->Dyslipidemia Chronic Inflammation Chronic Inflammation Chronic Inflammation->Insulin Resistance TAG This compound Dyslipidemia->TAG Altered Levels AA Arachidonic Acid (AA) TAG->AA Lipolysis OA Oleic Acid (OA) TAG->OA Lipolysis Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids COX/LOX Enzymes Eicosanoids->Chronic Inflammation

Caption: Hypothetical signaling pathways linking this compound to metabolic syndrome.

Experimental Protocols for Validation

The validation of this compound as a biomarker would require rigorous analytical methods. A typical workflow for a lipidomic analysis to quantify this molecule in patient samples is outlined below.

Protocol: Quantification of this compound in Human Plasma
  • Sample Collection and Preparation:

    • Collect whole blood from fasting subjects into EDTA-containing tubes.

    • Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C.

    • Store plasma at -80°C until analysis.

    • For analysis, thaw plasma on ice. Perform a lipid extraction using a methyl-tert-butyl ether (MTBE)-based method. An internal standard, such as a deuterated version of the target lipid, should be added prior to extraction to control for analytical variability.

  • Lipid Separation and Detection:

    • Employ Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

    • Use a reverse-phase C18 column for chromatographic separation of the lipid species.

    • The mobile phase gradient will typically consist of a mixture of water, acetonitrile, and isopropanol (B130326) with an ammonium (B1175870) formate (B1220265) additive.

  • Data Acquisition and Analysis:

    • Operate the mass spectrometer in positive ion mode, acquiring data in full scan mode and/or targeted tandem mass spectrometry (MS/MS) mode for confirmation.

    • Identify this compound based on its accurate mass-to-charge ratio (m/z) and characteristic fragmentation pattern.

    • Quantify the lipid by integrating the area under the chromatographic peak and normalizing it to the internal standard.

G Experimental Workflow for Biomarker Validation Patient Cohort Patient Cohort Plasma Collection Plasma Collection Patient Cohort->Plasma Collection Lipid Extraction Lipid Extraction Plasma Collection->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biomarker Validation Biomarker Validation Statistical Analysis->Biomarker Validation

Caption: A generalized workflow for the validation of a lipid biomarker from clinical samples.

Logical Framework for Comparison

The assessment of any new biomarker hinges on its ability to outperform or complement existing ones across several key metrics. The logical relationship for evaluating this compound against an established marker like total triglycerides is illustrated below.

G Logical Comparison Framework cluster_metrics Performance Metrics New Biomarker TG(20:4/18:1/20:4) Sensitivity Sensitivity New Biomarker->Sensitivity Specificity Specificity New Biomarker->Specificity Prognostic Value Prognostic Value New Biomarker->Prognostic Value Correlation with Pathophysiology Correlation with Pathophysiology New Biomarker->Correlation with Pathophysiology Established Biomarker Total Triglycerides Established Biomarker->Sensitivity Established Biomarker->Specificity Established Biomarker->Prognostic Value Established Biomarker->Correlation with Pathophysiology

Caption: Key performance metrics for comparing a novel biomarker against an established standard.

Conclusion and Future Directions

While the direct validation of this compound as a biomarker for metabolic syndrome is yet to be undertaken, its molecular composition provides a strong rationale for its investigation. As a specific triacylglycerol, it has the potential to offer greater specificity regarding the underlying inflammatory and metabolic dysregulation compared to the measurement of total triglycerides. Future research should focus on targeted lipidomic studies in large, well-characterized patient cohorts with metabolic syndrome to quantify levels of this compound and assess its correlation with disease severity, progression, and response to therapeutic interventions. Such studies will be crucial in determining whether this specific lipid molecule can transition from a hypothetical candidate to a clinically useful biomarker.

References

Cross-validation of different analytical platforms for 1,3-Diarachidonoyl-2-oleoyl glycerol measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipid signaling molecules like 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (a specific diacylglycerol or DAG) is critical for unraveling complex biological pathways and advancing therapeutic interventions. The selection of an appropriate analytical platform is a pivotal decision that directly impacts data quality, throughput, and the ultimate success of a research endeavor. This guide provides a comprehensive cross-validation of common analytical platforms, offering a clear comparison of their performance characteristics and detailed experimental protocols to inform your selection process.

The analytical landscape for lipidomics is diverse, ranging from high-resolution mass spectrometry techniques to simpler, more accessible methods. While a direct comparative study for 1,3-Diarachidonoyl-2-oleoyl glycerol is not extensively documented, this guide leverages data from structurally similar diacylglycerols and triglycerides to provide a robust framework for methodological selection and validation.

Performance at a Glance: A Comparative Analysis

The choice of an analytical platform is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of various techniques applicable to the analysis of this compound, based on data from related lipid molecules.

Analytical PlatformLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (RSD%)Specificity/Selectivity
LC-MS/MS > 0.9980.1 - 10 ng/mL0.5 - 50 ng/mL95 - 105%< 15%High
HPLC-ELSD > 0.9950.02 - 0.2 µg/mL0.04 - 0.7 µg/mL90 - 110%< 10%Moderate
RP-HPLC-UV Observed over three orders of magnitude0.2 - 0.7 µg/mL (for 1,3-dilinolein)0.6 - 1.9 µg/mL (for 1,2-dioleoyl-sn-glycerol)DemonstratedDemonstratedModerate to High
ELISA N/A (Standard curve dependent)Typically in the low ng/mL range (for 2-AG)Typically in the low ng/mL range (for 2-AG)78 - 105% (for 2-AG)CV% < 10% (for 2-AG)High (Antibody dependent)
Thin-Layer Chromatography (TLC) Qualitative to Semi-quantitativeng to µg rangeN/AN/AN/ALow to Moderate

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) stands out as the gold standard for quantitative lipidomics, offering exceptional sensitivity and specificity. This technique is particularly adept at distinguishing between isomeric forms of diacylglycerols, a crucial capability for studying specific signaling pathways.

HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection) provides a more universal detection method for non-volatile analytes like DAGs, without the requirement for a chromophore. While less sensitive than MS detection, it offers good robustness.

RP-HPLC-UV (Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection) is a cost-effective and widely accessible technique. Its utility for DAG analysis is dependent on the presence of a UV-absorbing chromophore, with detection typically performed at low wavelengths (e.g., 205 nm).

ELISA (Enzyme-Linked Immunosorbent Assay) offers a high-throughput and sensitive method, provided a specific antibody for this compound is available. The performance of an ELISA is entirely dependent on the quality and specificity of the antibody used.

TLC (Thin-Layer Chromatography) is a simple, rapid, and inexpensive method primarily used for qualitative analysis, such as monitoring reaction progress or assessing sample purity. While it can be made semi-quantitative, it lacks the precision of other chromatographic techniques.

Experimental Workflows and Signaling Context

To aid in understanding the practical application of these platforms, the following diagrams illustrate a typical experimental workflow and the relevant signaling pathway for diacylglycerols.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh & Dyer, MTBE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc Liquid Chromatography (HPLC/UPLC) reconstitution->lc detector Detection (MS/MS, ELSD, UV) lc->detector quantification Quantification detector->quantification validation Method Validation quantification->validation

A generalized experimental workflow for DAG analysis.

dag_signaling receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag This compound (DAG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates response Downstream Cellular Responses pkc->response

A Comparative Guide to 1,3-Diarachidonoyl-2-oleoyl glycerol (AOA) and Other Triacylglycerols in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOA), a structured triacylglycerol (TAG), with other common dietary triacylglycerols such as triolein (B1671897) (rich in oleic acid) and tripalmitin (B1682551) (rich in palmitic acid). The unique stereospecific positioning of arachidonic acid (AA) at the sn-1 and sn-3 positions and oleic acid (OA) at the sn-2 position of the glycerol backbone in AOA dictates a distinct metabolic fate and subsequent signaling cascade compared to other TAGs.

Introduction to Triacylglycerol Metabolism

Dietary triacylglycerols are the primary form of fat consumed and stored in the body. Their metabolic processing begins in the small intestine, where pancreatic lipase (B570770) hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing free fatty acids (FFAs) and a 2-monoacylglycerol (2-MAG). The positioning of different fatty acids on the glycerol backbone is a critical determinant of their absorption and subsequent physiological effects. Fatty acids at the sn-2 position are generally absorbed as 2-monoacylglycerols, while those at the sn-1 and sn-3 positions are released as free fatty acids.

Metabolic Fate: AOA vs. Other Triacylglycerols

The specific structure of AOA leads to a unique profile of digestion products compared to TAGs like triolein or tripalmitin.

  • 1,3-Diarachidonoyl-2-oleoyl glycerol (AOA): Upon digestion, AOA is hydrolyzed into two molecules of free arachidonic acid and one molecule of 2-oleoyl glycerol (2-OG).

  • Triolein (OOO): This TAG is primarily composed of oleic acid at all three positions. Its digestion yields free oleic acid and 2-oleoyl glycerol.

  • Tripalmitin (PPP): Composed of palmitic acid at all three positions, its digestion produces free palmitic acid and 2-palmitoyl glycerol.

This differential breakdown is the foundation for the distinct metabolic and signaling effects of AOA.

Comparative Metabolic Effects: A Quantitative Overview

The following tables summarize the anticipated quantitative differences in key metabolic parameters based on the distinct metabolic pathways of AOA and other representative TAGs. It is important to note that direct comparative human or animal studies on AOA are limited; therefore, these comparisons are inferred from studies on structured lipids with similar fatty acid positioning and the known metabolic roles of arachidonic acid and 2-oleoyl glycerol.

Table 1: Postprandial Lipid Response

ParameterThis compound (AOA)TrioleinTripalmitinRationale & References
Peak Plasma Triglycerides Potentially lowerHigherHighestStructured lipids, particularly those yielding 2-monoacylglycerols, can lead to altered chylomicron assembly and clearance.[1]
Chylomicron Clearance Potentially fasterModerateSlowerThe specific structure of re-esterified TAGs can influence their interaction with lipoprotein lipase.
Plasma Free Fatty Acids Elevated Arachidonic AcidElevated Oleic AcidElevated Palmitic AcidDirect result of lipolysis of the respective TAGs.

Table 2: Hormonal and Inflammatory Responses

ParameterThis compound (AOA)TrioleinTripalmitinRationale & References
GLP-1 Secretion IncreasedModerately IncreasedNo significant direct effect2-oleoyl glycerol is a known agonist of GPR119, a receptor that stimulates GLP-1 release.[2][3][4][5]
Insulin (B600854) Sensitivity Potentially improvedNeutral to slightly improvedPotentially impairedIncreased GLP-1 can enhance insulin secretion and sensitivity. Palmitic acid is known to induce insulin resistance.
Pro-inflammatory Eicosanoids Potentially increased (e.g., PGE2, LTB4)LowLowArachidonic acid is a precursor for both pro- and anti-inflammatory eicosanoids. The balance depends on the cellular context.[6]
Endocannabinoid System Potential for 2-AG productionNo direct effectNo direct effectIntracellular isomerization of 2-oleoyl glycerol to 1-oleoyl glycerol and subsequent acylation could potentially lead to the formation of diacylglycerols that are precursors to 2-arachidonoyl glycerol (2-AG), an endocannabinoid.[7][8]

Signaling Pathways and Mechanisms

The distinct metabolites of AOA initiate unique signaling cascades that are not activated by more common dietary TAGs.

2-Oleoyl Glycerol and GLP-1 Secretion

The 2-oleoyl glycerol (2-OG) produced from AOA digestion acts as a signaling molecule in the gut. It is an agonist for the G-protein coupled receptor 119 (GPR119) expressed on enteroendocrine L-cells.[2][3][4][5] Activation of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with beneficial effects on glucose homeostasis, including enhanced insulin secretion and improved insulin sensitivity.

GPR119_Signaling cluster_L_Cell L-Cell AOA 1,3-Diarachidonoyl- 2-oleoyl glycerol (AOA) Digestion Pancreatic Lipase AOA->Digestion Digestion in Small Intestine Two_OG 2-Oleoyl Glycerol (2-OG) Digestion->Two_OG GPR119 GPR119 Two_OG->GPR119 Agonist AC Adenylyl Cyclase GPR119->AC Activates L_Cell Enteroendocrine L-Cell cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates GLP1_Release GLP-1 Release PKA->GLP1_Release Stimulates Metabolic_Effects Improved Glucose Homeostasis Enhanced Insulin Secretion GLP1_Release->Metabolic_Effects

2-Oleoyl Glycerol Signaling Pathway.
Arachidonic Acid and Eicosanoid Synthesis

The free arachidonic acid released from AOA is a precursor to a large family of signaling molecules called eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation, immunity, and cellular signaling. The specific eicosanoids produced depend on the enzymatic pathways activated in different cell types (e.g., cyclooxygenase (COX) and lipoxygenase (LOX)). This makes the net effect of arachidonic acid context-dependent, with the potential for both pro- and anti-inflammatory outcomes.

Arachidonic_Acid_Metabolism AOA 1,3-Diarachidonoyl- 2-oleoyl glycerol (AOA) Digestion Pancreatic Lipase AOA->Digestion AA Arachidonic Acid (AA) Digestion->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) COX->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation & Immune Response Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation

Arachidonic Acid Metabolism to Eicosanoids.

Experimental Protocols

Oral Fat Tolerance Test (OFTT) for Comparative Analysis of Triacylglycerols

The Oral Fat Tolerance Test (OFTT) is a standard method to assess postprandial lipemia. This protocol can be adapted to compare the metabolic effects of AOA with other TAGs in a rodent model.

Objective: To compare the postprandial triglyceride, glucose, and hormone responses to an oral gavage of AOA, triolein, and tripalmitin in mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound (AOA)

  • Triolein

  • Tripalmitin

  • Emulsifying agent (e.g., soybean oil)

  • Gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge

  • Assay kits for triglycerides, glucose, insulin, and GLP-1

Procedure:

  • Acclimation: House mice under standard conditions for at least one week before the experiment.

  • Fasting: Fast mice for 4-6 hours prior to the OFTT.

  • Baseline Blood Sample (t=0): Collect a small blood sample from the tail vein.

  • Oral Gavage: Administer a standardized dose of the test fat (e.g., 10 µL/g body weight) emulsified in a carrier oil via oral gavage. Assign mice to one of three groups: AOA, Triolein, or Tripalmitin.

  • Post-Gavage Blood Sampling: Collect blood samples at regular intervals (e.g., 30, 60, 120, and 240 minutes) post-gavage.

  • Plasma Separation: Centrifuge blood samples to separate plasma.

  • Biochemical Analysis: Analyze plasma samples for triglyceride, glucose, insulin, and GLP-1 concentrations using commercially available kits.

  • Data Analysis: Calculate the area under the curve (AUC) for each parameter to compare the overall postprandial response between the different fat groups.

OFTT_Workflow start Start acclimation Acclimatize Mice start->acclimation fasting Fast Mice (4-6h) acclimation->fasting baseline_blood Baseline Blood Sample (t=0) fasting->baseline_blood gavage Oral Gavage with Test TAG (AOA, Triolein, or Tripalmitin) baseline_blood->gavage post_gavage_blood Serial Blood Sampling (t=30, 60, 120, 240 min) gavage->post_gavage_blood plasma_separation Centrifuge for Plasma post_gavage_blood->plasma_separation analysis Biochemical Analysis (Triglycerides, Glucose, Insulin, GLP-1) plasma_separation->analysis data_analysis Data Analysis (AUC) analysis->data_analysis end End data_analysis->end

Oral Fat Tolerance Test Workflow.

Conclusion

This compound (AOA) represents a structured triacylglycerol with a unique metabolic profile compared to more common dietary fats. Its digestion yields 2-oleoyl glycerol, a signaling molecule that can beneficially modulate glucose homeostasis through GLP-1 secretion, and free arachidonic acid, a precursor to potent inflammatory and immune-modulating eicosanoids. These distinct metabolic fates suggest that AOA could have significantly different effects on postprandial lipemia, insulin sensitivity, and inflammatory status. Further direct comparative studies are warranted to fully elucidate the quantitative metabolic impact of AOA and its potential applications in therapeutic and nutritional contexts. Researchers designing studies with AOA should consider its unique properties and employ appropriate analytical methods to track its specific metabolites and their downstream effects.

References

A Head-to-Head Comparison of Extraction Methods for 1,3-Diarachidonoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal extraction method for 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011), a critical signaling lipid. This report provides a detailed comparison of three prevalent extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), supported by experimental data and detailed protocols.

The accurate quantification of 1,3-Diarachidonoyl-2-oleoyl glycerol (DAG), a key intermediate in various physiological and pathological signaling pathways, is paramount for research in cellular metabolism and drug development. The choice of extraction method significantly impacts the recovery, purity, and ultimately, the reliability of downstream analyses. This guide offers an objective comparison of common extraction methodologies to aid researchers in selecting the most appropriate technique for their specific experimental needs.

Performance Comparison of Extraction Methods

The following table summarizes the key performance metrics for the Liquid-Liquid Extraction (Folch Method), Solid-Phase Extraction, and Supercritical Fluid Extraction of diacylglycerols. While specific data for this compound is limited, the presented data for the broader diacylglycerol class provides a valuable benchmark for method selection.

FeatureLiquid-Liquid Extraction (Folch)Solid-Phase Extraction (Aminopropyl)Supercritical Fluid Extraction (CO₂)
Principle Partitioning between immiscible liquid phases based on polarity.Selective adsorption of analytes onto a solid sorbent followed by elution.Dissolution of analytes into a supercritical fluid.
Typical Recovery High for a broad range of lipids, including DAGs. Generally considered a "gold standard" for total lipid extraction.[1][2]Generally high, often >70% for various lipid classes.[3]Can be very high, often exceeding conventional methods, but is highly dependent on optimization of parameters.
Purity of Extract Can be lower due to co-extraction of other lipid classes and non-lipid contaminants.[4]High, as it allows for effective fractionation and removal of interfering substances.[5][6]High selectivity can be achieved by tuning pressure and temperature, leading to a purer extract.[7]
Selectivity for DAGs Moderate. Co-extracts other neutral lipids.High. Specific elution protocols can isolate the DAG fraction.[5]High. Selectivity can be finely tuned for neutral lipids like DAGs.
Processing Time Moderate to long, involves multiple steps including phase separation and solvent evaporation.[1]Can be faster than LLE, especially with the use of vacuum manifolds and 96-well plates.[3]Can be relatively fast, especially at analytical scale.[7]
Solvent Consumption High, utilizes significant volumes of chlorinated solvents.[1]Lower than LLE, but still requires organic solvents for conditioning, washing, and elution.[5]Minimal organic solvent usage, primarily uses CO₂ which is considered a "green" solvent.[7]
Cost Relatively low in terms of consumables, but solvent disposal costs can be significant.Higher initial cost for cartridges/plates, but can be offset by reduced solvent usage and disposal costs.High initial instrument cost, but lower operating costs due to inexpensive CO₂.
Automation Potential Can be automated but is often performed manually.Highly amenable to automation using robotic liquid handlers and 96-well plate formats.[3]Fully automated systems are available.

Experimental Protocols

Detailed methodologies for each of the compared extraction techniques are provided below. These protocols are based on established methods for diacylglycerol extraction and can be adapted for this compound.

Liquid-Liquid Extraction (LLE) - Modified Folch Method

This method is a widely used technique for the total lipid extraction from biological samples.[1][8]

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the sample (e.g., 1 g of tissue) in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture (i.e., 20 mL).

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes (i.e., 4 mL) of 0.9% NaCl solution to the homogenate. Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.

Solid-Phase Extraction (SPE) - Aminopropyl Cartridges

This method allows for the selective isolation of diacylglycerols from a total lipid extract.[5]

Materials:

Procedure:

  • Sample Preparation: Reconstitute the dried total lipid extract in hexane.

  • Cartridge Conditioning: Condition the aminopropyl SPE cartridge by passing 3 mL of hexane through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a hexane:ethyl acetate (9:1, v/v) solution to elute non-polar lipids like cholesterol esters and triacylglycerols. Discard this eluate.

  • Elution of Diacylglycerols: Elute the diacylglycerol fraction with 5 mL of a hexane:ethyl acetate (8:2, v/v) solution. Collect this fraction in a clean glass tube.

  • Solvent Evaporation: Evaporate the collected diacylglycerol fraction to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the purified diacylglycerol extract in an appropriate solvent for your analytical method.

Supercritical Fluid Extraction (SFE)

SFE is a "green" alternative that utilizes supercritical CO₂ for the extraction of lipids.[7][9] The following is a general procedure that requires optimization for specific applications.

Materials:

  • Lyophilized and ground biological sample

  • Supercritical Fluid Extractor

  • Supercritical grade CO₂

  • Collection vials

Procedure:

  • Sample Preparation: The biological sample should be lyophilized (freeze-dried) to remove water and ground to a fine powder to increase the surface area for extraction.

  • Extractor Setup: Pack the ground sample into the extraction vessel of the SFE system.

  • Extraction Parameters: Set the desired extraction parameters. Typical conditions for lipid extraction include pressures between 200 and 400 bar and temperatures between 40 and 60°C.

  • Extraction: Pump supercritical CO₂ through the extraction vessel. The dissolved lipids are carried with the CO₂ to a separator.

  • Collection: In the separator, the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the lipid extract to precipitate into a collection vial.

  • Fractionation (Optional): By implementing stepwise changes in pressure and temperature, different lipid classes can be fractionated during the extraction process.

Visualizing the Extraction Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for Liquid-Liquid Extraction and Solid-Phase Extraction.

LLE_Workflow start Sample Homogenization (Chloroform:Methanol) agitation Agitation start->agitation phase_separation Phase Separation (Addition of NaCl solution & Centrifugation) agitation->phase_separation collect_organic Collect Lower Organic Phase phase_separation->collect_organic evaporation Solvent Evaporation (under Nitrogen) collect_organic->evaporation reconstitution Reconstitution in Analysis Solvent evaporation->reconstitution end Analysis reconstitution->end

Liquid-Liquid Extraction Workflow

SPE_Workflow start Total Lipid Extract (in Hexane) sample_loading Sample Loading start->sample_loading conditioning SPE Cartridge Conditioning (Hexane) conditioning->sample_loading washing Wash Non-Polar Lipids (Hexane:Ethyl Acetate 9:1) sample_loading->washing elution Elute Diacylglycerols (Hexane:Ethyl Acetate 8:2) washing->elution evaporation Solvent Evaporation (under Nitrogen) elution->evaporation reconstitution Reconstitution in Analysis Solvent evaporation->reconstitution end Analysis reconstitution->end

Solid-Phase Extraction Workflow

Conclusion

The selection of an appropriate extraction method for this compound is a critical step that influences the accuracy and reliability of research findings. For broad, untargeted lipidomic analyses where high recovery of all lipid classes is desired, the Folch Liquid-Liquid Extraction method remains a robust, albeit solvent-intensive, choice.[1] For studies requiring high purity and specific isolation of the diacylglycerol fraction, Solid-Phase Extraction offers superior selectivity and is highly amenable to high-throughput workflows.[3][5] For researchers prioritizing environmentally friendly methods and high selectivity, Supercritical Fluid Extraction presents a powerful, though instrumentally intensive, alternative.[7] The detailed protocols and comparative data in this guide are intended to empower researchers to make an informed decision based on their specific analytical goals, available resources, and desired sample throughput.

References

Confirming the Identity of 1,3-Diarachidonoyl-2-oleoyl Glycerol Using High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of complex lipids is paramount in lipidomics, drug development, and nutritional science. 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) is a triacylglycerol (TAG) containing two polyunsaturated arachidonic acid (20:4) moieties and one monounsaturated oleic acid (18:1) moiety.[1] Its specific isomeric form dictates its metabolic fate and signaling functions. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) stands as the definitive technique for the unambiguous identification of such complex lipid structures, offering unparalleled sensitivity and specificity.[2][3]

This guide provides a comparative framework for confirming the identity of 1,3-Diarachidonoyl-2-oleoyl glycerol, distinguishing it from its structural isomers using HRMS.

High-Resolution Mass Spectrometry Data Comparison

The primary challenge in identifying this compound (AoA) lies in differentiating it from its positional isomer, 1,2-Diarachidonoyl-3-oleoyl glycerol (AAo). Both isomers possess the identical elemental composition (C₆₁H₁₀₀O₆) and monoisotopic mass.[1] Differentiation is achieved by analyzing the fragmentation patterns of precursor ions generated by soft ionization techniques like electrospray ionization (ESI).[4]

During tandem mass spectrometry (MS/MS), the precursor ion (commonly an ammonium (B1175870) adduct, [M+NH₄]⁺) is fragmented. This process predominantly results in the neutral loss of a fatty acid, yielding diacylglycerol-like fragment ions.[5] The relative intensities of these fragment ions are key to identifying the fatty acid's original position on the glycerol backbone. Generally, fatty acids at the sn-1 and sn-3 positions are lost more readily than the fatty acid at the sn-2 position.[6]

Table 1: Comparative High-Resolution MS/MS Data for TAG Isomers

AnalyteMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+NH₄]⁺ (m/z)Key Fragment Ions (m/z) and Interpretation
This compound (AoA) C₆₁H₁₀₀O₆928.7516946.7785[M+NH₄-C₂₀H₃₂O₂]⁺ = 642.52 (Loss of Arachidonic Acid - High Intensity)[M+NH₄-C₁₈H₃₄O₂]⁺ = 664.50 (Loss of Oleic Acid - Low Intensity)
1,2-Diarachidonoyl-3-oleoyl glycerol (AAo) C₆₁H₁₀₀O₆928.7516946.7785[M+NH₄-C₂₀H₃₂O₂]⁺ = 642.52 (Loss of Arachidonic Acid - Medium Intensity)[M+NH₄-C₁₈H₃₄O₂]⁺ = 664.50 (Loss of Oleic Acid - High Intensity)
1,2-Dioleoyl-3-arachidonoyl glycerol (OOA) C₅₉H₁₀₄O₆904.7829922.8098[M+NH₄-C₁₈H₃₄O₂]⁺ = 640.51 (Loss of Oleic Acid - High Intensity)[M+NH₄-C₂₀H₃₂O₂]⁺ = 618.53 (Loss of Arachidonic Acid - Medium Intensity)

Note: The exact m/z values are calculated based on monoisotopic masses. Intensities are relative and serve as a guide for structural elucidation.

Experimental Protocols

A robust analytical method is crucial for the reliable identification of TAG isomers. The following protocol outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

Protocol 1: Analysis of Triacylglycerols by UPLC-HRMS/MS
  • Sample Preparation:

    • Prepare a stock solution of the TAG standard (e.g., 1 mg/mL) in a solvent like chloroform (B151607) or methanol.

    • For analysis, dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the initial mobile phase (e.g., 90:10 acetonitrile/isopropanol with 10 mM ammonium acetate).

  • Liquid Chromatography (LC):

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is effective for separating TAGs based on their hydrophobicity.[2]

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.

    • Gradient: A shallow gradient, slowly increasing the percentage of Mobile Phase B, is typically used to resolve complex lipid mixtures.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS):

    • System: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 300°C.

    • Full Scan (MS1) Parameters:

      • Mass Range: m/z 300-1200.

      • Resolution: 70,000 FWHM (at m/z 200).

    • Tandem MS (MS/MS) Parameters (Data-Dependent Acquisition):

      • Activation Type: Higher-energy Collisional Dissociation (HCD).

      • Collision Energy: Normalized collision energy (NCE) stepped at 25, 30, 35%.

      • Resolution: 17,500 FWHM.

      • Isolation Window: 1.0 m/z.

  • Data Analysis:

    • Identify the precursor ion corresponding to the [M+NH₄]⁺ adduct of the target TAG.

    • Analyze the MS/MS spectrum to identify fragment ions corresponding to the neutral loss of fatty acids.

    • Compare the relative intensities of the diacylglycerol-like fragment ions to determine the fatty acid positions, as detailed in Table 1.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the identification of this compound.

G Figure 1. Experimental Workflow for TAG Identification. cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Standard TAG Standard Dilution Dilution in Mobile Phase Standard->Dilution UPLC UHPLC Separation (C18 Column) Dilution->UPLC Injection HRMS HRMS Detection (ESI+) UPLC->HRMS MSMS Tandem MS (HCD) Fragmentation HRMS->MSMS Precursor Precursor Ion ID ([M+NH₄]⁺) MSMS->Precursor Data Acquisition Fragment Fragment Ion Analysis (Neutral Loss) Precursor->Fragment Comparison Intensity Comparison (sn-1/3 vs sn-2) Fragment->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Figure 1. Experimental Workflow for TAG Identification.
Associated Signaling Pathway

While TAGs are primarily for energy storage, their hydrolysis releases fatty acids that are potent signaling molecules. Arachidonic acid, released from this compound, is a key precursor in the eicosanoid signaling pathway, which is involved in inflammation and other physiological processes.[7][8]

G Figure 2. Arachidonic Acid Eicosanoid Pathway. cluster_pathways Eicosanoid Synthesis TAG This compound Lipase Lipase (e.g., ATGL, HSL) TAG->Lipase AA Arachidonic Acid (AA) Lipase->AA Oleic Oleic Acid Lipase->Oleic COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX->Prostaglandins Leukotrienes Leukotrienes (LTs) Lipoxins (LXs) LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Allergy Allergy Leukotrienes->Allergy Vaso Vasodilation EETs->Vaso

Figure 2. Arachidonic Acid Eicosanoid Pathway.

References

Inter-laboratory comparison of 1,3-Diarachidonoyl-2-oleoyl glycerol quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,3-Diarachidonoyl-2-oleoyl glycerol, a specific diacylglycerol (DAG) molecule. Diacylglycerols are critical signaling lipids involved in a multitude of cellular processes, making their accurate quantification essential for research in cell signaling, metabolism, and drug discovery.

Due to the absence of a formal inter-laboratory comparison study for this compound, this guide presents a comparison of common analytical techniques used for diacylglycerol analysis, supported by experimental data for similar lipid species. This will aid researchers in selecting the most appropriate method for their specific needs, ensuring data accuracy and reproducibility.

Data Presentation: Comparison of Analytical Methods

The accurate quantification of diacylglycerols is heavily dependent on the analytical method employed. The two most prominent techniques are High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods hinges on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.

Below is a summary of typical performance characteristics for these methods based on the analysis of various diacylglycerol species.

Performance CharacteristicHPLC-ELSDLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.02 - 0.2 µg/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.04 - 0.7 µg/mL0.5 - 50 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (RSD%)
- Repeatability< 5%< 10%
- Intermediate Precision< 10%< 15%
Specificity/Selectivity ModerateHigh
Robustness GoodModerate

Note: This data is compiled from various studies on diacylglycerols and serves as a general guide. Actual performance may vary based on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reliable and reproducible quantification of this compound.

1. Lipid Extraction

A crucial first step in the analytical workflow is the efficient extraction of lipids from the biological sample. The Folch or Bligh-Dyer methods are commonly employed.

  • Homogenization: The sample (e.g., cell pellet, tissue) is homogenized in a chloroform/methanol mixture.

  • Phase Separation: The addition of water or a saline solution induces a phase separation, resulting in an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: The lower organic phase is carefully collected.

  • Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the dried lipid extract.

  • Reconstitution: The lipid extract is reconstituted in a suitable solvent compatible with the subsequent chromatographic analysis.

2. HPLC-ELSD Method

This method is well-suited for the quantification of diacylglycerols in less complex matrices where high sensitivity is not the primary requirement.

  • Sample Preparation: The reconstituted lipid extract is filtered through a 0.22 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • LC System: A standard HPLC system.

    • Column: A silica (B1680970) or C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of non-polar and polar organic solvents (e.g., hexane/isopropanol/acetic acid).[1]

    • Flow Rate: Typically around 1 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature (e.g., 50°C) to ensure reproducible retention times.[1]

    • Injection Volume: 5-20 µL.[1]

  • ELSD Conditions:

    • Drift Tube Temperature: Optimized for the specific analyte and mobile phase.

    • Nebulizer Gas (Nitrogen) Pressure: Adjusted to ensure efficient nebulization.

3. LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for lipidomics and the quantification of low-abundance diacylglycerol species.

  • Sample Preparation:

    • The reconstituted lipid extract is filtered.

    • For enhanced sensitivity and chromatographic performance, derivatization of the diacylglycerol may be performed. A common agent is N,N-dimethylglycine, which adds a permanent positive charge.

  • Chromatographic Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with a modifier (e.g., formic acid and/or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol.[2]

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[2][3]

    • Column Temperature: Controlled to ensure reproducibility.

    • Injection Volume: 1-5 µL.[2][3]

  • MS/MS Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Homogenization Homogenization in Chloroform/Methanol Sample->Homogenization PhaseSeparation Phase Separation Homogenization->PhaseSeparation LipidExtraction Lipid Extraction (Organic Phase) PhaseSeparation->LipidExtraction Evaporation Solvent Evaporation LipidExtraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_ELSD HPLC-ELSD Analysis Reconstitution->HPLC_ELSD Option 1 LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Option 2 PeakIntegration Peak Integration HPLC_ELSD->PeakIntegration LC_MSMS->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for diacylglycerol (DAG) quantification.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 hydrolysis PLC Phospholipase C (PLC) PLC->PIP2 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

A Comparative Guide to the Biological Activity of 1,3-Diarachidonoyl-2-oleoyl glycerol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Functional Differences: A Tale of Two Isomers

The primary distinction in the biological activity of these TAG isomers arises from their differential hydrolysis by lipases and the distinct roles of their resulting metabolites. Pancreatic lipase (B570770), the key enzyme in dietary fat digestion, preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. This specificity dictates the generation of distinct diacylglycerol (DAG) and monoacylglycerol (MAG) species, which have markedly different signaling capabilities.

1,3-Diarachidonoyl-2-oleoyl glycerol (AOA) is expected to be hydrolyzed to yield 2-oleoyl glycerol (a monoacylglycerol) and free arachidonic acid. In contrast, its isomers will produce different sets of metabolites, leading to divergent downstream signaling events.

Comparative Data on Hydrolysis and Signaling Potential

The following table summarizes the predicted hydrolysis products of AOA and its isomers and the known biological activities of these products.

Triacylglycerol IsomerPredicted Primary Hydrolysis ProductsKey Biological Activities of Metabolites
This compound (AOA) 2-Oleoyl glycerol (2-OG)Arachidonic Acid (free fatty acid)2-OG: Known to be an agonist for GPR119, stimulating GLP-1 release.[1] Arachidonic Acid: A precursor to a vast array of pro-inflammatory and anti-inflammatory eicosanoids (prostaglandins, leukotrienes, etc.).[2] It can also synergistically activate Protein Kinase C (PKC) with 1,2-diacylglycerols.[3][4][5][6][7]
1,2-Diarachidonoyl-3-oleoyl glycerol 1,2-Diarachidonoyl glycerol (DAG)Oleic Acid (free fatty acid)1,2-Diarachidonoyl glycerol: A potent activator of Protein Kinase C (PKC), a key enzyme in numerous signal transduction pathways regulating cell growth, differentiation, and apoptosis.[8] Oleic Acid: Generally considered to have anti-inflammatory properties and can influence membrane fluidity.
1,3-Dioleoyl-2-arachidonoyl glycerol 2-Arachidonoyl glycerol (2-AG)Oleic Acid (free fatty acid)2-AG: A well-characterized endocannabinoid that acts as an agonist for cannabinoid receptors (CB1 and CB2), playing a crucial role in neurotransmission, inflammation, and pain perception.[9] Oleic Acid: As above.

Signaling Pathways and Metabolic Fate

The differential metabolism of these TAG isomers leads to the activation of distinct signaling pathways. The hydrolysis of 1,2-diarachidonoyl-3-oleoyl glycerol is predicted to be a potent activator of the PKC pathway, while the metabolites of this compound and 1,3-dioleoyl-2-arachidonoyl glycerol are more likely to engage in eicosanoid synthesis and endocannabinoid signaling, respectively.

cluster_0 1,2-Diarachidonoyl-3-oleoyl glycerol cluster_1 This compound cluster_2 1,3-Dioleoyl-2-arachidonoyl glycerol 1,2-DAG 1,2-Diarachidonoyl glycerol PKC Protein Kinase C (PKC) 1,2-DAG->PKC Activates Cellular_Response_1 Cellular Responses (Growth, Proliferation) PKC->Cellular_Response_1 AA Arachidonic Acid Eicosanoids Eicosanoids (Prostaglandins, etc.) AA->Eicosanoids Metabolized by COX/LOX Inflammation Inflammatory Response Eicosanoids->Inflammation 2-AG 2-Arachidonoyl glycerol (2-AG) CB_Receptors Cannabinoid Receptors (CB1/CB2) 2-AG->CB_Receptors Activates Cellular_Response_2 Neuromodulation, Pain Perception CB_Receptors->Cellular_Response_2

Predicted primary signaling pathways of TAG isomers.

Experimental Protocols

While direct comparative experiments are lacking, researchers can adapt existing methodologies to investigate the differential effects of these isomers.

In Vitro Hydrolysis Assay

This protocol is designed to compare the susceptibility of the TAG isomers to pancreatic lipase and to identify the resulting hydrolysis products.

Materials:

  • Porcine pancreatic lipase

  • Tris-HCl buffer (pH 8.0)

  • Bile salts (e.g., sodium taurocholate)

  • Calcium chloride (CaCl2)

  • This compound and its isomers

  • Internal standard (e.g., a TAG with a fatty acid not present in the substrates)

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system for product separation and quantification.

Procedure:

  • Prepare a substrate emulsion by sonicating the TAG isomer in Tris-HCl buffer containing bile salts.

  • Initiate the reaction by adding pancreatic lipase and CaCl2.

  • Incubate the reaction mixture at 37°C with constant stirring.

  • Stop the reaction at various time points by adding a quenching solution (e.g., HCl and then organic solvent for extraction).

  • Extract the lipids from the reaction mixture.

  • Analyze the lipid extract by TLC or HPLC to separate and quantify the remaining TAG, and the resulting DAGs, MAGs, and free fatty acids.

Start Prepare TAG Emulsion Add_Lipase Add Pancreatic Lipase & CaCl2 Start->Add_Lipase Incubate Incubate at 37°C Add_Lipase->Incubate Stop_Reaction Stop Reaction & Extract Lipids Incubate->Stop_Reaction Analyze Analyze by TLC/HPLC Stop_Reaction->Analyze

Workflow for in vitro hydrolysis of TAG isomers.
Cell-Based Protein Kinase C (PKC) Activation Assay

This assay can be used to compare the ability of the TAG isomers and their hydrolysis products to activate PKC in a cellular context.

Materials:

  • Cell line expressing a PKC isoform of interest (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • TAG isomers and their potential hydrolysis products (e.g., 1,2-diarachidonoyl glycerol)

  • Phorbol ester (e.g., PMA) as a positive control

  • PKC activity assay kit (e.g., based on phosphorylation of a specific substrate)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the TAG isomers or their hydrolysis products at various concentrations for a defined period. Include a vehicle control and a positive control (PMA).

  • Lyse the cells and collect the cell lysates.

  • Measure the PKC activity in the cell lysates using a commercially available kit according to the manufacturer's instructions.

  • Normalize the PKC activity to the total protein concentration of each sample.

Conclusion

The positional isomerism of fatty acids within a triacylglycerol molecule is a critical determinant of its biological activity. Based on established principles of lipid biochemistry, this compound and its isomers are predicted to have distinct metabolic fates and engage different signaling pathways. While 1,2-diarachidonoyl-3-oleoyl glycerol is likely a precursor to the potent signaling molecule 1,2-diarachidonoyl glycerol, which activates PKC, this compound and 1,3-dioleoyl-2-arachidonoyl glycerol are expected to be sources of free arachidonic acid and the endocannabinoid 2-arachidonoyl glycerol, respectively. These differences have significant implications for their potential roles in cellular processes such as inflammation, cell proliferation, and neuromodulation. The provided experimental frameworks offer a starting point for researchers to empirically validate these predicted differences in biological activity.

References

Statistical Analysis of 1,3-Diarachidonoyl-2-oleoyl glycerol: A Comparative Guide for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of specific lipid molecules is paramount. 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) is a specific triacylglycerol (TAG) containing two arachidonic acid molecules and one oleic acid molecule. In the context of cellular signaling and metabolism, the diacylglycerol (DAG) form, 1,3-diarachidonoyl-glycerol, and its isomers are of significant interest. This guide provides a comparative analysis of the data and methodologies relevant to the study of arachidonic acid-containing diacylglycerols in clinical research, with a focus on their potential signaling roles.

Comparative Analysis of Constituent Fatty Acids

The biological effects of 1,3-Diarachidonoyl-2-oleoyl glycerol are largely determined by its constituent fatty acids: arachidonic acid and oleic acid. Understanding their individual properties and roles is crucial for hypothesizing the function of the parent molecule.

FeatureArachidonic Acid (AA)Oleic Acid (OA)
Chemical Classification Polyunsaturated Omega-6 Fatty Acid (20:4n-6)Monounsaturated Omega-9 Fatty Acid (18:1n-9)
Primary Biological Role Precursor to eicosanoids (prostaglandins, thromboxanes, leukotrienes) involved in inflammation and cell signaling.[1]A major component of membrane phospholipids, influencing membrane fluidity. Associated with various health benefits.
Inflammatory Properties Generally pro-inflammatory through its eicosanoid metabolites.Generally considered to have anti-inflammatory effects.
Signaling Involvement A key component of signaling lipids like 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid.[2][3]Can modulate signaling pathways, including those involved in cell proliferation and apoptosis.
Clinical Relevance Implicated in inflammatory diseases, neurological function, and cancer.[2]Studied for its role in cardiovascular health and metabolic syndrome.

Signaling Pathways of Arachidonate-Containing Diacylglycerols

Diacylglycerols are critical second messengers in a multitude of cellular signaling cascades. The specific fatty acid composition of a DAG molecule can determine its downstream effects. Diacylglycerols containing arachidonic acid are of particular interest as they are precursors to the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate a diacylglycerol, which is then acted upon by diacylglycerol lipase (B570770) (DAGL) to produce 2-AG.[2]

2-AG_Signaling_Pathway PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC Phospholipase C (PLC) DAG 1-stearoyl-2-arachidonoyl-sn-glycerol (DAG) PLC->DAG Hydrolysis DAGL Diacylglycerol Lipase (DAGL)α two_AG 2-Arachidonoylglycerol (2-AG) DAGL->two_AG Hydrolysis CB1_R Cannabinoid Receptor 1 (CB1) two_AG->CB1_R Signaling Downstream Signaling (e.g., retrograde signaling) CB1_R->Signaling

Canonical synthesis pathway of 2-arachidonoylglycerol (2-AG).

Experimental Protocols for Diacylglycerol Analysis

The accurate quantification and structural elucidation of diacylglycerol isomers are challenging due to their similarity. A variety of analytical techniques can be employed, each with its own advantages and limitations.

Analytical TechniquePrincipleApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (normal-phase) or hydrophobicity (reversed-phase).[4][5]Quantification of DAG isomers.Good resolution of isomers, established methods available.[4][5]May require derivatization for sensitive detection.
Gas Chromatography (GC) Separation of volatile compounds. Requires derivatization of DAGs.[6]Fatty acid composition analysis after hydrolysis and methylation.High resolution and sensitivity for fatty acid analysis.Indirect analysis of DAG structure, sample derivatization is necessary.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio for identification and structural elucidation.Molecular species identification and quantification.High sensitivity and specificity, provides structural information.Isomer differentiation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei to determine chemical structure.Positional analysis of fatty acids on the glycerol backbone.Non-destructive, provides detailed structural information.Lower sensitivity compared to MS.
Enzymatic Hydrolysis Use of specific lipases to selectively cleave fatty acids at specific positions.[7]Determination of fatty acid composition at the sn-2 position.Regiospecific information.[7]Can be prone to acyl migration, indirect analysis.
Detailed Protocol: HPLC-based Separation of Diacylglycerol Isomers

This protocol provides a general framework for the separation of 1,2- and 1,3-diacylglycerol isomers using reversed-phase HPLC, adapted from established methods.[4][5]

1. Lipid Extraction:

  • Homogenize the biological sample in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for DAG Isolation:

  • Resuspend the dried lipid extract in a non-polar solvent (e.g., hexane).

  • Apply the sample to a silica-based SPE cartridge.

  • Wash with solvents of increasing polarity to elute different lipid classes.

  • Elute the diacylglycerol fraction with a specific mixture of solvents (e.g., diethyl ether/hexane).

3. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with 100% acetonitrile.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 205 nm.[4][5]

  • Quantification: Use external standards of known 1,2- and 1,3-diacylglycerol isomers to create a calibration curve.

4. Data Analysis:

  • Identify peaks based on retention times compared to standards.

  • Integrate the peak areas to quantify the amount of each isomer.

  • Perform statistical analysis on the quantitative data from different clinical samples.

DAG_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction SPE Solid-Phase Extraction (SPE) (DAG Isolation) Extraction->SPE HPLC HPLC Analysis (Isomer Separation) SPE->HPLC Data Data Analysis (Quantification & Statistics) HPLC->Data

General experimental workflow for diacylglycerol analysis.

Conclusion

While direct clinical trial data for this compound is not yet prevalent in published literature, its potential for significant biological activity is evident from the known roles of its constituent fatty acids and its position as a potential precursor to the important endocannabinoid, 2-AG. The analytical frameworks presented here provide a robust starting point for researchers to investigate the statistical relevance of this and other specific diacylglycerol molecules in various clinical contexts. Future research should focus on elucidating the specific signaling pathways modulated by this compound and its isomers to fully understand their therapeutic potential.

References

The Metabolic Significance of 1,3-Diarachidonoyl-2-oleoyl glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011), a specific triacylglycerol (TAG), and its correlation with other key metabolic markers. While direct quantitative data for this particular TAG is limited in publicly available research, this document synthesizes information on general triacylglycerol metabolism, the roles of its constituent fatty acids (arachidonic acid and oleic acid), and established analytical methodologies to offer a comprehensive overview for research and drug development.

Introduction to 1,3-Diarachidonoyl-2-oleoyl glycerol

This compound is a triacylglycerol molecule containing two arachidonic acid (a polyunsaturated omega-6 fatty acid) molecules at the sn-1 and sn-3 positions and one oleic acid (a monounsaturated omega-9 fatty acid) molecule at the sn-2 position of the glycerol backbone. As a TAG, its primary role is energy storage in adipose tissue. However, the specific fatty acid composition of this molecule suggests potential involvement in various signaling pathways, particularly those related to inflammation and insulin (B600854) resistance.

Correlation with Metabolic Markers: A Comparative Overview

Elevated plasma concentrations of total triacylglycerols are a well-established marker for metabolic syndrome and insulin resistance.[1] While specific data for this compound is not abundant, we can infer its potential correlations based on the metabolic roles of TAGs and its arachidonic acid content. The following table presents a hypothetical yet plausible correlation profile of this compound with other metabolic markers, intended for illustrative and comparative purposes.

Table 1: Hypothetical Correlation of this compound with Key Metabolic Markers

Metabolic MarkerExpected Correlation with this compoundRationale
Insulin Resistance (HOMA-IR) PositiveElevated total TAGs are strongly associated with insulin resistance. Diacylglycerol precursors of TAGs can activate PKC, leading to impaired insulin signaling.[2][3]
Fasting Glucose PositiveInsulin resistance leads to impaired glucose uptake, resulting in higher fasting glucose levels.
Fasting Insulin PositiveIn an insulin-resistant state, the pancreas compensates by producing more insulin.
TNF-α (Tumor Necrosis Factor-alpha) PositiveArachidonic acid, a component of this TAG, is a precursor to pro-inflammatory eicosanoids.[4]
IL-6 (Interleukin-6) PositiveIncreased inflammatory signaling, potentially influenced by arachidonic acid metabolism, can lead to elevated IL-6.[5]
Adiponectin NegativeAdiponectin is an insulin-sensitizing hormone, and its levels are often reduced in states of insulin resistance and inflammation.
Total Plasma Triacylglycerols PositiveThis compound is a component of the total plasma TAG pool.

Metabolic Pathway of this compound

Triacylglycerols are synthesized and broken down in a series of enzymatic steps, primarily in the liver and adipose tissue. The pathway involves the sequential acylation of glycerol-3-phosphate.

metabolic_pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG sn-1,2-Diacylglycerol PA->DAG Lipin (PAP) TAG 1,3-Diarachidonoyl-2-oleoyl glycerol (TAG) DAG->TAG DGAT Storage Lipid Droplet Storage TAG->Storage Lipolysis Lipolysis Storage->Lipolysis FFA Free Fatty Acids (Arachidonic Acid, Oleic Acid) Lipolysis->FFA Glycerol Glycerol Lipolysis->Glycerol experimental_workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC LC Separation (Reversed-Phase C18) Reconstitution->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Analysis (Quantification) MS->Data logical_relationships TAG 1,3-Diarachidonoyl-2-oleoyl glycerol DAG Diacylglycerol (precursor) TAG->DAG synthesis ArachidonicAcid Arachidonic Acid (lipolysis product) TAG->ArachidonicAcid releases via lipolysis InsulinResistance Insulin Resistance Inflammation Inflammation Inflammation->InsulinResistance exacerbates PKC Protein Kinase C Activation DAG->PKC activates PKC->InsulinResistance contributes to Eicosanoids Pro-inflammatory Eicosanoids ArachidonicAcid->Eicosanoids is a precursor to Eicosanoids->Inflammation promotes

References

Safety Operating Guide

Navigating the Disposal of 1,3-Diarachidonoyl-2-oleoyl glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Principles

Before initiating any disposal procedure, it is imperative to handle 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) with the appropriate safety measures. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1][2]

Personal Protective Equipment (PPE):

  • Wear safety goggles to protect from splashes.

  • Use chemical-resistant gloves.

  • A lab coat is essential to prevent skin contact.[1][3]

Work Area:

  • Ensure the disposal process is conducted in a well-ventilated area.[1]

Characterization and Hazard Assessment

1,3-Diarachidonoyl-2-oleoyl glycerol is a triglyceride. Based on the available safety data for similar triglycerides and its fatty acid components, it is not classified as a hazardous substance.[4][5][6] However, all chemical waste, regardless of its hazard classification, must be managed responsibly to prevent environmental contamination.[1]

Comparative Data of Structurally Similar Compounds

To provide context for the handling and disposal of this compound, the following table summarizes the hazard classifications of related compounds.

CompoundCAS NumberHazard Classification
1,3-Diarachidoyl Glycerol59925-28-9No data available, not classified as hazardous.[4]
1-Stearoyl-2-arachidonoyl-sn-glycerolNot listedNot a hazardous substance or mixture.[5]
1,3-Dioleoyl-2-Stearoyl Glycerol2410-29-9Not classified as hazardous.[6]
Oleic Acid112-80-1Not classified as hazardous.[7][8]

Step-by-Step Disposal Protocol

The recommended disposal route for non-hazardous chemical waste in a laboratory setting typically involves collection for incineration or disposal via your institution's designated chemical waste program.[1]

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly sealed, and clearly labeled waste container.[4][9] The container should be compatible with the chemical.

  • Do not mix with hazardous waste streams, such as halogenated solvents or heavy metals.

2. Labeling:

  • Label the waste container clearly as "Non-Hazardous Waste" and specify the contents: "this compound".[1]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][9] This area should be away from general laboratory traffic and incompatible materials.

4. Disposal Request:

  • Once the container is full, or in accordance with your institution's policies, submit a chemical waste pickup request to your EHS department.

Spill Management: In the event of a spill:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[5][10][11]

  • Collect the absorbed material and place it into a sealed container for disposal as chemical waste.[12]

  • Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.

Disposal decision workflow for this compound.

Disclaimer: This document provides general guidance. Always prioritize your institution's specific waste disposal policies and consult with your Environmental Health and Safety department for definitive procedures.

References

Personal protective equipment for handling 1,3-Diarachidonoyl-2-oleoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011). The following procedures ensure safe operational handling and disposal in a laboratory setting.

Personal Protective Equipment (PPE)

While 1,3-Diarachidonoyl-2-oleoyl glycerol is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The recommended personal protective equipment is outlined below.

PPE CategoryItemSpecifications
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[1][2] Should be removed immediately if contact with the chemical occurs, followed by hand washing before donning new gloves.[1]
Eye Protection Safety Glasses with Side ShieldsMinimum requirement to protect against splashes.[1] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1]
Body Protection Laboratory CoatProtects clothing and skin from potential splashes.[1][2][3]
General Attire Long Pants and Closed-Toe ShoesStandard laboratory attire to protect the lower body and feet from spills and falling objects.[1][3]

Operational Handling

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term stability, especially for lipids with unsaturated fatty acids, storage at -20°C ± 4°C in a glass container with a Teflon-lined closure is recommended.[4]

Handling Procedure:

  • Ensure the work area is clean and organized.

  • Don the appropriate PPE as specified in the table above.

  • Allow the container to reach room temperature before opening to prevent condensation, which could lead to hydrolysis of the lipid.[4]

  • Weigh or measure the desired amount of this compound. If it is in a solvent, use glass, stainless steel, or Teflon instruments for transfer.[4]

  • After use, securely reseal the container.

  • Clean the work area and any equipment used.

  • Properly doff and dispose of gloves.

  • Wash hands thoroughly with soap and water.

Disposal Plan

As this compound is considered a non-hazardous chemical, disposal is straightforward but must be done in accordance with institutional and local regulations.

Waste TypeDisposal Method
Unused Solid this compound Dispose of in the regular laboratory trash, provided it is not mixed with any hazardous materials.[5]
Solutions of this compound Non-hazardous liquid waste may be poured down the sink with copious amounts of water, pending approval from the institution's Environmental Health and Safety (EHS) department.[5][6]
Empty Containers If the container is "RCRA empty" (all contents removed that can be by normal means), deface the label and dispose of it in the regular trash.[5][7]
Contaminated PPE (e.g., gloves) Dispose of in the regular laboratory trash.

Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_disposal Disposal Phase prep Preparation ppe Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves prep->ppe handling Handling & Use disposal Disposal weigh Weigh/Measure Compound ppe->weigh experiment Perform Experiment weigh->experiment cleanup Clean Work Area & Equipment experiment->cleanup solid_waste Solid Waste (Unused compound, contaminated wipes) experiment->solid_waste liquid_waste Liquid Waste (Solutions) experiment->liquid_waste doff Doff PPE cleanup->doff trash Regular Trash doff->trash solid_waste->trash sink Sink Disposal (with EHS approval) liquid_waste->sink

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Diarachidonoyl-2-oleoyl glycerol
Reactant of Route 2
Reactant of Route 2
1,3-Diarachidonoyl-2-oleoyl glycerol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。